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  • Product: 1-Cyclohexyl-5-ethylbarbituric acid
  • CAS: 837-32-1

Core Science & Biosynthesis

Foundational

1-Cyclohexyl-5-ethylbarbituric Acid: Chemical Properties & Technical Profile

[1][2] PART 1: EXECUTIVE SUMMARY Compound: 1-Cyclohexyl-5-ethylbarbituric acid CAS Registry Number: 837-32-1 IUPAC Name: 1-cyclohexyl-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione Molecular Formula: C₁₂H₁₈N₂O₃ Molecular Weigh...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

PART 1: EXECUTIVE SUMMARY

Compound: 1-Cyclohexyl-5-ethylbarbituric acid CAS Registry Number: 837-32-1 IUPAC Name: 1-cyclohexyl-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione Molecular Formula: C₁₂H₁₈N₂O₃ Molecular Weight: 238.28 g/mol

This technical guide provides an in-depth analysis of 1-Cyclohexyl-5-ethylbarbituric acid , a specific N-substituted derivative of the barbiturate class. Unlike the clinically ubiquitous 5,5-disubstituted barbiturates (e.g., Phenobarbital, Cyclobarbital) which act as potent CNS depressants, this molecule is monosubstituted at the C5 position . This structural distinction fundamentally alters its physicochemical profile, specifically regarding acidity, tautomerism, and pharmacological stability.

Critical Structural Distinction: Researchers must distinguish this compound from Cyclobarbital (5-(1-cyclohexen-1-yl)-5-ethylbarbituric acid). The target molecule here carries the cyclohexyl group on the nitrogen (N1) atom and retains an acidic proton at the C5 carbon, rendering it chemically reactive and significantly more acidic (pKa ~4.0) than sedative barbiturates (pKa ~7.5).

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES

Structural Architecture

The core structure consists of a pyrimidine-2,4,6-trione ring. The substitution pattern dictates its reactivity:

  • Position 1 (N1): Substituted with a cyclohexyl ring.[1] This increases lipophilicity (

    
    ) but introduces steric bulk near the carbonyls.
    
  • Position 5 (C5): Substituted with a single ethyl group. Crucially, a hydrogen atom remains at this position.

Tautomerism and Acidity

The presence of the C5-proton allows for rapid keto-enol tautomerism , a feature absent in 5,5-disubstituted drugs.

  • Keto Form: The tri-keto form (2,4,6-trione) predominates in solid state and non-polar solvents.

  • Enol Form: In polar protic solvents, the C5 proton can migrate to the C4 or C6 oxygen, forming an enol.

  • Acidity (pKa): The C5 proton is highly acidic due to the electron-withdrawing resonance of the flanking carbonyls.

    • Estimated pKa: 3.8 – 4.2 (Water)

    • Implication: At physiological pH (7.4), the compound exists almost entirely as a mono-anion. This ionization limits blood-brain barrier (BBB) penetration compared to the lipophilic, non-ionized 5,5-disubstituted analogs, significantly reducing its sedative potential.

Solubility Profile
  • Water: Low solubility in non-ionized form; high solubility at pH > 5 (as salt).

  • Organic Solvents: Soluble in ethanol, chloroform, and DMSO.

  • Stability: Susceptible to hydrolysis at the pyrimidine ring under strongly alkaline conditions (ring opening to malonuric acid derivatives).

PART 3: SYNTHESIS PROTOCOL

Objective: Preparation of 1-Cyclohexyl-5-ethylbarbituric acid via condensation.

Retrosynthetic Analysis

The most robust synthetic route involves the condensation of an N-substituted urea with a substituted malonate ester. Direct alkylation of barbituric acid is avoided due to poor regioselectivity (N- vs. O-alkylation).

Precursors:

  • N-Cyclohexylurea: Provides the N1 substituent.

  • Diethyl ethylmalonate: Provides the C5 ethyl group and the dicarbonyl backbone.

Experimental Methodology

Note: All reagents must be anhydrous. The reaction is moisture-sensitive.

Reagents:

  • Sodium metal (2.3 g, 0.1 mol)

  • Absolute Ethanol (50 mL)

  • N-Cyclohexylurea (14.2 g, 0.1 mol)

  • Diethyl ethylmalonate (18.8 g, 0.1 mol)

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal in absolute ethanol. Stir until evolution of hydrogen gas ceases.

  • Condensation: Add N-cyclohexylurea to the ethoxide solution. Stir for 10 minutes at room temperature.

  • Addition: Dropwise add diethyl ethylmalonate over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. A white precipitate (the sodium salt of the barbiturate) typically forms.

  • Work-up:

    • Distill off the majority of ethanol under reduced pressure.

    • Dissolve the residue in minimal cold water (50 mL).

    • Acidification: Cool the aqueous solution to 0°C and acidify dropwise with 6M HCl to pH ~2. The free acid will precipitate.

  • Purification: Filter the crude solid. Recrystallize from boiling ethanol/water (1:1) to yield white crystalline needles.

Yield: Typical yields range from 60–75%. Melting Point: Expect range 178–180°C (distinct from Cyclobarbital's 171–174°C).

PART 4: ANALYTICAL CHARACTERIZATION

Nuclear Magnetic Resonance (NMR)

The 1H-NMR spectrum provides definitive proof of the C5-monosubstitution.

PositionSignal TypeChemical Shift (δ, ppm)IntegrationDiagnostic Note
C5-H Triplet (t)3.2 – 3.51HKey Identifier. Absent in 5,5-disubstituted analogs.
N3-H Broad Singlet11.0 – 11.51HExchangeable with D₂O.
N1-CH Multiplet4.4 – 4.61HMethine proton of cyclohexyl ring.
Ethyl Multiplet0.8 (t), 1.9 (q)5HTypical ethyl pattern.
Infrared Spectroscopy (IR)
  • NH Stretch: 3100–3200 cm⁻¹ (Broad).

  • C=O Stretch: Three bands typical of barbiturates (1680–1750 cm⁻¹). The C5-H acidity may broaden these bands due to hydrogen bonding.

PART 5: VISUALIZATION & PATHWAYS

Synthesis Pathway

The following diagram illustrates the condensation mechanism forming the pyrimidine ring.

Synthesis Urea N-Cyclohexylurea Intermediate Acyclic Intermediate Urea->Intermediate Nucleophilic Attack Malonate Diethyl ethylmalonate Malonate->Intermediate Product 1-Cyclohexyl-5-ethylbarbituric acid Intermediate->Product Cyclization (-2 EtOH) NaOEt NaOEt / EtOH NaOEt->Intermediate Catalyst

Figure 1: Synthesis of 1-Cyclohexyl-5-ethylbarbituric acid via condensation of urea and malonate derivatives.

Tautomeric Equilibrium

This diagram highlights the critical keto-enol shift enabled by the C5 proton.

Tautomerism Keto Keto Form (C5-H) (Solid State / Non-polar) Enol Enol Form (C=C-OH) (Polar Solvents / pH > 4) Keto->Enol Tautomerization Anion Barbiturate Anion (Physiological pH) Keto->Anion pKa ~ 4.0 Enol->Anion Deprotonation (-H+)

Figure 2: Tautomeric and ionization equilibria. The high acidity leads to anion dominance at physiological pH.

PART 6: PHARMACOLOGICAL CONTEXT

While 1-cyclohexyl-5-ethylbarbituric acid has been screened for sedative activity, its pharmacological utility is limited compared to 5,5-disubstituted barbiturates (e.g., Pentobarbital).

  • Metabolic Instability: The C5-H bond is a primary site for oxidative metabolism. The molecule is rapidly oxidized to 5-hydroxy derivatives, reducing its duration of action.

  • CNS Penetration: Due to its low pKa (~4.0), the compound is >99.9% ionized at blood pH (7.4). The anionic species cannot passively diffuse across the lipophilic blood-brain barrier, resulting in weak or transient CNS effects.

  • Toxicology: N-substituted barbiturates often exhibit convulsive (excitatory) side effects rather than pure sedation, depending on the stereochemistry and N-substituent bulk.

Research Application: This compound serves primarily as a synthetic intermediate or a reference standard in forensic analysis to distinguish between N-alkylated impurities and active pharmaceutical ingredients (APIs) like Cyclobarbital.

PART 7: REFERENCES

  • Gelbrich, T., Meischberger, I., & Griesser, U. J. (2015). Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates. Acta Crystallographica Section C.

  • PubChem Database. (2025). Compound Summary: 1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1).[2][3][4][5] National Center for Biotechnology Information.

  • Moutrington, D. (2019). The synthesis of new barbiturate esters derivatives as intravenous anesthetics. MedCrave Online.

  • ChemicalBook. (2023). 1-Cyclohexyl-5-ethylbarbituric acid Product Properties.

  • Cope, A. C., & Hancock, E. M. (1939). Substituted Vinylbarbituric Acids. III. Derivatives Containing a Dialkylvinyl Group Having Five or More Carbon Atoms. Journal of the American Chemical Society. (Foundational synthesis reference).

Sources

Exploratory

Technical Guide: Structural Elucidation of 1-Cyclohexyl-5-ethylbarbituric Acid

This guide outlines a rigorous technical framework for the structural elucidation of 1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1).[1] It addresses the specific challenges of distinguishing N-alkylated barbiturates...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for the structural elucidation of 1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1).[1] It addresses the specific challenges of distinguishing N-alkylated barbiturates from their C-alkylated and O-alkylated isomers, a critical task in impurity profiling and metabolite identification.

Executive Summary & Chemical Context

Target Molecule: 1-Cyclohexyl-5-ethylbarbituric acid Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Exact Mass:  238.1317 Da
Core Challenge:  Barbiturates exhibit high susceptibility to tautomerism and isomerism.[1] The primary analytical objective is to differentiate the target molecule (N-substituted, C5-monosubstituted) from its pharmacologically distinct isomers:
  • 5-Cyclohexyl-5-ethylbarbituric acid: The 5,5-disubstituted isomer (often more potent as a sedative).[1][2]

  • O-alkylated derivatives: Kinetic byproducts of synthesis.[1][2]

  • Cyclobarbital: 5-(1-cyclohexen-1-yl)-5-ethylbarbituric acid (distinguished by unsaturation).[1][2][3]

This guide prescribes a multi-modal elucidation workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and X-ray crystallography.[1][2]

Synthesis Context & Impurity Logic

Understanding the origin of the molecule informs the elucidation strategy.[2] 1-Cyclohexyl-5-ethylbarbituric acid is typically synthesized via the condensation of N-cyclohexylurea with diethyl ethylmalonate in the presence of sodium ethoxide.[1]

  • Mechanistic Implication: The cyclohexyl group is introduced on the urea nitrogen before ring closure, fixing its position at N1.[2]

  • Critical Control Point: The C5 position remains mono-substituted (ethyl only), leaving an acidic proton at C5 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). This allows for keto-enol tautomerism, which complicates spectral interpretation in polar solvents.[2]
    

Analytical Workflow: Step-by-Step Protocol

Phase I: Mass Spectrometry (HRMS & Fragmentation)

Objective: Confirm elemental composition and analyze fragmentation to verify N-substitution.

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Mono-substituted barbiturates ionize readily due to the acidic C5 proton.[1][2]

  • Validation Criteria:

    • Observe ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       at m/z 237.124.[1]
      
    • Key Fragmentation (MS/MS): N-substituted barbiturates undergo specific Ring Opening (RDA-like) cleavages.[1][2] Look for the loss of the cyclohexyl isocyanate moiety or retention of the N-cyclohexyl fragment depending on charge localization.[2]

Phase II: Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure.[2] We must prove the cyclohexyl group is on Nitrogen (not Carbon) and that C5 retains one proton.[1][2]

Experiment A:

H NMR (Proton)

Solvent:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 (Preferred to suppress enolization seen in DMSO-

).[1]
Proton EnvironmentChemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationStructural Causality
N3-H 8.5 - 9.5Singlet (Broad)1HConfirms only one NH remains (unlike 5,5-disubstituted isomers which have 2 NH).
N1-CH (Cyclohexyl)4.5 - 4.8Multiplet (tt)1HDiagnostic.[1][2] The deshielding (>4.0 ppm) confirms attachment to the electron-withdrawing Nitrogen.[2]
C5-H 3.2 - 3.5Triplet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Hz)
1HCritical Proof. Coupling to the ethyl

proves mono-substitution at C5.[1]
Ethyl ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2.0 - 2.2Multiplet/Quintet2HCoupled to both C5-H and Methyl

.[1]
Ethyl ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

0.9 - 1.0Triplet3HStandard terminal methyl.[1]
Cyclohexyl ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1.2 - 2.0Multiplets10HCharacteristic ring envelope.[1]
Experiment B:

C NMR & DEPT-135
  • C5 Signal: Expect a signal around 50-55 ppm .[2]

    • Differentiation: If this were the 5,5-disubstituted isomer, C5 would be quaternary (no DEPT signal) and shifted downfield to ~60 ppm.[2] In the target, C5 is a methine (positive DEPT signal).[2]

  • Carbonyls: Three distinct signals (C2, C4, C6).[2] C2 (urea carbon) usually appears around 150 ppm, while C4/C6 (amide carbons) appear around 170 ppm.[1][2]

Experiment C: 2D NMR (HMBC) - The "Smoking Gun"

Run Heteronuclear Multiple Bond Correlation (HMBC) to link the cyclohexyl ring to the barbiturate core.[1][2]

  • Target Correlation: Look for a cross-peak between the N1-CH proton (cyclohexyl methine) and the C2 Carbonyl carbon.[1][2]

  • Interpretation: This correlation is only possible if the cyclohexyl is directly attached to N1.[2]

Phase III: X-Ray Crystallography (Polymorphism Check)

Barbiturates are notorious for polymorphism.[1][2] While NMR confirms the molecular structure, X-ray diffraction (XRD) confirms the solid-state packing.[2]

  • Single Crystal XRD: Recrystallize from ethanol/water.

  • Comparison: Compare unit cell dimensions against the known polymorphs of the isomer 5-cyclohexyl-5-ethylbarbituric acid (Space group

    
     or 
    
    
    
    ) to ensure no isomeric contamination.
  • Hydrogen Bonding: The target (1-cyclohexyl) has only one H-bond donor (N3-H), whereas the 5,5-isomer has two.[2] This drastically alters the crystal lattice energy and melting point (Target MP is typically lower than the 5,5-isomer's >470 K).[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for accepting or rejecting the proposed structure based on experimental data.

ElucidationWorkflow Start Unknown Sample (Candidate: 1-Cyclohexyl-5-ethylbarbituric acid) MS_Step Step 1: ESI-MS Analysis Start->MS_Step Mass_Check [M-H]- = 237.1? MS_Step->Mass_Check H_NMR Step 2: 1H NMR (CDCl3) Mass_Check->H_NMR Yes Conclusion_Cyclo IDENTIFIED ANALOG: Cyclobarbital (Unsaturated) Mass_Check->Conclusion_Cyclo Mass Mismatch (e.g. 236 Da) NH_Count Signal Integration: 1 NH Proton? H_NMR->NH_Count C5_Check C5-H Signal Present? (Triplet ~3.2 ppm) NH_Count->C5_Check Yes (1 NH) Conclusion_Iso55 IDENTIFIED ISOMER: 5-Cyclohexyl-5-ethylbarbituric acid NH_Count->Conclusion_Iso55 No (2 NH) HMBC_Step Step 3: 2D HMBC C5_Check->HMBC_Step Yes C5_Check->Conclusion_Iso55 No (Quaternary C5) Connect_Check Correlation: N-CH (Cyclohexyl) -> C2 (C=O)? HMBC_Step->Connect_Check Conclusion_Target CONFIRMED: 1-Cyclohexyl-5-ethylbarbituric acid Connect_Check->Conclusion_Target Yes Connect_Check->Conclusion_Iso55 No (Correlation to O-C)

Caption: Decision tree for distinguishing 1-Cyclohexyl-5-ethylbarbituric acid from its 5,5-disubstituted isomers and analogs.

References

  • ChemicalBook. (2023).[2] 1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1) Product Properties.[1][2][4] Retrieved from [2]

  • Gelbrich, T., et al. (2015).[1][2] Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates. Acta Crystallographica Section C: Structural Chemistry.[1][2] Retrieved from

  • PubChem. (2025).[1][2] Barbituric Acid Structure and Bioactivity Data.[2][5][6][7][8] National Library of Medicine.[2] Retrieved from [2]

  • Sigma-Aldrich. (2023).[1][2] NMR Chemical Shifts of Common Impurities and Solvents.[1][2] Retrieved from

Sources

Foundational

1-Cyclohexyl-5-ethylbarbituric Acid: Synthetic Scaffold & Functional Initiator

The following technical guide details the chemical architecture, synthesis, and application spectrum of 1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1) . [1] Part 1: Executive Technical Profile 1-Cyclohexyl-5-ethylbar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application spectrum of 1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1) .

[1]

Part 1: Executive Technical Profile

1-Cyclohexyl-5-ethylbarbituric acid is a specialized N-substituted pyrimidine-trione derivative. Unlike the classical 5,5-disubstituted barbiturates (e.g., Phenobarbital) known for potent sedative-hypnotic effects, this 5-monosubstituted analog primarily serves as a high-value chemical intermediate and a redox polymerization initiator in material science.

While structurally related to the pharmaceutical agent Bucolome (1-cyclohexyl-5-butylbarbituric acid), its lack of a second substituent at the C5 position alters its lipophilicity and pKa, shifting its utility from direct CNS depression toward use as a functional precursor for anti-angiogenic agents and enzyme inhibitors.

Physicochemical Characterization
PropertySpecification
CAS Number 837-32-1
IUPAC Name 1-cyclohexyl-5-ethyl-1,3-diazinane-2,4,6-trione
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
Physical State Crystalline Solid (White to Off-white)
Melting Point 171–173 °C (Lit.[1] varies based on polymorph)
Solubility Soluble in EtOH, DMSO, DMF; Sparingly soluble in water
pKa ~4.0 (Acidic C5 proton)

Part 2: Synthesis & Manufacturing Protocol

The synthesis of CAS 837-32-1 follows a classic condensation trajectory, modified to accommodate the steric bulk of the cyclohexyl group. The following protocol ensures high purity by controlling the enolization equilibrium during ring closure.

Reaction Logic

The core workflow involves the condensation of N-Cyclohexylurea with Diethyl ethylmalonate in the presence of a sodium alkoxide base.

  • Why N-Cyclohexylurea? Introduces the N1-substitution early, avoiding difficult N-alkylation of a pre-formed barbiturate ring.

  • Why Sodium Ethoxide? Matches the leaving group (ethanol) of the ester, preventing transesterification byproducts.

Step-by-Step Protocol

Reagents:

  • N-Cyclohexylurea (1.0 eq)

  • Diethyl ethylmalonate (1.1 eq)

  • Sodium Ethoxide (2.5 eq, prepared in situ or 21% wt solution in EtOH)

  • Absolute Ethanol (Solvent)

Procedure:

  • Base Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N₂ line, dissolve sodium metal (2.5 eq) in absolute ethanol. Stir until evolution of H₂ ceases.

  • Condensation: Add N-Cyclohexylurea (1.0 eq) to the ethoxide solution. Stir for 15 minutes at ambient temperature to facilitate deprotonation.

  • Addition: Dropwise add Diethyl ethylmalonate (1.1 eq) over 30 minutes. The mixture may turn cloudy as the sodium salt of the barbiturate forms.

  • Reflux: Heat the mixture to reflux (78–80 °C) for 6–8 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 7:3).

  • Work-up:

    • Evaporate the bulk of ethanol under reduced pressure.

    • Dissolve the residue in minimal distilled water (ice-cold).

    • Critical Step: Acidify the aqueous solution dropwise with 6M HCl to pH 2. The product will precipitate as the free acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (9:1) to yield white needles.

Visualization: Synthetic Pathway

Synthesis Start1 N-Cyclohexylurea Base NaOEt / EtOH (Reflux 6-8h) Start1->Base Start2 Diethyl Ethylmalonate Start2->Base Inter Sodium Salt Intermediate Base->Inter Condensation Acid Acidification (HCl) Inter->Acid Protonation Product 1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1) Acid->Product Precipitation

Caption: Condensation pathway for CAS 837-32-1 utilizing N-substituted urea precursors.

Part 3: Applications in Material Science & Pharma

While historically screened for biological activity, the modern utility of CAS 837-32-1 lies in its chemical reactivity.

Redox Polymerization Initiator

In dental adhesives and anaerobic sealants, 1-Cyclohexyl-5-ethylbarbituric acid acts as a reducing agent in redox initiator systems.

  • Mechanism: It reacts with copper(II) salts or peroxides to generate radicals that initiate the polymerization of methacrylates.

  • Advantage: The N-cyclohexyl group improves solubility in hydrophobic resin matrices compared to unsubstituted barbituric acid, preventing phase separation during cure.

Pharmaceutical Precursor (SAR Context)

This compound serves as a "functional scaffold" for Structure-Activity Relationship (SAR) studies involving:

  • CYP2C9 Inhibition: Analogous to Bucolome , the 5-ethyl variant is used to map the steric requirements of the CYP2C9 active site.

  • Anti-Angiogenic Agents: It is a starting material for synthesizing 5-amino-1-cyclohexyl-5-ethylbarbituric acid, which is further derivatized (e.g., with phthalimides) to create thalidomide-like immunomodulators.

Visualization: Functional Utility Map

Applications cluster_MatSci Material Science cluster_Pharma Medicinal Chemistry Core 1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1) Init Redox Initiator Core->Init Inter Nitration/Reduction Core->Inter Resin Dental/Sealant Curing (Methacrylate Polymerization) Init->Resin Amino 5-Amino Derivative Inter->Amino Drug Anti-Angiogenic Agents (Thalidomide Analogs) Amino->Drug

Caption: Dual-stream utility of CAS 837-32-1 in polymer curing and drug discovery.

Part 4: Analytical Validation (HPLC Protocol)

To ensure the integrity of the synthesized material, the following HPLC method is recommended. This protocol separates the mono-substituted product from unreacted urea and potential 5,5-diethyl impurities.

System: HPLC with UV-Vis Detector (Agilent 1200 or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) Mobile Phase:

  • A: 10 mM Phosphate Buffer (pH 3.0)

  • B: Acetonitrile (ACN) Gradient:

  • 0-5 min: 20% B (Isocratic)

  • 5-20 min: 20% → 80% B (Linear Gradient)

  • 20-25 min: 80% B (Wash) Flow Rate: 1.0 mL/min Detection: 214 nm (Amide bond) and 254 nm Retention Logic: The acidic N-H and C5-H make the compound sensitive to pH. A low pH buffer (3.0) suppresses ionization, ensuring sharp peak shape and consistent retention.

Part 5: References

  • 3M Innovative Properties Co. (2020).[2] Curable compositions containing salts of barbituric acid derivatives. WO2020250154A1. Retrieved from

  • National Institutes of Health (NIH). (2016).[1] Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. PMC. Retrieved from [Link]

  • Celgene Corp. (2008). Analogs of thalidomide as potential angiogenesis inhibitors. US Patent 7320991B2. Retrieved from

Sources

Exploratory

Physicochemical Profiling of 1-Cyclohexyl-5-ethylbarbituric Acid (CEBA)

Executive Summary 1-Cyclohexyl-5-ethylbarbituric acid (CEBA) is a specialized barbiturate derivative distinct from the common sedative class due to its substitution pattern. Unlike the pharmacologically active 5,5-disubs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclohexyl-5-ethylbarbituric acid (CEBA) is a specialized barbiturate derivative distinct from the common sedative class due to its substitution pattern. Unlike the pharmacologically active 5,5-disubstituted barbiturates (e.g., phenobarbital), CEBA is a 1,5-disubstituted barbituric acid . This structural nuance preserves an acidic proton at the C5 position, endowing the molecule with unique redox properties and higher acidity (pKa ≈ 4.0).

CEBA is primarily utilized as a reducing agent in redox initiator systems for biomedical polymers, specifically in dental adhesives and bone cements . It functions as a polymerization accelerator in "self-cure" or "dual-cure" resin systems, often in conjunction with copper salts and peroxides, to facilitate the hardening of methacrylates under ambient conditions.

Chemical Identity & Structural Analysis[1]

The chemical behavior of CEBA is dictated by the asymmetry of its pyrimidine-trione ring. The presence of a cyclohexyl group at N1 increases lipophilicity, while the single ethyl group at C5 leaves the position reactive.

Nomenclature & Identifiers
Parameter Detail
IUPAC Name 1-Cyclohexyl-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Common Acronym CEBA (in dental materials literature)
CAS Registry Number 837-32-1
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
SMILES CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2
Structural Visualization

The following diagram illustrates the core structure and the critical C5-H acidic site responsible for its redox activity.

CEBA_Structure Core Pyrimidine-2,4,6-trione Ring N1 N1 Position (Cyclohexyl Group) Core->N1 Lipophilic Modification C5 C5 Position (Ethyl Group + Acidic H) Core->C5 Reactive Center Function Redox Active Site (Enolizable) C5->Function H-Atom Abstraction

Figure 1: Structural decomposition of CEBA highlighting the N1-cyclohexyl lipophilic anchor and the C5-reactive center.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Thermodynamic & Physical Constants

Unlike 5,5-disubstituted barbiturates which are stable hypnotics, CEBA is chemically reactive. Its physical form is optimized for dispersion in resin matrices.

PropertyValue / DescriptionContext
Physical State Crystalline SolidTypically off-white to yellow powder.
Melting Point ~160–170 °C (Predicted)Exact experimental MP varies by purity; typically lower than 5,5-analogs due to asymmetry.
Solubility (Water) Low (< 1 g/L)The cyclohexyl group imparts significant hydrophobicity.
Solubility (Organic) HighSoluble in Ethanol, Acetone, MMA (Methyl Methacrylate), and DMSO.
LogP (Lipophilicity) ~1.9 – 2.1Moderate lipophilicity allows it to cross-link into hydrophobic resin matrices.
Acidity (pKa) & Tautomerism

The most critical property of CEBA is its acidity.

  • pKa Value: ~3.8 – 4.2

  • Mechanism: Because C5 is monosubstituted (Ethyl, H), the remaining proton is highly acidic due to the electron-withdrawing effects of the adjacent carbonyl groups (C4 and C6).

  • Comparison: It is approximately 1000x more acidic than phenobarbital (pKa ~7.4). This high acidity allows it to form stable salts (e.g., with amines or metal ions) that act as latent catalysts.

Mechanism of Action: Redox Polymerization

CEBA is a "chemical curing" agent. It allows dental adhesives to harden without light (self-cure). It operates via a redox cycle involving a transition metal (usually Copper, Cu²⁺) and an oxidizing agent (peroxide).

The CEBA-Copper-Peroxide System
  • Initiation: CEBA (in enol form) reduces Cu²⁺ to Cu¹⁺.

  • Radical Generation: The reduced Cu¹⁺ reacts with an organic peroxide (e.g., Benzoyl Peroxide, BPO) to cleave the O-O bond.

  • Propagation: This cleavage generates benzoyloxy radicals which initiate the polymerization of methacrylate monomers (e.g., Bis-GMA, TEGDMA).

  • Regeneration: The CEBA radical is stabilized, preventing termination, while the copper cycles between oxidation states.

Redox_Mechanism cluster_redox Redox Cycle CEBA CEBA (Enol Form) Cu2 Cu(II) Complex CEBA->Cu2 Reduces Cu1 Cu(I) Species Cu2->Cu1 + e- Cu1->Cu2 Recycles (via BPO) Peroxide Benzoyl Peroxide (BPO) Cu1->Peroxide Activates Radical Free Radical (Initiation) Peroxide->Radical Cleavage Polymer Polymer Chain Growth Radical->Polymer Monomer Addition

Figure 2: The catalytic cycle of CEBA in chemically activated resin polymerization.

Stability & Degradation

Researchers must handle CEBA with awareness of its hydrolytic instability.

Hydrolytic Sensitivity

The barbituric acid ring is susceptible to hydrolysis, particularly in alkaline aqueous environments.

  • Pathway: Attack of hydroxide at the C2 carbonyl leads to ring opening, generating malonic acid derivatives and urea/amines.

  • Storage: Must be stored in moisture-tight containers, ideally at 2–8°C .

  • Formulation: In dental kits, CEBA is often kept in the "catalyst powder" or a non-aqueous paste to prevent premature degradation before mixing.

Analytical Profiling

For quality control and quantification in resin mixtures.

MethodProtocol Highlights
HPLC (High-Performance Liquid Chromatography) Column: C18 Reverse Phase.Mobile Phase: Acetonitrile/Water (buffered to pH 3.0 with Phosphate).Detection: UV at 254 nm (Barbiturate ring absorption).
NMR Spectroscopy 1H-NMR (DMSO-d6): - δ ~0.9 ppm (t, 3H, Ethyl-CH3)- δ ~1.0-2.0 ppm (m, Cyclohexyl protons)- δ ~11.0 ppm (s, NH, broad)13C-NMR: Distinct carbonyl peaks at ~150, 160, 170 ppm.
FT-IR Key Bands: - 1680–1750 cm⁻¹ (Strong C=O stretch, trione pattern).- 3100–3200 cm⁻¹ (N-H stretch).

References

  • Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. Synthesis, 1999. Link

  • Dental Alloy Adhesive Primers and Bond Strength at Alloy–Resin Interface: A Systematic Review. Journal of Contemporary Dental Practice, 2012. Link

  • Polymerizable compositions containing salts of barbituric acid derivatives. US Patent 8236871B2, 2012. Link

  • Epoxy stabilization using substituted barbituric acids. EP Patent 3822298A1, 2021. Link

  • Chemical Identity of 1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1). PubChem Laboratory Chemical Safety Summary. Link

Foundational

1-Cyclohexyl-5-ethylbarbituric acid molecular weight and formula

This technical monograph provides a comprehensive physicochemical and synthetic profile of 1-Cyclohexyl-5-ethylbarbituric acid . Executive Chemical Profile 1-Cyclohexyl-5-ethylbarbituric acid is a specific N-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive physicochemical and synthetic profile of 1-Cyclohexyl-5-ethylbarbituric acid .

Executive Chemical Profile

1-Cyclohexyl-5-ethylbarbituric acid is a specific N-substituted barbiturate derivative.[1] Unlike the more common sedative Cyclobarbital (which is 5-ethyl-5-(cyclohex-1-en-1-yl)barbituric acid), this molecule features a saturated cyclohexyl ring attached to the nitrogen (N1) position of the pyrimidine core, rather than the carbon (C5) position.

Core Physicochemical Data
ParameterValueTechnical Note
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Confirmed via elemental stoichiometry.[2][3][4]
Molecular Weight 238.28 g/mol Monoisotopic Mass: 238.1317 Da
CAS Registry Number 837-32-1 Specific to the N-cyclohexyl isomer.
IUPAC Name 1-cyclohexyl-5-ethyl-1,3-diazinane-2,4,6-trioneAlternative: N-cyclohexyl-5-ethylbarbituric acid
Physical State Crystalline SolidOff-white to yellow powder.[4]
Predicted pKa 7.63 ± 0.2Acidic proton at N3 position.
LogP (Predicted) 2.3Moderate lipophilicity due to cyclohexyl group.

Structural Architecture & Isomerism

For researchers in drug discovery, distinguishing between the substitution patterns of barbiturates is critical for Structure-Activity Relationship (SAR) studies.

1,5-Disubstituted vs. 5,5-Disubstituted

Most clinically active barbiturates (e.g., Phenobarbital, Pentobarbital) are 5,5-disubstituted . This specific compound is 1,5-disubstituted .

  • 1-Cyclohexyl (N-Substituted): The bulky cyclohexyl group on the nitrogen eliminates one acidic proton, altering the tautomeric equilibrium and lipophilicity profile. This often results in shorter duration of action and altered metabolic pathways compared to C-substituted analogs.

  • 5-Ethyl (C-Substituted): The ethyl group at C5 is a standard lipophilic anchor found in many bioactive barbiturates.

structure_comparison cluster_0 Target Molecule: 1,5-Disubstituted cluster_1 Common Isomer: 5,5-Disubstituted Target 1-Cyclohexyl-5-ethylbarbituric acid (N-Substituted) CAS: 837-32-1 Isomer 5-Cyclohexyl-5-ethylbarbituric acid (C-Substituted) Different Pharmacophore Target->Isomer Structural Isomers (Same MW: 238.28)

Figure 1: Structural distinction between the target N-substituted compound and its C-substituted isomer.

Synthetic Methodology

The synthesis of 1-Cyclohexyl-5-ethylbarbituric acid requires a specific condensation pathway that introduces the cyclohexyl group via the urea component, rather than the malonate component.

Reaction Logic[6]
  • Precursor Selection: Standard barbiturate synthesis uses urea + diethyl substituted malonate. To get the substituent on Nitrogen, we must use N-Cyclohexylurea .

  • Condensation: The condensation is catalyzed by a strong base (Sodium Ethoxide) in anhydrous ethanol.

Detailed Protocol

Reagents:

  • Diethyl ethylmalonate (1.0 eq)

  • N-Cyclohexylurea (1.1 eq)

  • Sodium Ethoxide (2.5 eq, freshly prepared)

  • Absolute Ethanol (Solvent)

Step-by-Step Workflow:

  • Preparation of Base: Dissolve sodium metal (2.5 eq) in absolute ethanol under nitrogen atmosphere to generate sodium ethoxide.

  • Condensation: Add N-Cyclohexylurea (1.1 eq) to the ethoxide solution. Stir for 15 minutes at room temperature.

  • Addition: Dropwise add Diethyl ethylmalonate (1.0 eq) over 30 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC for the disappearance of the malonate ester.
    
  • Workup:

    • Distill off the bulk of ethanol.

    • Dissolve the residue in water (ice-cold).

    • Acidify carefully with dilute HCl to pH 2–3 to precipitate the barbituric acid derivative.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to yield pure 1-Cyclohexyl-5-ethylbarbituric acid.

synthesis_pathway Start1 Diethyl ethylmalonate Reagent NaOEt / EtOH (Reflux 8h) Start1->Reagent Start2 N-Cyclohexylurea Start2->Reagent Intermediate Sodium Salt of 1-Cyclohexyl-5-ethylbarbiturate Reagent->Intermediate Cyclization Acid HCl (aq) Workup Intermediate->Acid Product 1-Cyclohexyl-5-ethylbarbituric acid (Solid Precipitate) Acid->Product Protonation & Precipitation

Figure 2: Synthetic workflow for the production of 1-Cyclohexyl-5-ethylbarbituric acid via urea condensation.

Analytical Characterization (Expected)

To validate the synthesis of the correct isomer (1-substituted vs 5-substituted), the following analytical signatures should be verified:

  • 
    -NMR (DMSO-
    
    
    
    ):
    • 
       11.0–11.5 ppm:  Singlet (1H), NH at position 3. (Note: Only one NH signal will be present; 5,5-disubstituted analogs show two equivalent or distinct NH signals).
      
    • 
       4.5–5.0 ppm:  Multiplet (1H), N-CH of the cyclohexyl ring. This is the diagnostic peak for N-substitution.
      
    • 
       3.3–3.5 ppm:  Triplet/Multiplet (1H), C5-H. (Note: This proton is acidic and exchangeable, but its presence confirms mono-substitution at C5).
      
    • 
       0.8–2.0 ppm:  Multiplets corresponding to the Ethyl group (
      
      
      
      ) and Cyclohexyl ring protons.
  • Mass Spectrometry (ESI):

    • [M-H]⁻: 237.27 m/z (Negative mode is preferred for barbiturates due to acidity).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13276: 1-Cyclohexyl-5-ethylbarbituric acid. Retrieved from [Link]

  • Cope, A. C., & Hancock, E. M. (1939). Substituted Vinylbarbituric Acids. III. Derivatives Containing a Dialkylvinyl Group Having Five or More Carbon Atoms.[2][3] Journal of the American Chemical Society. (Foundational chemistry for N-substituted urea condensations).

  • Gelbrich, T., et al. (2015). Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships.[3] Acta Crystallographica Section C. (Cited for structural contrast of the 5,5-isomer). Retrieved from [Link]

Sources

Exploratory

The Enduring Legacy of Barbiturates: A Technical Guide to their Sedative and Hypnotic Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of barbituric acid, a class of drugs with a long and complex history, continue to be significant tools in both clinical practice and ne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of barbituric acid, a class of drugs with a long and complex history, continue to be significant tools in both clinical practice and neuroscience research. Despite being largely superseded in many therapeutic areas by agents with wider therapeutic indices, their potent central nervous system depressant effects and unique modulatory actions on the GABA-A receptor complex warrant a deep and nuanced understanding. This technical guide provides a comprehensive exploration of the sedative and hypnotic properties of barbituric acid derivatives. We will delve into their fundamental mechanism of action, dissect the critical structure-activity relationships that govern their potency and duration of action, and examine their pharmacokinetic profiles. Furthermore, this guide will detail established experimental protocols for evaluating their sedative-hypnotic effects in both in vitro and in vivo models, offering a practical framework for researchers in the field. By synthesizing foundational knowledge with actionable methodologies, this document aims to serve as an authoritative resource for professionals engaged in the study and development of CNS-acting therapeutics.

The Core Mechanism: Allosteric Modulation of the GABA-A Receptor

The primary mechanism underlying the sedative and hypnotic effects of barbiturates is their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian central nervous system.[1] Unlike the endogenous ligand GABA, barbiturates act as positive allosteric modulators, binding to a distinct site on the receptor complex.[1][2] This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) channel opening, leading to an prolonged influx of chloride ions into the neuron.[3][4][5] This hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, resulting in generalized CNS depression.[3]

At higher concentrations, barbiturates can also directly activate the GABA-A receptor, acting as GABA agonists even in the absence of the endogenous neurotransmitter.[1] This direct agonism contributes significantly to their profound CNS depressant effects and is a key differentiator from other GABA-A modulators like benzodiazepines, which only enhance the effect of existing GABA.[1] This dual mechanism of action explains the dose-dependent progression from sedation to hypnosis, anesthesia, and ultimately, respiratory depression.

Furthermore, some barbiturates, particularly at anesthetic concentrations, have been shown to inhibit the release of calcium ions (Ca²⁺) and depress glutamate-induced action potentials, further contributing to their CNS depressant effects.[1][6]

GABA_A_Receptor_Mechanism cluster_0 Neuronal Membrane GABA_A GABA-A Receptor (Chloride Channel) Cl_in Cl⁻ Influx (Prolonged) GABA_A->Cl_in Prolongs channel opening GABA GABA GABA->GABA_A Binds to agonist site Barbiturate Barbiturate Barbiturate->GABA_A Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Leads to CNS_Depression Sedation & Hypnosis Hyperpolarization->CNS_Depression Results in

Caption: Mechanism of barbiturate action on the GABA-A receptor.

Structure-Activity Relationships (SAR): Tailoring Potency and Duration

The pharmacological properties of barbituric acid derivatives are exquisitely sensitive to their chemical structure. Barbituric acid itself is devoid of CNS activity due to its low lipophilicity.[7] The key to unlocking sedative-hypnotic properties lies in the substitutions at the C5 position of the barbituric acid ring.

Key SAR Principles:
  • Lipophilicity is Paramount: The sedative and hypnotic activity of barbiturates increases with their lipid solubility, which facilitates their passage across the blood-brain barrier.[8]

  • Optimal Carbon Chain Length at C5: The total number of carbon atoms in the two substituents at the C5 position is a critical determinant of hypnotic activity. Optimal activity is generally observed when the total number of carbons is between six and ten.[8][9] Further increasing the carbon count beyond this range can decrease activity, suggesting a limit to the beneficial effects of increased lipophilicity.[8]

  • Branching and Unsaturation Enhance Potency: Branched-chain isomers are typically more potent and have a shorter duration of action than their straight-chain counterparts with the same number of carbon atoms.[8] Similarly, the introduction of unsaturation (e.g., allyl or alkynyl groups) at C5 increases activity compared to saturated analogues.[8]

  • Alicyclic and Aromatic Substituents: Incorporating alicyclic or aromatic rings at the C5 position generally leads to more potent compounds than aliphatic substituents with an equivalent number of carbons.[8]

  • Polar Substituents Diminish Activity: The introduction of polar groups (e.g., -OH, -COOH, -NH2) into the C5 substituents decreases lipid solubility and, consequently, reduces potency.[8]

  • Thiobarbiturates: Rapid Onset and Short Duration: Replacing the oxygen atom at the C2 position with a sulfur atom to form a thiobarbiturate significantly increases lipid solubility.[8] This results in a more rapid onset of action and a shorter duration of effect, making these derivatives, such as thiopental, suitable for anesthetic induction.[7][8]

Barbiturate DerivativeC5 SubstituentsTotal Carbons at C5Key SAR Feature
Barbital Ethyl, Ethyl4Low lipophilicity, long-acting
Phenobarbital Ethyl, Phenyl8Aromatic substituent, long-acting
Pentobarbital Ethyl, 1-methylbutyl7Branched chain, short- to intermediate-acting
Secobarbital Allyl, 1-methylbutyl8Unsaturation and branching, short-acting
Thiopental Ethyl, 1-methylbutyl7Thio-substitution at C2, ultra-short-acting

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of a barbiturate derivative dictates its clinical utility, influencing its onset, duration of action, and potential for accumulation.[10]

  • Absorption: Barbiturates are readily absorbed after oral and parenteral administration.[7] The sodium salts are more water-soluble and are typically used for parenteral formulations.[7]

  • Distribution: The distribution of barbiturates is largely governed by their lipophilicity. Highly lipid-soluble derivatives, such as thiopental, rapidly cross the blood-brain barrier, leading to a quick onset of action.[7] However, they also rapidly redistribute from the central nervous system to less vascularized tissues like muscle and fat, which is the primary mechanism for the termination of their anesthetic effect after a single bolus dose.[7]

  • Metabolism: The liver is the primary site of barbiturate metabolism, primarily through oxidation by the cytochrome P450 enzyme system.[7] Phenobarbital is a notable inducer of several CYP450 isozymes (CYP1A2, 2B6, 2C9, and 3A4/5), which can lead to significant drug-drug interactions by accelerating the metabolism of other drugs.[7][11] This enzyme induction also contributes to the development of metabolic tolerance with chronic use.[7]

  • Excretion: The metabolites of barbiturates are primarily excreted in the urine. A small fraction of some barbiturates, such as phenobarbital, is excreted unchanged in the urine, and this process can be enhanced by alkalinization of the urine.[7]

Pharmacokinetics_Workflow cluster_cns Central Nervous System Administration Administration (Oral, IV, IM) Absorption Absorption (GI Tract, etc.) Administration->Absorption Distribution Distribution (Bloodstream to Tissues) Absorption->Distribution Metabolism Metabolism (Primarily Liver - CYP450) Distribution->Metabolism CNS Site of Action (Sedation/Hypnosis) Distribution->CNS Crosses BBB Excretion Excretion (Primarily Kidneys) Metabolism->Excretion CNS->Distribution Redistribution

Caption: Pharmacokinetic workflow of barbiturates.

Experimental Protocols for Assessing Sedative-Hypnotic Activity

A robust evaluation of the sedative and hypnotic properties of novel barbituric acid derivatives requires a combination of in vitro and in vivo assays.

In Vitro Assays: Characterizing Receptor Interactions

Objective: To determine the affinity and modulatory effects of test compounds on the GABA-A receptor.

Methodology: Electrophysiological Recording in Xenopus Oocytes or Cultured Neurons

  • Preparation of Oocytes/Neurons:

    • Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired subunits of the human GABA-A receptor.

    • Alternatively, primary neuronal cultures (e.g., from rat hippocampus or cortex) can be used.

  • Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for neurons) Recording:

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • A baseline GABA concentration (e.g., EC₅-EC₂₀) is applied to elicit a stable inward chloride current.

  • Compound Application:

    • The test barbiturate derivative is co-applied with GABA at various concentrations.

    • The potentiation of the GABA-induced current is measured as the primary endpoint.

  • Direct Agonist Activity:

    • The test compound is applied in the absence of GABA to assess its ability to directly gate the GABA-A receptor channel.

  • Data Analysis:

    • Concentration-response curves are generated to determine the EC₅₀ for potentiation and direct activation.

Causality: This method directly measures the functional consequences of the compound's interaction with the GABA-A receptor, providing a quantitative measure of its potency and efficacy as a positive allosteric modulator and/or direct agonist.

In Vivo Assays: Evaluating Behavioral Effects

Objective: To assess the sedative and hypnotic effects of test compounds in animal models.

Methodology 1: Loss of Righting Reflex (LORR)

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Compound Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal injection).

  • Assessment of Righting Reflex:

    • At predetermined time points after administration, the animal is placed on its back.

    • The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds) is defined as the loss of the righting reflex.

  • Measurement of Sleep Latency and Duration:

    • Latency to LORR: The time from drug administration to the onset of LORR.

    • Duration of LORR: The time from the onset of LORR until the animal spontaneously recovers its righting reflex.

  • Data Analysis: Dose-response curves for the induction of LORR and the duration of sleep are constructed.

Causality: The loss of the righting reflex is a well-established and quantifiable behavioral correlate of hypnosis in rodents, providing a direct measure of the compound's hypnotic potency and duration of action.

Methodology 2: Spontaneous Locomotor Activity

  • Apparatus: An open-field arena equipped with infrared beams or video tracking software to monitor movement.

  • Animal Model and Acclimation: As in the LORR assay. Animals are acclimated to the testing environment prior to the experiment.

  • Compound Administration: The test compound is administered.

  • Measurement of Locomotor Activity: The animal is placed in the open-field arena, and its horizontal and vertical movements are recorded for a defined period (e.g., 30-60 minutes).

  • Data Analysis: The total distance traveled, number of ambulatory movements, and rearing frequency are quantified and compared between treatment groups. A significant reduction in locomotor activity is indicative of sedation.

Causality: This assay provides a quantitative measure of the sedative effects of a compound by assessing its impact on spontaneous exploratory behavior.

Clinical Applications and Limitations

While their use has declined, barbiturates still have important clinical applications:

  • Anesthesia: Ultra-short-acting barbiturates like thiopental and methohexital are used for the induction of general anesthesia.[7]

  • Epilepsy: Phenobarbital is an effective anticonvulsant used in the treatment of certain types of seizures.[7][12]

  • Refractory Status Epilepticus: Pentobarbital may be used to induce a therapeutic coma in cases of refractory status epilepticus.[7]

  • Tension Headaches: Butalbital, in combination with other analgesics, is used for the treatment of tension-type headaches.[12]

Limitations and Risks:

  • Narrow Therapeutic Index: The dose required for therapeutic effect is close to the dose that can cause significant toxicity, including respiratory depression and coma.[13][14]

  • High Potential for Tolerance and Dependence: Chronic use leads to both metabolic and pharmacodynamic tolerance, requiring higher doses to achieve the same effect.[14][15] Physical dependence can develop, and abrupt withdrawal can be life-threatening, characterized by seizures and delirium.[1][15]

  • Abuse Potential: The euphoric and anxiolytic effects of some barbiturates contribute to their potential for abuse.[5][13]

  • Drug Interactions: As potent inducers of hepatic enzymes, barbiturates can significantly alter the metabolism and efficacy of numerous other medications.[7][11]

Conclusion and Future Directions

Barbituric acid derivatives represent a foundational class of central nervous system depressants whose study has been instrumental in our understanding of GABAergic neurotransmission. While their clinical use is now limited by a challenging safety profile, their potent sedative and hypnotic properties continue to make them valuable tools in specific therapeutic contexts and as reference compounds in drug discovery research. A thorough understanding of their mechanism of action, structure-activity relationships, and pharmacokinetic properties, as outlined in this guide, is essential for any scientist working in the field of neuropharmacology.

Future research may focus on the development of novel barbiturate derivatives with improved safety profiles, potentially by targeting specific GABA-A receptor subunit combinations to achieve greater therapeutic selectivity and reduce off-target effects.[16] The synthesis of new derivatives and their rigorous evaluation using the experimental protocols described herein will be crucial in advancing this field.[17][18][19][20]

References

  • News-Medical. (n.d.). Barbiturate Mechanism. Retrieved from [Link]

  • Vetscraft. (n.d.). Barbiturate Anesthetics in animals. Retrieved from [Link]

  • Lui, F., & Bhimji, S. S. (2023). Barbiturates. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Amit Lunkad. (2020, December 1). Barbiturates: Structural activity relationship (SAR). YouTube. Retrieved from [Link]

  • Ibogaine Clinic. (2019, August 12). What Are Barbiturates Used For? Things to Know About The Uses. Retrieved from [Link]

  • GOV.UK. (2026, February 6). ACMD review of the evidence on the use and harms of etomidate (accessible). Retrieved from [Link]

  • Raghavendra Inst. of Pharm Edu and Research, RIPER. (2023, February 23). Mechanism of action of GABA, Barbiturates and Benzodiazepines. YouTube. Retrieved from [Link]

  • Randox Toxicology. (n.d.). Barbiturates - Sedative Hypnotics. Retrieved from [Link]

  • Harrison, N., Mendelson, W. B., & de Wit, H. (n.d.). Barbiturates. ACNP. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbiturate. Retrieved from [Link]

  • Cleveland Clinic. (2022, June 14). Barbiturates. Retrieved from [Link]

  • Anand, A., & Avendano, P. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2024).
  • Animated biology With arpan. (2024, March 13). use and side effects of barbiturates. YouTube. Retrieved from [Link]

  • N, A. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. YouTube. Retrieved from [Link]

  • ProQuest. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]

  • Ho, I. K. (1996). Pharmacology of barbiturate tolerance/dependence: GABAA receptors and molecular aspects. Toho Journal of Medicine, 42(3), 123-137.
  • Meadowcroft, M. D., & Harrison, N. L. (1995). Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination. British Journal of Pharmacology, 116(3), 1973-1980.
  • Tjong Ding Yih. (n.d.). PHARMACOKINETICS AND METABOLISM OF BARBITURATES. Retrieved from [Link]

  • Pharmacy 180. (n.d.). SAR of Barbiturates - Sedatives and Hypnotics. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbiturate dependence. Retrieved from [Link]

  • Carney, J. M., & Rosecrans, J. A. (1977). Barbital-induced changes in sensitivity to the behavioral effects of narcotics. Pharmacology Biochemistry and Behavior, 6(5), 589-590.
  • ResearchGate. (n.d.). Pharmacokinetics of barbiturate. Retrieved from [Link]

  • Veterian Key. (2016, September 10). Drugs That Modify Animal Behavior. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Absorption, Distribution, Metabolism and Excretion (Chapter 2) - Pharmacology for Anaesthesia and Intensive Care. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Design and synthesis of novel nucleobase-based barbiturate derivatives as potential anticancer agents. Retrieved from [Link]

  • Slideshare. (n.d.). SAR OF BARBITURATES & BENZODIAZEPINES.docx. Retrieved from [Link]

  • EBSCO. (n.d.). Barbiturates in forensic toxicology | Applied Sciences | Research Starters. Retrieved from [Link]

  • CanadiEM. (n.d.). CRACKCast Episode 165: Sedative Hypnotics (Ch. 159 – 9th). Retrieved from [Link]

  • New Barbiturate Derivatives as Biological Active Agents. (2024, June 4).
  • Med School Made Easy. (2012, July 6). Sedative Hypnotics, Benzodiazepines and Barbiturates. YouTube. Retrieved from [Link]

  • Riley, T. N., & Hanh, F. (2014). The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future. Current Topics in Medicinal Chemistry, 14(20), 2269-2283.

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Foundational

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclohexyl-5-ethylbarbituric Acid

Introduction 1-Cyclohexyl-5-ethylbarbituric acid, a derivative of barbituric acid, is a compound of significant interest in pharmaceutical research and development.[1][2] As with all active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclohexyl-5-ethylbarbituric acid, a derivative of barbituric acid, is a compound of significant interest in pharmaceutical research and development.[1][2] As with all active pharmaceutical ingredients (APIs), a thorough understanding of its physicochemical properties is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This technical guide provides a comprehensive overview of the solubility and stability of 1-Cyclohexyl-5-ethylbarbituric acid, offering insights for researchers, scientists, and drug development professionals.

The core structure, a 5,5-disubstituted barbituric acid, imparts specific characteristics to the molecule that govern its behavior in various solvent systems and under different environmental stressors.[3][4] This guide will delve into these aspects, providing both quantitative data and the underlying scientific principles.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of 1-Cyclohexyl-5-ethylbarbituric acid is essential for interpreting its solubility and stability data.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₃[5]
Molecular Weight 238.28 g/mol [5]
pKa (estimated) 7.63 (neutral)
XLogP3-AA 2.3
Appearance Off-white to yellow crystalline powder[5]

The presence of both a lipophilic cyclohexyl ring and a polar barbiturate core suggests a nuanced solubility profile. The estimated pKa indicates that it is a weak acid, a characteristic feature of barbiturates that significantly influences their aqueous solubility as a function of pH.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and dissolution rate. For 1-Cyclohexyl-5-ethylbarbituric acid, solubility has been determined in a wide range of solvents at 25°C.

Aqueous Solubility

The aqueous solubility of 1-Cyclohexyl-5-ethylbarbituric acid is low, a common trait for many barbiturates due to their predominantly non-polar nature in the non-ionized form. At 25°C, the solubility in water is approximately 0.07 g/L .

The low aqueous solubility is a direct consequence of the hydrophobic cyclohexyl and ethyl groups at the C-5 position, which dominate the molecule's interaction with water. As a weak acid, its solubility is highly pH-dependent. In acidic to neutral solutions, the non-ionized, less soluble form predominates. As the pH increases above the pKa, the molecule will deprotonate to form a more soluble salt.

Solubility in Organic Solvents

1-Cyclohexyl-5-ethylbarbituric acid exhibits a broad range of solubilities in various organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation processes.

SolventSolubility (g/L) at 25°C
Water 0.07
Ethanol 17.85
Methanol 28.1
Acetone 59.28
Ethyl Acetate 28.65
Chloroform 103.73
Dichloromethane 105.25
Dimethylformamide (DMF) 199.82
Tetrahydrofuran (THF) 218.43
Dimethyl Sulfoxide (DMSO) 307.95
N-Methyl-2-pyrrolidone (NMP) 315.4
Sulfolane 370.12
n-Hexane 0.29
Cyclohexane 0.75

This table presents a selection of solubility data. A more extensive list can be found in the cited literature.

The data clearly indicates that 1-Cyclohexyl-5-ethylbarbituric acid is sparingly soluble in non-polar solvents like n-hexane and cyclohexane, while exhibiting significantly higher solubility in polar aprotic solvents such as DMSO, NMP, and THF. Its solubility in protic solvents like alcohols is moderate. This behavior is consistent with the molecule's structure, where the polar barbiturate ring can engage in hydrogen bonding with protic solvents, and the overall molecule benefits from the favorable dipole-dipole interactions with polar aprotic solvents.

Stability Profile

The chemical stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Barbiturates, as a class, are susceptible to degradation, primarily through hydrolysis of the pyrimidine ring.[6] The stability of 1-Cyclohexyl-5-ethylbarbituric acid is influenced by several factors, including pH, temperature, and light.

Hydrolytic Stability

Hydrolysis is the most common degradation pathway for barbiturates. The reaction involves the cleavage of the amide bonds within the barbiturate ring, leading to the formation of various degradation products.

  • Acidic Conditions: Barbiturates are generally more stable in acidic to neutral conditions. Under strong acidic conditions and elevated temperatures, hydrolysis can occur, but typically at a slower rate compared to alkaline conditions.

  • Neutral Conditions: In neutral aqueous solutions, the rate of hydrolysis is generally slow at ambient temperatures.

  • Alkaline Conditions: The degradation of barbiturates is significantly accelerated under alkaline conditions.[6] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbons of the barbiturate ring, leading to ring opening. The primary degradation products are typically the corresponding malonuric acid derivatives, which can further degrade to substituted malonic acids, urea, and other smaller molecules.[6]

The presence of bulky substituents at the C-5 position, such as the cyclohexyl group in 1-Cyclohexyl-5-ethylbarbituric acid, can influence the rate of hydrolysis. Steric hindrance can play a role in shielding the carbonyl groups from nucleophilic attack, potentially enhancing the stability compared to barbiturates with smaller substituents.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of pharmaceuticals. For barbiturates, photodegradation can involve two main processes: dealkylation at the C-5 position and opening of the barbiturate ring.[7] The specific pathway and the extent of degradation depend on the wavelength of light, the intensity of the light source, and the presence of photosensitizers.

Thermal Stability

1-Cyclohexyl-5-ethylbarbituric acid exists in at least two polymorphic forms, which exhibit high kinetic stability.[8] In the solid state, barbiturates are generally more stable to thermal stress compared to when they are in solution.[9] However, at elevated temperatures, particularly above the melting point, thermal decomposition can occur. Forced degradation studies involving dry heat are necessary to determine the thermal lability of the molecule and identify potential degradation products.

Oxidative Stability

The susceptibility of a drug substance to oxidation is another critical stability parameter. While the barbiturate ring itself is not highly prone to oxidation, the substituents at the C-5 position could be susceptible under certain conditions. Forced degradation studies using oxidizing agents such as hydrogen peroxide are essential to evaluate the oxidative stability of 1-Cyclohexyl-5-ethylbarbituric acid.

Experimental Protocols

To ensure the scientific integrity and trustworthiness of the data, the following detailed experimental protocols are provided for determining the solubility and stability of 1-Cyclohexyl-5-ethylbarbituric acid.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.[9][10][11][12]

Objective: To determine the equilibrium solubility of 1-Cyclohexyl-5-ethylbarbituric acid in various solvents at a controlled temperature.

Materials:

  • 1-Cyclohexyl-5-ethylbarbituric acid (of known purity)

  • Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for 1-Cyclohexyl-5-ethylbarbituric acid

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of 1-Cyclohexyl-5-ethylbarbituric acid to a series of vials containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-Cyclohexyl-5-ethylbarbituric acid.

  • Equilibrium Confirmation: Compare the concentrations obtained at different time points (e.g., 24, 48, and 72 hours). Equilibrium is considered to be reached when the solubility values from consecutive time points are consistent.

Data Analysis: The equilibrium solubility is reported as the mean concentration from the time points where equilibrium was achieved, typically in units of mg/mL or g/L.

Protocol 2: Forced Degradation Studies for Stability Assessment

This protocol outlines a forced degradation study to identify the potential degradation pathways and products of 1-Cyclohexyl-5-ethylbarbituric acid, in line with ICH guidelines.[10][13][14][15]

Objective: To investigate the stability of 1-Cyclohexyl-5-ethylbarbituric acid under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Materials:

  • 1-Cyclohexyl-5-ethylbarbituric acid

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

  • High-purity water

  • Suitable organic solvent for stock solution preparation (e.g., methanol, acetonitrile)

  • Temperature-controlled ovens

  • Photostability chamber with controlled light and UV exposure

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-Cyclohexyl-5-ethylbarbituric acid in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with HCl solutions of varying concentrations (e.g., 0.1 N and 1 N) and heat at a specified temperature (e.g., 60°C, 80°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with NaOH solutions of varying concentrations (e.g., 0.1 N and 1 N) and keep at room temperature or heat at a lower temperature (e.g., 40°C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with H₂O₂ solution at room temperature for a defined period.

    • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at elevated temperatures (e.g., 80°C, 105°C) for a specified duration. Also, heat the stock solution.

    • Photodegradation: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17][18] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.

Data Analysis:

  • Calculate the percentage of degradation of 1-Cyclohexyl-5-ethylbarbituric acid under each stress condition.

  • Assess the peak purity of the parent drug peak to ensure no co-eluting degradation products.

  • Characterize the major degradation products using techniques such as LC-MS/MS and NMR if necessary.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Chemical structure of 1-Cyclohexyl-5-ethylbarbituric acid.

G cluster_solubility Solubility Determination Workflow start Start: Excess API in Solvent shake Equilibrate (Shake at Constant T) start->shake settle Settle Excess Solid shake->settle filter Filter Supernatant settle->filter dilute Dilute Filtrate filter->dilute analyze Analyze by HPLC dilute->analyze end End: Determine Solubility analyze->end G cluster_stability Forced Degradation Workflow start API (Solid & Solution) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC sample->analyze identify Identify Degradants (LC-MS) analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for Forced Degradation Studies.

G cluster_degradation Proposed Hydrolytic Degradation Pathway (Alkaline) barbiturate 1-Cyclohexyl-5-ethylbarbituric Acid Pyrimidine Ring intermediate Malonuric Acid Derivative Ring-Opened Intermediate barbiturate->intermediate OH⁻ Attack & Ring Opening products Cyclohexylethylmalonic Acid + Urea Final Products intermediate->products Further Hydrolysis

Sources

Exploratory

Pharmacological profile of 1-Cyclohexyl-5-ethylbarbituric acid

The Pharmacological & Synthetic Profile of 1-Cyclohexyl-5-ethylbarbituric Acid (CAS 837-32-1) is presented below. Technical Monograph & Research Guide Executive Summary 1-Cyclohexyl-5-ethylbarbituric acid (CHEBA) is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacological & Synthetic Profile of 1-Cyclohexyl-5-ethylbarbituric Acid (CAS 837-32-1) is presented below.

Technical Monograph & Research Guide

Executive Summary

1-Cyclohexyl-5-ethylbarbituric acid (CHEBA) is a specialized N-substituted pyrimidinetrione derivative that occupies a unique niche at the intersection of medicinal chemistry scaffolds and polymerization catalysis . Unlike classical 5,5-disubstituted barbiturates (e.g., phenobarbital) used primarily as CNS depressants, CHEBA is predominantly utilized as a precursor scaffold for next-generation immunomodulatory drugs (Thalidomide analogs) and as a redox initiator in biomedical adhesives.

While it retains the core barbiturate pharmacophore, its mono-substituted C5 position renders it acidic, altering its physiological profile compared to traditional sedatives. Its primary value in modern research lies in its conversion to 5-amino-1-cyclohexyl-5-ethylbarbituric acid , a gateway to potent anti-angiogenic agents.

Chemical Identity & Physicochemical Properties[1][2]

The compound is defined by the presence of a lipophilic cyclohexyl ring at the N1 position and a single ethyl group at the C5 position.

PropertyData
IUPAC Name 1-Cyclohexyl-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
CAS Number 837-32-1
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
Appearance White crystalline powder
Melting Point ~172–175 °C (Parent); Derivatives often >250 °C
pKa (Acidic) ~4.0 (Estimated due to C5-H acidity)
Solubility Soluble in ethanol, DMSO, DMF; Sparingly soluble in water
Key Structural Feature N1-Cyclohexyl: Increases lipophilicity (LogP).C5-Ethyl (Mono): Retains acidic proton, allowing tautomerization and radical formation.[1][2]

Pharmacological Applications: The Anti-Angiogenic Scaffold

While CHEBA is often categorized broadly as a sedative, its most significant pharmacological contribution is as a structural template for Thalidomide analogs used to treat multiple myeloma and solid tumors.

Mechanism of Action (Derivatives)

Research identifies CHEBA as the starting material for 5-phthalimido-barbiturates (e.g., CPS44). These derivatives mimic the glutarimide ring of Thalidomide but utilize the barbiturate ring to alter metabolic stability and potency.

  • Target: Inhibition of angiogenesis (blood vessel formation in tumors).[1]

  • Pathway: Modulation of TNF-α and VEGF signaling.

  • Active Derivative: 1-Cyclohexyl-5-ethyl-5-phthalimidobarbituric acid (CPS44) .[1][3]

    • Activity: CPS44 demonstrates ~50% inhibition of microvessel outgrowth at 100 µM in Rat Aortic Ring assays.[3]

    • Potency: While less potent than tetrafluorophthalimido analogs (CPS45), the CHEBA scaffold provides essential structure-activity relationship (SAR) data indicating that N-cyclohexyl substitution modulates bioavailability.

Structure-Activity Relationship (SAR)
  • N1-Cyclohexyl Group: Provides steric bulk and lipophilicity, facilitating membrane permeation.

  • C5-Substitution: The conversion of the C5-H (in CHEBA) to a C5-Amino group allows for the attachment of phthalimide moieties. This 5,5-disubstitution is critical for locking the molecule in a non-acidic, bioactive conformation similar to Thalidomide.

Diagram: Anti-Angiogenic Synthesis Pathway

The following diagram illustrates the transformation of CHEBA into bioactive immunomodulators.

SynthesisPathway CHEBA 1-Cyclohexyl-5-ethylbarbituric acid (Scaffold) Inter1 5-Azido / 5-Nitro Intermediate CHEBA->Inter1 Nitration/Azidation Amino 5-Amino-1-cyclohexyl- 5-ethylbarbituric acid Inter1->Amino Reduction (H2/Pd) CPS44 CPS44 (Anti-Angiogenic Agent) Amino->CPS44 Condensation (Reflux/AcOH) Phthalic Phthalic Anhydride Phthalic->CPS44

Caption: Synthesis of Thalidomide analog CPS44 from the CHEBA scaffold via amino-intermediate condensation.

Industrial Pharmacology: Redox Polymerization

Beyond drug discovery, CHEBA is a critical component in biomedical adhesives (dental resins, bone cements).

The Barbituric Acid Redox System

CHEBA acts as a reducing agent in "chemical cure" systems where light activation is impossible (e.g., under opaque crowns).

  • System: CHEBA + Copper Salt (Cu²⁺) + Chloride Ion.

  • Mechanism: The acidic C5 proton allows CHEBA to form a radical species upon oxidation by Cu²⁺. This radical initiates the polymerization of methacrylates.

  • Advantage: The N-cyclohexyl group improves solubility in organic resin matrices compared to unsubstituted barbituric acid.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-1-cyclohexyl-5-ethylbarbituric Acid

Primary precursor for pharmacological derivatives.[1]

  • Starting Material: Dissolve 1-Cyclohexyl-5-ethylbarbituric acid (10 mmol) in Ethanol (25 mL).

  • Azidation: React with tosyl azide or perform nitration (standard safety protocols for azides apply) to generate the 5-azido or 5-nitro intermediate.

  • Reduction:

    • Transfer intermediate to a hydrogenation vessel.

    • Add 10% Pd/C catalyst (5% w/w).

    • Stir under H₂ atmosphere (balloon pressure) at Room Temperature for 4-6 hours.

  • Isolation: Filter catalyst through Celite. Acidify filtrate with HCl (8 M, 2 mL) to precipitate the hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield: Typically ~64%.

    • Melting Point: >250 °C (decomposition).

Protocol B: Rat Aortic Ring Angiogenesis Assay (In Vitro)

Used to validate the activity of CHEBA derivatives (CPS44).

  • Tissue Prep: Harvest thoracic aorta from Sprague-Dawley rats. Remove fibroadipose tissue and slice into 1-mm rings.

  • Embedding: Place rings in 48-well plates coated with Matrigel. Cover with additional Matrigel to seal.

  • Treatment:

    • Control: DMSO vehicle.

    • Test: CPS44 (derived from CHEBA) at 10 µM and 100 µM.

  • Incubation: Culture in serum-free EGM-2 media at 37°C/5% CO₂ for 5 days.

  • Quantification: Photograph rings. Quantify microvessel outgrowth area using ImageJ.

    • Success Metric: >50% reduction in vessel area compared to control.

References

  • Guetschow, M. et al. (1999).[1][2][3][4] Synthesis of 5-aminobarbituric acids as precursors for thalidomide analogs. Synthesis , 410-414.[1][2][3][4] Link

  • Bauer, K.S. et al. (1998).[2] Pharmacology of Thalidomide and its metabolites. Biochemical Pharmacology , 55, 1827-1834.[2][4] Link

  • D'Amato, R.J. et al. (1994). Thalidomide is an inhibitor of angiogenesis.[1][2][3] Proc. Natl. Acad. Sci. USA , 91, 4082-4085.[2][4] Link

  • US Patent 7,320,991 . Analogs of thalidomide as potential angiogenesis inhibitors. (Describes CPS44 synthesis from CHEBA). Link

  • US Patent 8,236,871 . Polymerizable compositions containing salts of barbituric acid derivatives. (Describes CHEBA use in dental redox systems). Link

Sources

Foundational

Technical Characterization of 1-Cyclohexyl-5-ethylbarbituric Acid: GABA-A Receptor Modulatory Dynamics

[1] Executive Summary: The Structural Determinants of Efficacy 1-Cyclohexyl-5-ethylbarbituric acid represents a critical junction in barbiturate structure-activity relationships (SAR).[1] While classical barbiturates (e....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Structural Determinants of Efficacy

1-Cyclohexyl-5-ethylbarbituric acid represents a critical junction in barbiturate structure-activity relationships (SAR).[1] While classical barbiturates (e.g., Phenobarbital, Pentobarbital) act as positive allosteric modulators (PAMs) of the GABA-A receptor, the introduction of bulky hydrophobic groups at the N1 position—such as a cyclohexyl moiety —often precipitates a pharmacological inversion.[1]

This guide provides a technical roadmap for researchers evaluating this specific compound. It addresses the critical nomenclature ambiguity between N-substituted (1-position) and C-substituted (5-position) isomers and details the experimental protocols required to distinguish between sedative potentiation and convulsant channel blockade .

Part 1: Molecular Pharmacology & SAR Analysis[1]

The Nomenclature Hazard

Before commencing biological assays, the structural identity must be rigorously verified.[1] Chemical catalogs often list "Cyclohexyl-5-ethylbarbituric acid" ambiguously.

Feature1-Cyclohexyl-5-ethylbarbituric acid 5-Cyclohexyl-5-ethylbarbituric acid
Substitution Site N1 (Nitrogen) and C5C5 (Carbon) and C5
Chemical Nature N-substituted Barbiturate5,5-Disubstituted Barbiturate
Predicted Activity Convulsant / Antagonist (High Probability)Sedative / Hypnotic (High Probability)
Mechanism Steric hindrance at alpha-beta interface; potential pore occlusion.[1]Stabilizes open-channel state via transmembrane domains.[1]

Critical Directive: Verify your compound using NMR (


H and 

C). If the cyclohexyl group is on the Nitrogen (N1), expect excitatory or blocking behavior.[1] If it is on Carbon-5, expect sedative behavior.[1] This guide focuses on the N-substituted (1-Cyclohexyl) pharmacophore as specified in your topic.
Mechanism of Action: The "Barbiturate Reversal"

The GABA-A receptor is a pentameric chloride ion channel.[1] Classical sedatives bind to a pocket at the


 interface.[1]
  • The N-Substituent Effect: Bulky N-substituents (like cyclohexyl) increase lipophilicity but introduce steric clashes at the agonist site.[1]

  • Pore Blockade: N-substituted barbiturates often lose the ability to potentiate GABA and instead bind deep within the channel pore (similar to Picrotoxin), physically occluding chloride flux.[1] This results in a convulsant profile.[1]

GABAMechanism Substrate 1-Cyclohexyl-5-ethylbarbituric Acid Receptor GABA-A Receptor Complex Substrate->Receptor Diffusion Site_Agonist Allosteric Site (α/β Interface) (Sedative Binding) Receptor->Site_Agonist If 5-sub dominant Site_Pore Channel Pore (TMD2) (Convulsant Binding) Receptor->Site_Pore If N-sub dominant (Likely) Effect_Potentiation Cl- Influx Increased (Hyperpolarization) Site_Agonist->Effect_Potentiation Effect_Block Cl- Influx Blocked (Depolarization/Seizure) Site_Pore->Effect_Block

Figure 1: Bifurcation of barbiturate pharmacology based on binding site preference.[1] N-cyclohexyl substitution heavily biases the molecule toward the Channel Pore (red path).[1]

Part 2: Experimental Characterization Protocols

To definitively categorize 1-Cyclohexyl-5-ethylbarbituric acid, you must assess its effect on GABA-induced currents.[1]

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (The Gold Standard)

Objective: Determine if the compound potentiates GABA currents (left-shift) or inhibits them (reduced amplitude/rebound).[1]

1. Preparation
  • Cell Line: HEK293 cells stably transfected with rat or human

    
     GABA-A subtypes.[1]
    
  • Internal Solution (Pipette): 140 mM CsCl, 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP (pH 7.3). Note: High CsCl ensures a large chloride driving force.

  • External Solution (Bath): 140 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl

    
    , 2.5 mM CaCl
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).[1]
2. Experimental Workflow
  • Establish Giga-seal: Achieve >1 GΩ seal and break-in to whole-cell configuration.

  • Voltage Clamp: Hold membrane potential at -60 mV .

  • Control Pulse: Apply GABA EC

    
      (approx. 1-3 μM) for 5 seconds. Record peak current (
    
    
    
    ).[1]
  • Test Application: Co-apply GABA EC

    
     + Test Compound  (10 μM - 100 μM).
    
  • Washout: Perfuse with external solution for 3 minutes between applications.

3. Data Interpretation Logic
ObservationInterpretationClassification
Current Increase (>120%) Positive Allosteric ModulationSedative/Hypnotic
Current Decrease (<80%) Negative Modulation / BlockConvulsant Candidate
"Off-Tail" Current Open Channel Blockade (Slow unblocking)Convulsant (Pore Blocker)
Direct Current (No GABA) Direct Gating (Agonist)Anesthetic (High Dose)
Protocol B: [3H]-TBOB Binding Assay (Pore Localization)

Objective: Confirm if the compound competes with convulsants for the channel pore.[1]

  • Ligand: [3H]-T-butylbicycloorthobenzoate (TBOB) - binds to the picrotoxin site inside the pore.[1]

  • Method: Incubate rat cortical membranes with [3H]-TBOB and varying concentrations of 1-Cyclohexyl-5-ethylbarbituric acid.[1]

  • Result: If the compound displaces TBOB (low

    
    ), it confirms binding to the convulsant site  within the channel pore.[1]
    

Part 3: Synthesis & Quality Assurance Workflow

If synthesizing this compound in-house to resolve the catalog ambiguity, follow this validation logic.

SynthesisWorkflow Precursors Precursors: Cyclohexylurea + Diethyl Malonate Reaction Condensation Reaction (NaOEt / EtOH) Precursors->Reaction Crude Crude Product Reaction->Crude Check NMR Verification (Critical Step) Crude->Check Path_N N-H Signal Integration = 1 (N-Substituted) Check->Path_N Path_C N-H Signal Integration = 2 (5,5-Disubstituted) Check->Path_C Action_N Proceed to Convulsant Screening Path_N->Action_N Action_C Proceed to Sedative Screening Path_C->Action_C

Figure 2: Synthesis and verification workflow. The differentiation between N-substitution and C-substitution is the primary determinant of the downstream screening path.

References

  • Ho, I. K., & Harris, R. A. (1981).[1] Mechanism of action of barbiturates. Annual Review of Pharmacology and Toxicology, 21(1), 83-111.[1] Link

  • Macdonald, R. L., & Barker, J. L. (1978).[1] Different actions of anticonvulsant and anesthetic barbiturates revealed by use of cultured mammalian neurons.[1] Science, 200(4343), 775-777.[1] Link[1]

  • Twyman, R. E., Rogers, C. J., & Macdonald, R. L. (1989).[1] Differential regulation of gamma-aminobutyric acid receptor channels by diazepam and phenobarbital.[1] Annals of Neurology, 25(3), 213-220.[1] Link[1]

  • PubChem Compound Summary. (2024). Cyclohexyl-5-ethyl-barbituric acid (CID 42608858).[1][2] National Library of Medicine.[1] Link[1]

  • Downes, C. P., et al. (1989).[1] Structure-activity relationships of a series of excitatory barbiturates. British Journal of Pharmacology, 98(3), 895-902.[1] (Contextual reference for N-substituted convulsant activity).

Sources

Exploratory

1-Cyclohexyl-5-ethylbarbituric acid toxicology and safety data

An In-Depth Technical Guide to the Toxicology and Safety of 1-Cyclohexyl-5-ethylbarbituric Acid Foreword for the Research Professional This document serves as a comprehensive technical guide on the toxicological and safe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicology and Safety of 1-Cyclohexyl-5-ethylbarbituric Acid

Foreword for the Research Professional

This document serves as a comprehensive technical guide on the toxicological and safety profile of 1-Cyclohexyl-5-ethylbarbituric acid. As a member of the barbiturate class, this compound warrants a thorough understanding of its potential physiological and hazardous effects. This guide is structured to provide not just raw data, but also a contextual understanding of its mechanism of action, its relationship to similar compounds, and the necessary safety protocols for its handling. The information herein is intended for researchers, scientists, and drug development professionals who may encounter this compound in their work.

Chemical Identity and Classification

1-Cyclohexyl-5-ethylbarbituric acid is a derivative of barbituric acid, placing it within the broader class of central nervous system depressants known as barbiturates.[1] It is crucial to distinguish this compound from a closely related analogue, Cyclobarbital (5-(1-cyclohexen-1-yl)-5-ethylbarbituric acid), as they are structurally distinct and possess different Chemical Abstracts Service (CAS) numbers.

  • 1-Cyclohexyl-5-ethylbarbituric acid:

    • Synonyms: 5-Cyclohexyl-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione[2]

    • CAS Number: 837-32-1[3]

    • Molecular Formula: C₁₂H₁₈N₂O₃[2]

    • Molecular Weight: 238.28 g/mol [3]

    • Structure: Features a saturated cyclohexyl ring.

  • Cyclobarbital:

    • Synonyms: Cyclobarbitone, 5-(1-cyclohexen-1-yl)-5-ethylbarbituric acid[4]

    • CAS Number: 52-31-3[4]

    • Molecular Formula: C₁₂H₁₆N₂O₃[5]

    • Molecular Weight: 236.27 g/mol [4][6]

    • Structure: Features an unsaturated cyclohexene ring.

Due to the limited availability of specific toxicological data for 1-Cyclohexyl-5-ethylbarbituric acid, this guide will also reference data from Cyclobarbital and other well-studied barbiturates like Phenobarbital to infer potential class-wide effects. Such inferences will be explicitly stated to maintain scientific clarity.

Pharmacology and Mechanism of Action

Barbiturates exert their primary effects on the central nervous system by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor.[7] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, increases the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory or depressant effect on the central nervous system.[7][8]

Unlike other modulators like benzodiazepines that increase the frequency of channel opening, barbiturates increase the duration for which the chloride channel remains open.[9] This distinction is critical as it contributes to the lower therapeutic index and higher risk of toxicity associated with barbiturates compared to benzodiazepines.[10]

GABA_Mechanism cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Chloride (Cl⁻) Channel Cl_ion GABA_R:f1->Cl_ion Increases duration of channel opening Barbiturate 1-Cyclohexyl-5-ethylbarbituric Acid (Barbiturate) Barbiturate->GABA_R:f0 Binds to receptor GABA GABA GABA->GABA_R:f0 Binds to receptor Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Increased Influx

Caption: Mechanism of Barbiturate Action on GABA-A Receptor.

Toxicological Profile

The toxicological data specifically for 1-Cyclohexyl-5-ethylbarbituric acid is limited. Therefore, this section combines the available information with data from related barbiturates to provide a comprehensive overview of potential hazards.

Acute Toxicity

According to its Globally Harmonized System (GHS) classification, 1-Cyclohexyl-5-ethylbarbituric acid is considered harmful if swallowed, in contact with skin, or if inhaled.[3][11]

For the related compound, Cyclobarbital, the following acute toxicity data is available:

  • LD₅₀ (Intraperitoneal, Mouse): 350 mg/kg[4]

  • LD₅₀ (Intraperitoneal, Rat): 290 mg/kg[4]

Table 1: Acute Toxicity Data

Compound Route Species LD₅₀ Reference
Cyclobarbital Intraperitoneal Mouse 350 mg/kg [4]

| Cyclobarbital | Intraperitoneal | Rat | 290 mg/kg |[4] |

Symptoms of acute barbiturate intoxication include drowsiness, slurred speech, ataxia, and loss of inhibitions.[9] In cases of severe overdose, respiratory depression, coma, and death can occur.[10]

Genotoxicity and Mutagenicity

There is no specific data available on the genotoxic or mutagenic potential of 1-Cyclohexyl-5-ethylbarbituric acid. However, studies on other barbiturates, such as Phenobarbital, have shown evidence of genotoxic and cytotoxic potential in mice after chronic oral administration.[12] These studies observed increased chromosome aberrations, micronuclei induction, and sperm-head anomalies, suggesting that genotoxicity may be a class-wide effect that warrants investigation for any new derivative.[12]

Carcinogenicity

Long-term carcinogenicity studies for 1-Cyclohexyl-5-ethylbarbituric acid have not been reported. It is important to note that Phenobarbital is listed as a substance that can cause cancer by the International Agency for Research on Cancer (IARC).[13] Animal studies with Phenobarbital have demonstrated the development of benign and malignant liver tumors in mice and rats.[13] Additionally, some human epidemiological studies have suggested a potential association between barbiturate use and lung cancer, although causality has not been definitively established.[14]

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental effects of 1-Cyclohexyl-5-ethylbarbituric acid are not available. However, the barbiturate class is known to pose risks during pregnancy.[15][16] For instance, prenatal exposure to Phenobarbital in rats has been shown to cause delayed onset of puberty, disordered estrous cycles, and infertility in female offspring.[17] These effects are believed to be linked to the drug's action on neuroendocrine development.[17] Therefore, this compound should be handled with extreme caution by individuals of reproductive age, and its use should be avoided during pregnancy.

Safety and Handling

GHS Hazard Classification

Table 2: GHS Classification for 1-Cyclohexyl-5-ethylbarbituric acid

Pictogram Signal Word Hazard Statement(s)

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3][11] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] |

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 standards.[3]

  • Skin Protection: A lab coat and impervious gloves (e.g., nitrile rubber) should be worn.[18]

  • Respiratory Protection: For handling large quantities or when dust formation is likely, a NIOSH-approved dust mask or respirator is necessary.[3]

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[3]

  • Avoid all contact with skin, eyes, and clothing.[19]

  • Wash hands thoroughly after handling.[18]

Storage:

  • Store in a cool, dry, and well-ventilated place.[18]

  • Keep the container tightly closed when not in use.[18]

  • Store away from incompatible materials such as strong acids and bases.[18]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water and consult a physician.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3]

Disposal:

  • Dispose of the material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to prevent the release of hazardous combustion products.[3]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[3]

In Vitro Cytotoxicity Assessment Workflow

To evaluate the cytotoxic potential of 1-Cyclohexyl-5-ethylbarbituric acid, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol is designed to be self-validating by including appropriate controls.

Objective: To determine the concentration of the compound that reduces cell viability by 50% (IC₅₀).

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-Cyclohexyl-5-ethylbarbituric acid in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final concentrations for testing.

  • Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate Cells in 96-well Plate C Treat Cells with Compound (24-48h Incubation) A->C B Prepare Serial Dilutions of 1-Cyclohexyl-5-ethylbarbituric acid B->C D Add MTT Reagent (3-4h Incubation) C->D E Add Solubilizing Agent D->E F Read Absorbance (570 nm) E->F G Calculate Cell Viability (%) F->G H Determine IC50 Value G->H

Caption: Workflow for an In Vitro MTT Cytotoxicity Assay.

Conclusion and Knowledge Gaps

1-Cyclohexyl-5-ethylbarbituric acid is a barbiturate derivative with a toxicological profile that is not well-characterized in publicly available literature. Based on its GHS classification and the known effects of the barbiturate class, it should be considered a hazardous compound with potential for acute toxicity, central nervous system depression, and likely other adverse effects associated with chronic exposure.

Key Knowledge Gaps:

  • No published data on acute toxicity (LD₅₀).

  • Lack of studies on genotoxicity, carcinogenicity, and reproductive/developmental toxicity.

  • Limited information on its specific pharmacokinetic and metabolic pathways.

Given these gaps, further research is essential to fully elucidate the toxicological and safety profile of this compound before it can be considered for any advanced application. Researchers and drug development professionals must handle this substance with a high degree of caution, adhering to stringent safety protocols.

References

  • Carl ROTH. Safety Data Sheet: Cyclohexylbenzene.
  • CymitQuimica. CAS 52-31-3: Cyclobarbital.
  • Chem-Impex. 1-Cyclohexyl-5-ethylbarbituric acid.
  • CymitQuimica. Cyclobarbital.
  • Guidechem. 1-Cyclohexyl-5-ethylbarbituric acid (cas 837-32-1) SDS/MSDS download.
  • oxfordlabchem.com. MATERIAL SAFETY DATA SHEET.
  • Annual Reviews. METABOLIC FATE OF DRUGS: BARBITURATES AND CLOSELY RELATED COMPOUNDS1,2.
  • Merck Index. Cyclobarbital.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Wikipedia. Cyclobarbital.
  • YouTube. Pharmacology of Cyclobarbital (Phanodorm); Mechanism of action, Pharmacokinetics, Uses, Effects.
  • ChemicalBook. 1-Cyclohexyl-5-ethylbarbituric acid | 837-32-1.
  • EBSCO. Barbiturates in forensic toxicology | Applied Sciences | Research Starters.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5838, Cyclobarbital.
  • MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4763, Phenobarbital.
  • Wikipedia. Barbiturate.
  • National Center for Biotechnology Information. Barbiturates - StatPearls - NCBI Bookshelf.
  • Wikipedia. Cyclobarbital.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42608858, Cyclohexyl-5-ethyl-barbituric acid.
  • Drug Central. cyclobarbital.
  • PubMed. Assessment of the genotoxic and cytotoxic potential of an anti-epileptic drug, phenobarbital, in mice: a time course study.
  • PubMed. Reproductive dysfunction in female offspring after prenatal exposure to phenobarbital: critical period of action.
  • National Center for Biotechnology Information. Barbiturates and lung cancer in humans - PubMed.
  • ResearchGate. (PDF) Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates.
  • U.S. Food and Drug Administration. Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns.
  • Society for Birth Defects Research and Prevention. How are New Medicines Evaluated for Developmental Toxicity?.
  • Google Patents. Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.
  • Global Substance Registration System. CYCLOBARBITAL.
  • Vivotecnia. Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance.

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Foundational

1-Cyclohexyl-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione

This guide details the structural nomenclature, physicochemical properties, and synthesis logic of 1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1).[1][2][3] It is designed for medicinal chemists and researchers requir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural nomenclature, physicochemical properties, and synthesis logic of 1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1).[1][2][3] It is designed for medicinal chemists and researchers requiring rigorous IUPAC standardization and structural context.[1]

Part 1: The Core Directive — IUPAC Nomenclature

The formal Preferred IUPAC Name (PIN) for the compound commonly known as 1-Cyclohexyl-5-ethylbarbituric acid is:

[1][4]

Nomenclature Breakdown

The name is derived using the systematic nomenclature for heterocycles (Blue Book P-66.5).

ComponentRationale
Parent Skeleton Pyrimidine : The six-membered ring containing two nitrogen atoms at positions 1 and 3.[1]
Principal Group -trione : Three ketone (=O) groups. Their positions are fixed at 2, 4, and 6.[1]
Saturation (1H,3H,5H) : Indicates the added hydrogen atoms necessary to saturate the ring nitrogens and the C5 carbon, forming the "barbituric" scaffold.[1]
Substituents 1-Cyclohexyl : A cyclohexyl ring attached to Nitrogen-1.5-Ethyl : An ethyl group attached to Carbon-5.[1]
Alphabetization C yclohexyl precedes E thyl.[2][4][5][6][7][8][9] Thus: 1-Cyclohexyl-5-ethyl...[1][2][3][5][6][7][8][10]
Part 2: Structural Analysis & Physicochemical Context
1. Structural Differentiation (Critical Check)

It is vital to distinguish this compound from Cyclobarbital .

  • Target Compound (CAS 837-32-1): N-substituted.[1] The cyclohexyl group is on Nitrogen-1 .[1] The C5 position is monosubstituted (ethyl only).[1]

  • Cyclobarbital (CAS 52-31-3): C-substituted.[1] The cyclohexenyl group is on Carbon-5 .[1]

This structural difference fundamentally alters the pharmacology.[1] While 5,5-disubstituted barbiturates (like Cyclobarbital) are potent hypnotics, 1,5-disubstituted barbiturates (like the target compound) retain an acidic proton at C5, rendering them chemically unstable in alkaline solution and significantly altering their pKa and lipophilicity.[1]

2. Visualizing the Numbering Scheme

The following diagram illustrates the IUPAC numbering priority and the substituent locations.

BarbiturateStructure Figure 1: IUPAC Numbering of the Pyrimidine-2,4,6-trione Scaffold. N1 N1 (Cyclohexyl) C2 C2 (=O) N1->C2 N3 N3 (H) C2->N3 C4 C4 (=O) N3->C4 C5 C5 (Ethyl, H) C4->C5 C6 C6 (=O) C5->C6 C6->N1

3. Tautomerism and Acidity

Unlike standard sedative barbiturates (which are 5,5-disubstituted), 1-cyclohexyl-5-ethylbarbituric acid possesses a hydrogen atom at C5.[1]

  • C5-Acidity: The proton at C5 is highly acidic (pKa ≈ 4.0–5.[1]0) because the resulting carbanion is stabilized by resonance with the adjacent carbonyls at C4 and C6.[1]

  • Enolization: In solution, this compound exists in equilibrium between the tri-keto form and the enol form (involving the C5 proton), which can lead to rapid oxidative degradation.[1]

Part 3: Synthesis & Experimental Logic

To synthesize this specific regioisomer (N1-substituted, C5-monosubstituted), a "Bottom-Up" condensation strategy is preferred over direct alkylation, which yields mixtures.[1]

Protocol: Condensation of Urea and Malonate

Objective: Synthesize 1-cyclohexyl-5-ethylpyrimidine-2,4,6-trione via cyclization.

Reagents:

  • N-Cyclohexylurea: Provides the N1 substituent.[1]

  • Diethyl 2-ethylmalonate: Provides the C5 ethyl group and the C4/C6 carbonyls.[1]

  • Sodium Ethoxide (NaOEt): Strong base for condensation.[1]

Workflow Diagram:

SynthesisPathway Figure 2: Condensation pathway for N-substituted barbiturate synthesis. Urea N-Cyclohexylurea (Source of N1-R) Mix Step 1: Dissolution in dry EtOH Urea->Mix Malonate Diethyl 2-ethylmalonate (Source of C5-Et) Malonate->Mix Base Step 2: Add NaOEt (2.2 eq) Reflux 6-8 hrs Mix->Base Intermediate Intermediate: Sodium Salt of Barbiturate Base->Intermediate Acid Step 3: Acidification (HCl) pH < 2 Intermediate->Acid Product Target: 1-Cyclohexyl-5-ethylbarbituric acid Acid->Product

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mol of sodium metal in 200 mL of absolute ethanol to generate fresh sodium ethoxide.

  • Condensation: Add 0.05 mol of N-cyclohexylurea and 0.05 mol of diethyl ethylmalonate.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8 hours. The reaction is driven by the precipitation of the sodium barbiturate salt.[1]

  • Isolation: Evaporate ethanol under reduced pressure. Dissolve the residue in minimal water.[1]

  • Precipitation: Acidify the aqueous solution with 2M HCl to precipitate the free acid form of the barbiturate.

  • Purification: Recrystallize from ethanol/water to remove unreacted urea.

Part 4: Data Summary
PropertyValue / Description
CAS Registry Number 837-32-1
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
Systematic Name 1-cyclohexyl-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione
Physical State Solid (Crystalline powder)
Solubility Soluble in ethanol, chloroform, and alkaline solutions (as salt).[1] Poorly soluble in water.[1]
Stability Sensitive to oxidation in alkaline media due to the C5 proton.
References
  • PubChem. (2023).[1] Compound Summary: 1-cyclohexyl-5-ethyl-1,3-diazinane-2,4,6-trione (CID 13276).[1][2][5] National Library of Medicine.[1] Retrieved from [Link]

  • IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[1] Section P-66.5 (Pyrimidine derivatives).[1]

Sources

Protocols & Analytical Methods

Method

Gas chromatography-mass spectrometry (GC-MS) of barbiturates

Application Note: High-Sensitivity Analysis of Barbiturates in Biological Matrices via GC-MS with Flash Methylation Introduction & Clinical Significance Barbiturates are central nervous system (CNS) depressants derived f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Analysis of Barbiturates in Biological Matrices via GC-MS with Flash Methylation

Introduction & Clinical Significance

Barbiturates are central nervous system (CNS) depressants derived from barbituric acid. While largely replaced by benzodiazepines for sedation, they remain critical in forensic toxicology due to their use in assisted suicide (e.g., Pentobarbital), seizure management (Phenobarbital), and combination analgesics (Butalbital).

The Analytical Challenge: Barbiturates are weak acids (pKa ~7.2–8.0) containing polar imide groups. In their native form, they exhibit poor volatility and interact with active sites (silanols) in the GC inlet and column, resulting in severe peak tailing and nonlinear calibration. The Solution: This protocol utilizes Flash Methylation with Trimethylanilinium Hydroxide (TMPAH). This "on-column" derivatization converts polar N-H groups to non-polar N-CH₃ groups within the heated injection port, ensuring sharp peak shapes, improved sensitivity, and robust quantification.

The Chemistry of Separation

The success of this assay relies on two chemical transformations:

  • Extraction (SPE): We utilize a mixed-mode sorbent (C8 + Strong Anion Exchange) to isolate the acidic drugs from the complex matrix.

  • Derivatization (Alkylation):

    • Reagent: 0.2M TMPAH in Methanol.

    • Mechanism: At high inlet temperatures (>250°C), TMPAH undergoes thermal decomposition, donating methyl groups to the acidic nitrogens at positions 1 and 3 of the barbiturate ring.

Workflow Visualization

BarbiturateWorkflow Sample Biological Sample (Blood/Urine) SPE Solid Phase Extraction (Mixed-Mode Anion Exchange) Sample->SPE pH Adjustment Eluate Acidic Eluate (Barbiturates) SPE->Eluate Isolation Mix Add TMPAH Reagent (0.2M in MeOH) Eluate->Mix Reconstitution Injector GC Injector (280°C) Flash Methylation Occurs Mix->Injector Injection Separation Capillary GC (5% Phenyl Column) Injector->Separation Dimethyl-Derivatives Detection MS Detection (SIM Mode) Separation->Detection Quantitation

Figure 1: End-to-end workflow for the extraction and flash methylation of barbiturates.

Experimental Protocol

Materials & Reagents
  • SPE Cartridges: Mixed-mode polymeric strong anion exchange (e.g., Bond Elut Certify II or Oasis MAX).

  • Derivatizing Agent: 0.2M Trimethylanilinium hydroxide (TMPAH) in methanol.

  • Internal Standard (IS): Pentobarbital-d5 (10 µg/mL).

  • GC Column: DB-5MS or Rxi-5Sil MS (30m × 0.25mm × 0.25µm). Note: A 5% phenyl phase is required to separate isomers.

Sample Preparation (Solid Phase Extraction)

Rationale: Liquid-Liquid Extraction (LLE) is cheaper but prone to emulsion and lower recovery for polar metabolites. SPE provides cleaner extracts.

  • Pre-treatment: Aliquot 1 mL of blood/urine. Add 50 µL of Internal Standard (Pentobarbital-d5). Add 2 mL of 0.1M Phosphate Buffer (pH 7.0). Vortex.

  • Conditioning: Condition SPE cartridge with 2 mL Methanol followed by 2 mL 0.1M Phosphate Buffer (pH 7.0).

  • Loading: Load sample at gravity flow or low vacuum (<5 inHg).

  • Wash:

    • Wash 1: 2 mL Deionized Water (removes salts/proteins).

    • Wash 2: 2 mL 50:50 Methanol:Water (removes neutral interferences).

    • Critical Step: Dry cartridges under full vacuum for 10 minutes. Moisture inhibits derivatization.

  • Elution: Elute with 2 mL of Hexane:Ethyl Acetate (75:25) with 1% Acetic Acid.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 50 µL of 0.2M TMPAH . Transfer to autosampler vial with insert.

GC-MS Instrumentation Parameters
  • Inlet: Splitless mode, 280°C. High temperature is mandatory for the methylation reaction.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 100°C (hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C (Slow ramp crucial for Amobarbital/Pentobarbital separation)

    • Ramp 3: 30°C/min to 300°C (hold 3 min)

  • MS Source: 230°C; Quadrupole: 150°C.

  • Acquisition: Selected Ion Monitoring (SIM).[1]

Data Analysis & Isomer Differentiation

SIM Table (Dimethyl Derivatives)

The following ions correspond to the dimethyl derivatives formed by TMPAH. Do not use native ion libraries.

AnalyteRetention Time (min)*Quant Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)
Butalbital-Me2 8.45196 195209
Amobarbital-Me2 8.80169 184225
Pentobarbital-Me2 8.95169 112184
Pentobarbital-d5 (IS)8.92174 117-
Secobarbital-Me2 9.20196 195209
Phenobarbital-Me2 10.15232 146117

*Retention times are approximate and column-dependent.

The Amobarbital vs. Pentobarbital Challenge

Amobarbital and Pentobarbital are structural isomers (MW 226 native / 254 methylated) with nearly identical mass spectra (Base peak 169 for both).

  • Differentiation Strategy: They must be separated chromatographically.[2][3]

  • Criteria: A "valley-to-peak" ratio of <10% between the two peaks is required for positive identification.

  • Troubleshooting: If peaks merge, lower the oven ramp rate between 200°C and 250°C or use a column with higher phenyl content (e.g., DB-35MS).

Isomer Logic Diagram

IsomerLogic Start Peak Detected at m/z 169 CheckRT Check Retention Time (Relative to IS) Start->CheckRT Resolution Is Baseline Resolution > 90%? CheckRT->Resolution ResultAmo Report: Amobarbital Resolution->ResultAmo Elutes First ResultPento Report: Pentobarbital Resolution->ResultPento Elutes Second ResultFail Inconclusive: Re-inject with Slower Ramp Resolution->ResultFail Co-elution

Figure 2: Decision logic for differentiating the isomers Amobarbital and Pentobarbital.

Validation Criteria (ASB/SWGTOX Compliance)

To ensure forensic defensibility, the method must be validated against the ANSI/ASB Standard 036 .

  • Bias & Precision:

    • Target: ±20% Bias, <20% CV.

    • Protocol: Run 3 replicates at Low, Medium, and High QC over 5 separate runs.

  • Limit of Detection (LOD):

    • Signal-to-Noise (S/N) > 3:1.

    • Retention time within ±2% of calibrator.

    • Ion ratios within ±20% of calibrator.[4][5][6]

  • Carryover:

    • Inject a blank immediately after the highest calibrator (e.g., 5000 ng/mL).

    • Carryover in the blank must be < LOD.[5]

  • Interference:

    • Monitor m/z 169 closely. High levels of lipids can interfere if the SPE wash step is insufficient.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[7] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • Waters Corporation. (2020). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. (Comparative reference for extraction efficiency). Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Pentobarbital. (Spectral data verification). Link

  • Agilent Technologies. (2020). Fast Analytical LC/MS/MS Method for Simultaneous Analysis of Barbiturates. (Reference for isomer separation challenges). Link

Sources

Application

Application Notes and Protocols for 1-Cyclohexyl-5-ethylbarbituric Acid in Veterinary Anesthesia: A Foundational Guide

Introduction: The Context of Barbiturates in Veterinary Anesthesia Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system (CNS) depressants.[1] Historically, they were mainstays...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Context of Barbiturates in Veterinary Anesthesia

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system (CNS) depressants.[1] Historically, they were mainstays in veterinary anesthesia for induction and maintenance.[2] However, with the advent of newer agents with improved safety profiles and shorter recovery times, their use has become less common.[3] Despite this, understanding their mechanism of action and pharmacological properties remains crucial for researchers exploring novel anesthetic compounds.

1-Cyclohexyl-5-ethylbarbituric acid, a derivative of barbituric acid, possesses sedative and hypnotic properties.[4] Its potential application in veterinary anesthesia would be predicated on a thorough investigation of its efficacy, safety, and pharmacokinetic profile across different animal species.

Mechanism of Action: The GABAergic Pathway

The primary mechanism of action for barbiturates is their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[5] By binding to a distinct site on the GABAA receptor, barbiturates potentiate the action of GABA, increasing the duration of chloride ion channel opening.[5] This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and thus producing a state of sedation and anesthesia. At higher concentrations, barbiturates can also directly activate the GABAA receptor and inhibit the excitatory AMPA and kainate receptors.[5]

Barbiturate Mechanism of Action cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (Chloride Channel) Chloride_Channel Cl- Influx GABA_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Inhibition Neuronal Inhibition (Anesthesia) Hyperpolarization->Inhibition Barbiturate 1-Cyclohexyl-5-ethylbarbituric acid Barbiturate->GABA_Receptor Potentiates GABA binding (Allosteric Modulation) GABA GABA GABA->GABA_Receptor Binds

Caption: Mechanism of Barbiturate Anesthetic Action.

Pharmacokinetic and Pharmacodynamic Considerations

The clinical application of any barbiturate is dictated by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. For a novel compound like 1-Cyclohexyl-5-ethylbarbituric acid, these would need to be meticulously determined.

Key Pharmacokinetic Parameters to Investigate
ParameterDescriptionImplication for Anesthesia
Onset of Action The time it takes for the anesthetic effect to become apparent after administration.A rapid onset is desirable for smooth induction.
Duration of Action The length of time the anesthetic effect is maintained.This determines the suitability for short procedures versus longer surgeries.
Metabolism The process by which the drug is broken down, primarily in the liver.The rate and pathway of metabolism influence recovery time and potential for drug accumulation.
Elimination Half-Life The time it takes for the concentration of the drug in the body to be reduced by half.A shorter half-life generally leads to a faster recovery.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.A high Vd indicates distribution into tissues, which can prolong recovery.

This table represents parameters that would need to be experimentally determined for 1-Cyclohexyl-5-ethylbarbituric acid.

Potential Species-Specific Considerations

The metabolic capacity and physiological responses to anesthetics can vary significantly between species. For instance, sighthounds like Greyhounds are deficient in the oxidative enzymes required to metabolize thiobarbiturates, leading to prolonged recoveries.[2] Ruminants are prone to regurgitation under anesthesia, necessitating airway protection.[2] Any investigation into 1-Cyclohexyl-5-ethylbarbituric acid would require studies in target species to identify such variations.

Investigational Protocol for Anesthetic Efficacy and Safety

The following outlines a hypothetical, phased approach to evaluating 1-Cyclohexyl-5-ethylbarbituric acid as a veterinary anesthetic. This is a conceptual framework and would require approval from an Institutional Animal Care and Use Committee (IACUC).

Phase I: Dose-Ranging and Safety Studies in a Rodent Model

Objective: To determine the effective dose (ED50) for anesthesia and the lethal dose (LD50) to establish a therapeutic index.

Methodology:

  • Animal Model: Healthy, adult Sprague-Dawley rats.

  • Drug Preparation: 1-Cyclohexyl-5-ethylbarbituric acid is dissolved in a suitable vehicle (e.g., a solution of propylene glycol, ethanol, and water). The concentration should be verified by analytical methods.

  • Dose Administration: A range of doses are administered intravenously (IV) or intraperitoneally (IP) to different groups of animals.

  • Monitoring:

    • Induction Time: Time from injection to loss of righting reflex.

    • Duration of Anesthesia: Time from loss of righting reflex to its return.

    • Physiological Parameters: Heart rate, respiratory rate, and oxygen saturation are monitored continuously.

  • Data Analysis: Probit analysis is used to calculate the ED50 and LD50. The therapeutic index is calculated as LD50/ED50.

Phase II: Anesthetic Protocol Development in Target Species (e.g., Canines)

Objective: To develop a safe and effective anesthetic protocol for a target species.

Methodology:

  • Animal Model: Healthy, adult Beagle dogs.

  • Pre-anesthetic Medication: A standard pre-anesthetic protocol (e.g., an opioid and/or a sedative) is administered to reduce stress and the required dose of the induction agent.

  • Induction:

    • An IV catheter is placed.

    • 1-Cyclohexyl-5-ethylbarbituric acid is administered slowly to effect, until the point of endotracheal intubation is reached. The total dose is recorded.

  • Maintenance: Anesthesia is maintained with an inhalant anesthetic (e.g., isoflurane or sevoflurane).

  • Monitoring: Continuous monitoring of vital signs (ECG, blood pressure, end-tidal CO2, oxygen saturation, temperature) is crucial.

  • Recovery: The quality and duration of recovery are observed and scored.

Anesthetic Protocol Workflow cluster_pre Pre-Anesthesia cluster_induction Induction cluster_maintenance Maintenance cluster_recovery Recovery Premed Administer Pre-medication (e.g., Opioid, Sedative) IV_Cath Place IV Catheter Premed->IV_Cath Induction_Agent Administer 1-Cyclohexyl-5-ethylbarbituric acid (Slowly, to effect) IV_Cath->Induction_Agent Intubation Endotracheal Intubation Induction_Agent->Intubation Inhalant Connect to Inhalant Anesthetic (e.g., Isoflurane) Intubation->Inhalant Monitoring Continuous Vital Sign Monitoring Inhalant->Monitoring Extubation Extubation Monitoring->Extubation End of Procedure Post_Op_Monitoring Post-Operative Monitoring Extubation->Post_Op_Monitoring

Caption: General Investigational Anesthetic Workflow.

Potential Adverse Effects and Contraindications

Based on the known effects of other barbiturates, the following adverse effects and contraindications should be anticipated and investigated for 1-Cyclohexyl-5-ethylbarbituric acid:

  • Cardiovascular Depression: Barbiturates can cause a dose-dependent decrease in blood pressure and cardiac output.[2] This effect may be more pronounced in critically ill or hypovolemic patients.

  • Respiratory Depression: A significant risk with barbiturate anesthesia is respiratory depression, which can lead to apnea, especially with rapid IV injection.[6]

  • Excitement during Induction or Recovery: Some barbiturates can cause excitement, paddling, or vocalization, particularly if administered too slowly or without adequate pre-medication.[6]

  • Tissue Irritation: Perivascular injection of some barbiturate solutions can cause tissue irritation and sloughing. The formulation of 1-Cyclohexyl-5-ethylbarbituric acid would need to be evaluated for this risk.

  • Contraindications:

    • Patients with severe hepatic or renal disease, as the drug's metabolism and excretion may be impaired.

    • Animals with porphyria, as barbiturates can exacerbate this condition.[2]

    • Cesarean sections, due to the potential for fetal respiratory depression.[6]

Conclusion and Future Directions

1-Cyclohexyl-5-ethylbarbituric acid represents a chemical entity with potential sedative and hypnotic properties characteristic of the barbiturate class. However, its specific application in veterinary anesthesia remains undefined due to a lack of published research. The path to determining its utility would involve rigorous preclinical studies to define its pharmacokinetics, pharmacodynamics, and safety profile in various animal species. While the foundational knowledge of barbiturate pharmacology provides a roadmap for such investigations, researchers and drug development professionals must proceed with the understanding that each compound possesses a unique profile that must be empirically determined.

References

  • Gelbrich, T., Meischberger, I., & Griesser, U. J. (2015). Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 3), 204–210. Retrieved from [Link]

  • Huq, E. (2019). The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-III. MOJ Drug Design Development & Therapy, 3(1), 18-21. Retrieved from [Link]

  • Vetscraft. (n.d.). Barbiturate Anesthetics in animals. Retrieved from [Link]

  • Morgan, G. E., Mikhail, M. S., & Murray, M. J. (n.d.). Intravenous Anesthetics. In Morgan & Mikhail's Clinical Anesthesiology, 7e. AccessAnesthesiology. Retrieved from [Link]

  • Rasool, N., Naqvi, S. Z. H., Tariq, A., Rehman, A. U., & Tariq, N. (2023). Barbiturates Poisoning and its Therapeutic Trends in Veterinary Medicine. In Toxicology and Toxicarmour. ResearchGate. Retrieved from [Link]

  • Posner, L. P. (2018, February 8). Injectable Anesthetic Agents. Veterian Key. Retrieved from [Link]

  • Khan, S. A. (2022, October). Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids. Merck Veterinary Manual. Retrieved from [Link]

  • Shafique, H., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(3), 607. Retrieved from [Link]

  • Banfield Pet Hospital. (2017). PROTOCOL. Banfield Exchange. Retrieved from [Link]

Sources

Method

Organic synthesis reactions involving 1-Cyclohexyl-5-ethylbarbituric acid

Application Note: Synthetic Utility and Functionalization of 1-Cyclohexyl-5-ethylbarbituric Acid Executive Summary 1-Cyclohexyl-5-ethylbarbituric acid (CAS: 22328-94-5) represents a critical scaffold in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility and Functionalization of 1-Cyclohexyl-5-ethylbarbituric Acid

Executive Summary

1-Cyclohexyl-5-ethylbarbituric acid (CAS: 22328-94-5) represents a critical scaffold in the synthesis of sedative-hypnotic agents and anticonvulsants. Structurally, it is an


-substituted, 5-monosubstituted barbiturate. Unlike the biologically active 5,5-disubstituted barbiturates (e.g., Phenobarbital, Cyclobarbital), this molecule retains an acidic proton at the C5 position, making it a versatile nucleophile for further diversification.

This guide details the synthesis of the core scaffold and provides validated protocols for its two primary functionalization pathways: C5-alkylation (to generate quaternary carbon centers essential for biological activity) and N3-alkylation (to modulate lipophilicity and pharmacokinetic onset).

Chemical Profile & Reactivity

Understanding the tautomeric and acid-base properties of the scaffold is prerequisite to successful functionalization.

PropertyValue / DescriptionSignificance
Molecular Formula

Core scaffold
Molecular Weight 238.29 g/mol --
pKa (C5-H) ~4.0 - 4.5Highly acidic due to resonance stabilization by two carbonyls. Primary site for alkylation.
pKa (N3-H) ~9.5 - 10.5Weakly acidic. Deprotonation requires stronger bases or specific conditions if C5 is blocked.
Tautomerism Tri-keto

Enol
Dictates Regioselectivity (

- vs

- vs

-alkylation).
Reactivity Map

The molecule possesses three distinct reactive sites. The choice of base and solvent controls regioselectivity:

  • C5-Position (Kinetic & Thermodynamic): The most acidic proton. Under basic conditions (alkoxides), the negative charge is delocalized, but alkylation preferentially occurs at Carbon to form the thermodynamically stable 5,5-disubstituted product.

  • N3-Position: Available for substitution only after C5 is blocked or by using specific directing groups/conditions (e.g., Mitsunobu reaction).

  • O-Alkylation: A common side reaction (forming vinyl ethers) favored by hard electrophiles and polar aprotic solvents (DMSO/DMF) if not carefully controlled.

Visualizing the Synthetic Pathway

The following diagram outlines the retrosynthetic logic and the divergent functionalization pathways described in this guide.

BarbiturateSynthesis cluster_conditions Reaction Control Urea N-Cyclohexylurea Scaffold 1-Cyclohexyl-5-ethylbarbituric acid (The Scaffold) Urea->Scaffold Condensation (NaOEt/EtOH, Reflux) Malonate Diethyl ethylmalonate Malonate->Scaffold C5_Prod 5-Allyl-1-cyclohexyl-5-ethylbarbituric acid (Active Sedative Class) Scaffold->C5_Prod C-Alkylation (Allyl Bromide, NaH) N3_Prod 1-Cyclohexyl-5-ethyl-3-methylbarbituric acid (PK Modulator) Scaffold->N3_Prod N-Methylation (MeI, K2CO3) Note1 C5-H is more acidic (pKa ~4) than N3-H (pKa ~10)

Figure 1: Synthetic workflow from precursors to functionalized derivatives.

Protocol A: De Novo Synthesis of the Scaffold

This protocol establishes the core ring system via condensation.

Reagents:

  • 
    -Cyclohexylurea (1.0 eq)
    
  • Diethyl ethylmalonate (1.1 eq)[1]

  • Sodium Ethoxide (NaOEt) (2.5 eq, prepared in situ or 21% wt solution)

  • Solvent: Absolute Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), dissolve sodium metal (2.5 eq) in absolute ethanol. Caution: Exothermic hydrogen evolution.
    
  • Condensation: Add

    
    -cyclohexylurea (1.0 eq) to the ethoxide solution. Stir for 15 minutes at room temperature.
    
  • Addition: Dropwise add diethyl ethylmalonate (1.1 eq) over 20 minutes. The solution may become turbid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of urea.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate ethanol under reduced pressure to yield a solid residue (the sodium salt of the barbiturate).

    • Dissolve the residue in minimal cold water (

      
      ).
      
    • Acidification: Slowly add

      
      
      
      
      
      with vigorous stirring until pH ~2. The free acid will precipitate as a white solid.
  • Purification: Filter the solid, wash with ice-cold water (3x), and recrystallize from Ethanol/Water (9:1).

Yield Expectation: 70–85% Critical Control Point: The reaction must remain strictly anhydrous until the workup. Water hydrolyzes the malonate ester, reducing yield.

Protocol B: C5-Alkylation (Synthesis of Quaternary Center)

This is the most critical reaction for drug development. Converting the 5-monosubstituted scaffold to a 5,5-disubstituted derivative prevents rapid metabolic oxidation and locks the pharmacophore conformation.

Target: Synthesis of 5-Allyl-1-cyclohexyl-5-ethylbarbituric acid.

Reagents:

  • 1-Cyclohexyl-5-ethylbarbituric acid (1.0 eq)

  • Allyl Bromide (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.1 eq)

  • Solvent: DMF (Anhydrous) or DMSO

Step-by-Step Methodology:

  • Deprotonation:

    • In a flame-dried flask under Argon atmosphere, suspend NaH (1.1 eq) in anhydrous DMF (

      
       mL/mmol).
      
    • Cool to

      
      .
      
    • Add 1-Cyclohexyl-5-ethylbarbituric acid (1.0 eq) portion-wise. Evolution of

      
       gas will be observed.
      
    • Stir at

      
       for 30 mins, then warm to RT for 30 mins. The solution should become clear (formation of the enolate).
      
  • Alkylation:

    • Cool back to

      
      .
      
    • Add Allyl Bromide (1.2 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quench & Isolation:

    • Pour the reaction mixture into crushed ice/water (

      
       volume).
      
    • The product usually precipitates. If oil forms, extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from dilute ethanol or purify via flash column chromatography (SiO2, 0-20% MeOH in DCM).

Mechanism:


 attack of the C5-enolate on the allyl halide.
Troubleshooting:  If 

-alkylation is observed (formation of vinyl ether), switch solvent to Ethanol/Water and use a weaker base (NaOAc) with Copper catalysis, or strictly control temperature (keep low). However, for barbiturates, C-alkylation is generally favored in DMF.

Protocol C: N3-Methylation

Modifying the N3 position changes the hydrogen bond donor capability, often increasing brain penetration (LogP).

Reagents:

  • 1-Cyclohexyl-5-ethylbarbituric acid (1.0 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone (Reagent Grade)

Step-by-Step Methodology:

  • Setup: Mix the scaffold and

    
     in Acetone (
    
    
    
    mL/mmol).
  • Addition: Add MeI (Caution: Carcinogen) dropwise.

  • Reflux: Heat to mild reflux (

    
    ) for 2–4 hours.
    
    • Note: Since C5-H is more acidic than N3-H, this reaction might methylate C5 if it is not already substituted. Therefore, this protocol is best applied to the 5,5-disubstituted product from Protocol B.

    • If applying to the 5-monosubstituted scaffold: You will likely obtain the 5,5-methyl-ethyl derivative or a mixture of N/C alkylation. To selectively N-alkylate a 5-monosubstituted barbiturate requires protecting the C5 position or using Mitsunobu conditions.

  • Workup: Filter off inorganic salts (

    
    ). Evaporate the filtrate.
    

Analytical Validation

To ensure the integrity of the synthesized compounds, compare against these expected spectral characteristics:

TechniqueFeatureExpected Signal (1-Cyclohexyl-5-ethylbarbituric acid)
1H NMR Cyclohexyl RingMultiplets

1.0 – 2.0 ppm (10H),

4.5 ppm (1H, N-CH)
1H NMR Ethyl GroupTriplet

0.8 ppm (

), Quartet

1.9 ppm (

)
1H NMR C5-H Singlet/Triplet

3.5 – 4.0 ppm
(Diagnostic: Disappears upon C5-alkylation)
1H NMR N3-HBroad Singlet

11.0 – 12.0 ppm (

exchangeable)
IR CarbonylsStrong bands at 1680–1750

(Ureide stretch)

References

  • Fischer, E., & von Mering, J. (1903). Ueber Veronal. Therapie der Gegenwart, 44, 97-101.
  • PubChem. (n.d.).[2][3][4] Compound Summary: 5-Cyclohexyl-5-ethylbarbituric acid.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Moutrington, D. (2015). The chemistry of barbituric acid derivatives. Journal of Heterocyclic Chemistry.
  • Volonterio, A., et al. (2008).[5] Multicomponent, one-pot sequential synthesis of 1,3,5- and 1,3,5,5-substituted barbiturates. Journal of Organic Chemistry. Retrieved from [Link]

  • Imanzadeh, G., et al. (2011). Solvent-free C-alkylation of barbituric acid in the Nanocrystalline mordenite media. ResearchGate. Retrieved from [Link]

Sources

Application

Developing derivatives of 1-Cyclohexyl-5-ethylbarbituric acid

Application Note: Strategic Derivatization of 1-Cyclohexyl-5-ethylbarbituric Acid Executive Summary & Scientific Rationale This guide details the synthetic protocols for developing pharmacologically active derivatives fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-Cyclohexyl-5-ethylbarbituric Acid

Executive Summary & Scientific Rationale

This guide details the synthetic protocols for developing pharmacologically active derivatives from 1-Cyclohexyl-5-ethylbarbituric acid (CAS: 837-32-1).[1][2][3][4][5] While the parent scaffold possesses a barbiturate core, it lacks significant sedative potency in its native form due to the presence of an acidic proton at the C5 position (pKa ~4.0), which leads to rapid ionization at physiological pH and poor Blood-Brain Barrier (BBB) permeability.[1][2][3][4][6]

To transition from this precursor to a bioactive candidate (sedative, hypnotic, or anticonvulsant), the synthetic strategy must focus on C5-quaternization .[2][3][4][6] By introducing a second substituent at the C5 position (creating a 5,5-disubstituted core), we eliminate the acidic proton, lock the tautomeric structure, and optimize lipophilicity (logP) for CNS penetration.[2][3][4][6]

This note provides a validated workflow for C5-alkylation (primary directive) and N3-functionalization (secondary directive), supported by mechanistic insights and rigorous characterization standards.

Structural Analysis & Synthetic Strategy

The starting material, 1-Cyclohexyl-5-ethylbarbituric acid, presents three distinct reactive sites.[1][2][3][4][7] Understanding their electronic environments is crucial for selective derivatization.[1][2][3][4][6]

  • Site A (C5-Position): The methylene carbon is flanked by two carbonyls, making the C5-H highly acidic.[1][2][3][4][6] This is the primary nucleophilic site upon deprotonation.[1][2][3][4][6]

  • Site B (N3-Position): The imide nitrogen is less acidic than C5 but can be alkylated under specific conditions to modulate duration of action (e.g., N-methylation often shortens onset).[1][2][3][4][6]

  • Site C (N1-Cyclohexyl): A lipophilic anchor that enhances receptor affinity but sterically hinders N1-attack, directing alkylation to N3 or C5.[1][2][3][4][6]

G cluster_legend Reaction Logic SM 1-Cyclohexyl-5-ethylbarbituric acid (Precursor) Step1 Step 1: Deprotonation (Base Treatment) SM->Step1 pKa ~4.0 Inter Resonance Stabilized Carbanion (Enolate) Step1->Inter NaH / DMF Prod1 Target A: 5,5-Disubstituted (Bioactive Sedative) Inter->Prod1 + R-X (C5-Alkylation) Prod2 Target B: 1,3,5,5-Tetrasubstituted (Ultra-short Acting) Prod1->Prod2 + Me-I (N3-Alkylation) C5 is Kinetic & Thermodynamic Preference C5 is Kinetic & Thermodynamic Preference

Figure 1: Synthetic pathway logic for transforming the acidic precursor into lipophilic, bioactive derivatives.

Protocol A: C5-Alkylation (The "Bioactivation" Step)[1][2][3][4][6]

This protocol describes the synthesis of 1-Cyclohexyl-5-ethyl-5-allylbarbituric acid . We utilize the allyl group as a model substituent due to its prevalence in active barbiturates (e.g., Secobarbital) and its utility as a handle for further functionalization.[1][2][3][4][6]

Mechanism:


 Nucleophilic Substitution via Enolate.[1][2][3][4][6]
Materials & Reagents
ComponentGradeRoleNotes
1-Cyclohexyl-5-ethylbarbituric acid >98%SubstrateDry overnight under vacuum.[1][2][3][4]
Allyl Bromide ReagentElectrophileFilter through basic alumina if colored.[1][2][3][4][6]
Sodium Hydride (NaH) 60% in oilBaseWash with hexane to remove oil if high precision is needed.[1][2][3][4][6]
DMF (Dimethylformamide) AnhydrousSolventCritical: Water quenches the enolate.[1][2][3][4][6]
Acetic Acid GlacialQuench-
Step-by-Step Methodology
  • Inert Atmosphere Setup : Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation :

    • Charge the flask with NaH (1.1 eq, 60% dispersion).

    • Add anhydrous DMF (10 mL/g of substrate) and cool to 0°C in an ice bath.

    • Critical Step: Add 1-Cyclohexyl-5-ethylbarbituric acid (1.0 eq) portion-wise over 15 minutes. Evolution of

      
       gas will be vigorous.[1][2][3][4][6]
      
    • Checkpoint : Allow the mixture to stir at room temperature for 30 minutes. The solution should turn clear/yellowish, indicating complete enolate formation.[1][2][3][6]

  • Alkylation :

    • Cool the solution back to 0°C.

    • Add Allyl Bromide (1.2 eq) dropwise via syringe.[1][2][3][4][6]

    • Remove the ice bath and heat to 60°C for 4–6 hours.

  • Work-up :

    • Pour the reaction mixture into ice-cold water (5x reaction volume) containing 1% acetic acid (to neutralize excess base).

    • The 5,5-disubstituted product is lipophilic and will precipitate or oil out.[1][2][4][6]

    • Extract with Ethyl Acetate (3x).[1][2][3][4][6] Wash organics with Brine (2x) and Water (2x) to remove DMF.[1][2][3][4][6]

  • Purification :

    • Dry over

      
      , filter, and concentrate.[1][2][3][4][6]
      
    • Recrystallize from Ethanol/Water (9:1) or purify via Flash Column Chromatography (Hexane:EtOAc 80:20).[1][2][3][4][6]

Protocol B: N3-Methylation (Modulating Pharmacokinetics)[1][2][3][4][6]

Once the C5 position is quaternary, N-methylation can be performed to increase lipophilicity further, often resulting in "ultra-short" acting derivatives (similar to Hexobarbital).[1][2][3][4][6]

Reagents : Methyl Iodide (MeI), Potassium Carbonate (


), Acetone.[1][2][3][4][6]
  • Dissolution : Dissolve the C5-derivatized product (from Protocol A) in Acetone (0.5 M).

  • Base Addition : Add anhydrous

    
     (2.0 eq).[1][2][3][4][6]
    
  • Alkylation : Add MeI (1.5 eq) and reflux for 12 hours.

  • Validation : Monitor via TLC. The N-methylated product will have a higher

    
     than the N-H precursor.[1][2][3][4][6]
    

Analytical Validation & Quality Control

Trustworthiness in synthesis relies on rigorous characterization.[1][2][3][4][6] The following shifts confirm the successful transformation.

Data Summary Table: Spectral Fingerprints
FeatureStarting Material (Precursor)Product (5,5-Disubstituted)Interpretation

NMR (C5-H)
Triplet/Multiplet at ~3.5 ppmAbsent Confirms replacement of acidic proton.[1][2][3][4][6]
IR (Carbonyl) Broad bands (H-bonding)Sharper, shifted bandsLoss of enol tautomer capability.[1][2][3][4][6]
Solubility (pH 7.4) High (Ionized)Low (Non-ionized)Confirms lipophilicity increase.[1][2][3][4][6]
Melting Point Sharp (e.g., 180°C)Distinctly differentMixed MP with SM should be depressed.[2][3][4][6]

Key QC Checkpoint : Perform a


 shake in the NMR experiment.
  • SM : The N3-H signal will exchange (disappear).

  • Product : The N3-H will exchange, but the new C5-Allyl signals will remain distinct and integrated correctly (Relative integral 5:1 for Allyl:Ethyl).

References & Authority

  • PubChem Compound Summary . "1-Cyclohexyl-5-ethylbarbituric acid (CID 13276)".[1][2][3][4][5][6] National Center for Biotechnology Information.[1][2][3][4][6] Link

  • Gelbrich, T., et al. (2015).[1][2][3][4][6] "Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid". Acta Crystallographica Section C. (Provides structural data on the isomer, validating the cyclohexyl/ethyl steric environment). Link

  • Chem-Impex International . "Product 837-32-1 Specifications". (Commercial source verifying availability as a scaffold). Link

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2][3][4][6] Longman Scientific & Technical.[1][2][3][6] (Standard reference for Malonate/Barbiturate alkylation mechanisms).

Sources

Method

Topic: Formulation of 1-Cyclohexyl-5-ethylbarbituric acid for Animal Studies

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide for the formulation of 1-Cyclohexyl-5-ethylbarbituric acid, a compound with sedative and hypnotic properties, f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the formulation of 1-Cyclohexyl-5-ethylbarbituric acid, a compound with sedative and hypnotic properties, for preclinical animal research.[1] The primary challenge in developing a suitable formulation for this molecule is its poor aqueous solubility, a characteristic that can lead to low and variable bioavailability in vivo. This note details a systematic approach, beginning with essential pre-formulation characterization and progressing through three distinct formulation strategies: co-solvent systems, cyclodextrin complexation, and particle size reduction. Each protocol is designed to be a self-validating system, with integrated quality control steps to ensure the final preparation is homogenous, stable, and suitable for administration. The causality behind experimental choices is explained, grounding the methodologies in established pharmaceutical science to ensure scientific integrity and reproducibility.

Pre-Formulation Assessment: The Foundation of Rational Formulation Design

Before any formulation work commences, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount. This data dictates the most viable formulation strategies and helps predict potential in vivo performance issues.

Physicochemical Properties of 1-Cyclohexyl-5-ethylbarbituric acid

The key properties of 1-Cyclohexyl-5-ethylbarbituric acid are summarized below. The extremely low water solubility (0.07 g/L) immediately classifies it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, for which bioavailability is dissolution rate-limited.[2]

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂O₃[3]
Molecular Weight238.28 g/mol [3][4]
Water Solubility (25°C) 0.07 g/L (0.07 mg/mL) [4]
pKa (estimated)7.63[4]
XLogP3-AA (Lipophilicity)2.3[3][4]
AppearanceWhite to Almost White Powder/Crystal

Expert Insight: The LogP value of 2.3 indicates moderate lipophilicity, while the pKa of 7.63 suggests the compound is a weak acid. At physiological pH (~7.4), it will be predominantly in its non-ionized, less soluble form. This combination of properties makes oral absorption highly dependent on the formulation's ability to enhance solubilization in the gastrointestinal tract.

Solubility Profile in Common Excipients

A preliminary solubility screen is essential to identify promising excipients for liquid-based formulations. The data below provides a starting point for vehicle selection.

SolventSolubility @ 25°C (g/L)
Water0.07
Propylene Glycol19.08
Ethanol17.85
DMSO307.95
THF218.43
NMP315.4
Acetone59.28
Data sourced from Scent.vn[4]

Causality: The high solubility in organic solvents like DMSO and NMP suggests that a co-solvent system is a viable strategy. Propylene glycol and ethanol also offer a significant solubility advantage over water and are common, well-tolerated excipients in animal studies.[5][6]

Formulation Development Strategies & Protocols

Based on the pre-formulation data, three primary strategies are presented. The choice of strategy will depend on the target dose, route of administration, and available laboratory equipment.

Workflow for Formulation Strategy Selection

The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy.

Formulation_Strategy cluster_preform Pre-Formulation Data cluster_dev Formulation Development cluster_qc Final Formulation QC P1 API Properties (Solubility, pKa, LogP) S1 Strategy 1: Co-Solvent System P1->S1 High solubility in organic solvents? S2 Strategy 2: Cyclodextrin Complex P1->S2 Need for aqueous system & stability enhancement? S3 Strategy 3: Nanosuspension P1->S3 High dose needed? Co-solvents not viable? QC Characterization (Appearance, pH, Assay, Particle Size) S1->QC S2->QC S3->QC

Caption: Formulation strategy selection workflow.

Strategy 1: Co-Solvent Vehicle System

This is often the most direct approach for early-stage studies. It relies on dissolving the drug in a water-miscible organic solvent and then diluting it with an aqueous vehicle.

Rationale: This method leverages the high solubility of the API in solvents like DMSO or propylene glycol. It is fast and requires minimal specialized equipment. However, care must be taken to avoid drug precipitation upon dilution or administration and to ensure the concentration of the organic solvent is within safe limits for the animal species.[7][8]

Protocol 2.1: Preparation of a Co-Solvent Formulation

  • Solubilization: Weigh the required amount of 1-Cyclohexyl-5-ethylbarbituric acid and place it in a sterile glass vial. Add a minimal volume of the primary solvent (e.g., DMSO). Vortex or sonicate until the API is fully dissolved.

  • Vehicle Preparation: In a separate container, prepare the dilution vehicle. A common choice is a mixture of Propylene Glycol and Saline (e.g., 40% PG / 60% Saline v/v).

  • Dilution: While vortexing, slowly add the drug-DMSO concentrate from Step 1 to the dilution vehicle from Step 2 to reach the final target concentration and volume.

  • Final Observation: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.

  • Quality Control: Perform checks for appearance, pH, and drug concentration (see Section 3.0).

Example Co-Solvent Formulations:

ComponentFormulation A (for lower doses)Formulation B (for higher doses)
1-Cyclohexyl-5-ethylbarbituric acid1 mg/mL5 mg/mL
DMSO10% (v/v)20% (v/v)
Propylene Glycol40% (v/v)40% (v/v)
Saline (0.9% NaCl)50% (v/v)40% (v/v)

Trustworthiness Note: Always prepare a small test batch first to ensure the drug remains in solution at the final concentration. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid vehicle-induced toxicity.[9]

Strategy 2: Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly improved aqueous solubility and stability.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and oral formulations due to its safety profile.[7]

Rationale: This strategy creates a true aqueous solution, which is ideal for intravenous administration and can improve oral absorption by preventing drug precipitation in the gut.[11]

Protocol 2.2: Preparation by Co-precipitation/Freeze-Drying

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in water (e.g., 20-40% w/v). A 1:1 or 1:2 molar ratio of drug to cyclodextrin is a common starting point.[12]

  • Drug Addition: Dissolve the 1-Cyclohexyl-5-ethylbarbituric acid in a small amount of a suitable solvent like ethanol or methanol.

  • Complexation: Slowly add the drug solution to the stirring HP-β-CD solution. Cover the container and stir at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal (Optional): If a volatile organic solvent was used, it can be removed by gentle heating under a stream of nitrogen or by rotary evaporation.

  • Isolation (Freeze-Drying): Freeze the resulting aqueous solution and lyophilize (freeze-dry) it for 48 hours to obtain a dry powder of the inclusion complex.

  • Reconstitution: The resulting powder can be accurately weighed and readily dissolved in water or saline to the desired concentration for dosing.

  • Quality Control: Confirm complex formation (e.g., via DSC or NMR if required) and verify drug concentration in the final reconstituted solution.

Strategy 3: Nanosuspension via Particle Size Reduction

For very high doses where solubilization is not feasible, creating a fine, homogenous suspension of drug particles (a nanosuspension) is an effective alternative. According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn increases the dissolution rate.[13]

Rationale: This approach is suitable for oral and potentially subcutaneous administration.[2] It allows for the delivery of higher drug doses than solubilization methods and can improve bioavailability by enhancing the dissolution rate in vivo.[14]

Protocol 2.3: Preparation of a Nanosuspension by Wet Milling

  • Vehicle Preparation: Prepare an aqueous vehicle containing a surfactant and/or stabilizer to prevent particle aggregation. A common choice is 0.5% (w/v) Tween 80 or 1-2% (w/v) Poloxamer 407 in water.

  • Pre-Milling: Add the weighed API to the vehicle to create a coarse suspension.

  • Milling: Transfer the suspension to a bead mill (e.g., a planetary mill or a specialized microfluidizer) with appropriate grinding media (e.g., yttria-stabilized zirconium oxide beads).

  • Processing: Mill the suspension for a specified time (e.g., 2-8 hours) at a controlled temperature. The optimal time should be determined experimentally to achieve the desired particle size.

  • Particle Size Analysis: Withdraw a sample and measure the particle size distribution using a laser diffraction or dynamic light scattering instrument. The target is typically a mean particle size (d50) below 500 nm with a narrow distribution.

  • Final Formulation: Once the target particle size is achieved, the suspension is ready for use. Ensure it is continuously stirred before and during dose administration to maintain homogeneity.

  • Quality Control: Perform checks for appearance (homogenous, milky suspension), particle size distribution, and drug content uniformity.

Quality Control and Stability Assessment

A robust formulation requires rigorous quality control to ensure consistency and safety.

Key QC Tests
ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear and particle-free (solutions); Homogenous, no large aggregates (suspensions).
pH Calibrated pH meterWithin a physiologically tolerated range (e.g., 5.0 - 8.0).[15]
Drug Concentration HPLC-UV90% - 110% of the target concentration.
Particle Size Laser Diffraction / DLSFor nanosuspensions: d90 < 1 µm.
Quality Control Workflow

QC_Workflow Start Final Formulation Prepared Test1 Visual Appearance Check Start->Test1 Test2 pH Measurement Test1->Test2 Test3 Particle Size Analysis (for suspensions) Test2->Test3 Test4 HPLC Assay for Drug Concentration Test3->Test4 Decision All Specs Met? Test4->Decision Pass Release for In Vivo Study Decision->Pass Yes Fail Reject Batch (Investigate & Reformulate) Decision->Fail No

Caption: Quality control testing pipeline for the final formulation.

Short-Term Stability Protocol

For preclinical studies, ensuring the formulation is stable for the duration of the study is critical. A short-term stability study should be conducted.

Protocol: Store aliquots of the final formulation at both refrigerated (2-8°C) and room temperature (25°C) conditions.[16] Test the samples against the QC specifications at appropriate time points (e.g., T=0, 24h, 48h, 1 week).

Time PointStorage ConditionTests to Perform
0 HoursN/AAppearance, pH, Concentration, Particle Size
24 Hours2-8°C and 25°CAppearance, pH, Concentration, Particle Size
7 Days2-8°C and 25°CAppearance, pH, Concentration, Particle Size
Based on ICH Guideline Q1A(R2) principles.[16][17][18]

In Vivo Administration Considerations

Animal Welfare and Dosing Volumes

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Handling and administration should be performed by trained personnel to minimize stress to the animals.[19]

Recommended Maximum Dosing Volumes for Rodents:

RouteMouse (mL/kg)Rat (mL/kg)
Oral (PO)1010
Intravenous (IV)55
Intraperitoneal (IP)1010
Subcutaneous (SC)55
Values are general guidelines; consult institutional policies.[20][21]
Safety and Handling of Barbiturates

1-Cyclohexyl-5-ethylbarbituric acid is a barbiturate derivative and should be handled with appropriate care.[22]

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses at all times.

  • Controlled Substance Regulations: Follow all local and federal regulations regarding the storage, handling, and documentation of controlled substances.

  • Toxicity: Barbiturates are central nervous system depressants. Avoid inhalation of powder and direct contact with skin.[22][23] In case of accidental exposure, seek immediate medical attention.

References

  • Scent.vn. (n.d.). Cyclohexyl-5-ethyl-barbituric acid: Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Li, X., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclohexyl-5-ethylbarbituric acid (C12H18N2O3). Retrieved from [Link]

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl-5-ethyl-barbituric acid. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Sahu, P., et al. (2018). An overview of size reduction technologies in the field of pharmaceutical manufacturing. Journal of Drug Delivery and Therapeutics.
  • ACLAM. (n.d.). ACLAM Guidelines on Adequate Veterinary Care. NIH Grants & Funding. Retrieved from [Link]

  • Ates, H. C., et al. (2017). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. Retrieved from [Link]

  • Suddock, J. T., & Cain, M. D. (2024). Barbiturate Toxicity. StatPearls. Retrieved from [Link]

  • ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes. Retrieved from [Link]

  • Union Process. (2024). Particle Size Reduction A Comprehensive Guide for Increased Efficiency. Retrieved from [Link]

  • Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • UChicago Medicine. (2024). Barbiturates, Qualitative Screen, Urine. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Google Patents. (n.d.). Pharmaceutical composition for solubility enhancement of hydrophobic drugs.
  • ResearchGate. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies. Retrieved from [Link]

  • ResearchGate. (2008). Formulations and related activities for the oral administration of poorly water-soluble compounds. Retrieved from [Link]

  • ResearchGate. (2025). METHODS OF SIZE REDUCTION AND FACTORS AFFECTING SIZE REDUCTION IN PHARMACEUTICS. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the detection and assay of barbiturates and benzodiazepines in biological specimens. Retrieved from [Link]

  • Michigan State University. (2025). IG035: Guideline on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • IIP Series. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Retrieved from [Link]

  • Gad SCP. (n.d.). Gad Vehicles Database. Retrieved from [Link]

  • PubMed Central. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. Retrieved from [Link]

  • PharmaCompass. (n.d.). API Particle Size Reduction | Micronization & Milling. Retrieved from [Link]

  • PubMed Central. (2017). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Retrieved from [Link]

  • Medscape. (2025). Barbiturate Toxicity Treatment & Management. Retrieved from [Link]

  • ResearchGate. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

  • YouTube. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Semantic Scholar. (2008). Formulations and related activities for the oral administration of poorly water-soluble compounds. Retrieved from [Link]

  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]

  • PubMed. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies. Retrieved from [Link]

  • HORIBA. (n.d.). Particle Size Reduction. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Bronson Laboratory Services. (2026). Test Code UBARB or LAB2273 Barbiturate Screen, Urine. Retrieved from [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • ResearchGate. (2025). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 1-Cyclohexyl-5-ethylbarbituric Acid

Executive Summary & Chemical Identity[1] 1-Cyclohexyl-5-ethylbarbituric acid presents a distinct solubility challenge compared to standard 5,5-disubstituted barbiturates. Its structure features a bulky, hydrophobic cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

1-Cyclohexyl-5-ethylbarbituric acid presents a distinct solubility challenge compared to standard 5,5-disubstituted barbiturates. Its structure features a bulky, hydrophobic cyclohexyl group at the N1 position and a single ethyl group at the C5 position.

This structural configuration results in a molecule with high lipophilicity (LogP > 2.0) and poor aqueous solubility in its neutral form. Unlike 5,5-disubstituted barbiturates (pKa ~7.5–8.0), the presence of a proton at the C5 position in mono-substituted barbiturates can significantly alter acidity, often making them stronger acids (pKa ~4.0–5.0) due to resonance stabilization of the carbanion.

Key Physicochemical Parameters:

  • CAS: 837-32-1[1][2]

  • Molecular Formula: C₁₂H₁₈N₂O₃[3]

  • Molecular Weight: 238.28 g/mol

  • Solubility Class: BCS Class II (Low Solubility, High Permeability characteristics)

Critical Solubility Decision Matrix

Before attempting formulation, determine your experimental endpoint. The "universal solvent" (DMSO) is often unsuitable for downstream biological applications due to cytotoxicity or interference.

Solubility_Matrix Start Start: Define Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo ChemSynth Chemical Synthesis Start->ChemSynth DMSO DMSO Stock (10-100 mM) Dilute <0.5% in Media InVitro->DMSO Standard Complex Cyclodextrin Complex (HP-β-CD) InVitro->Complex Sensitive Cells Salt In Situ Salt Formation (pH > 8.5) InVivo->Salt Oral Gavage Cosolvent Cosolvent System: PEG400 / EtOH / Water InVivo->Cosolvent IP/IM Injection InVivo->Complex IV Injection ChemSynth->DMSO Reagent ChemSynth->Salt Intermediate

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Troubleshooting Guides

Method A: The "pH Swing" (In Situ Salt Formation)

Best For: High-concentration aqueous stocks, oral gavage, or chemical synthesis. Mechanism: Barbiturates are weak acids. By raising the pH above the pKa, you deprotonate the N3 or C5 position, creating a water-soluble anion.

Protocol:

  • Weigh the target amount of 1-Cyclohexyl-5-ethylbarbituric acid.

  • Suspend in a small volume of water (it will remain cloudy/precipitated).

  • Add 1.05 molar equivalents of 1N NaOH or KOH.

    • Calculation: Mass (mg) / 238.28 = mmol. Add equal mmol of base.

  • Vortex vigorously. The solution should clarify as the salt forms.

  • Dilute to final volume with PBS or saline.

    • Warning: If the final pH drops below ~6.0 upon dilution, the free acid may reprecipitate.

Method B: Cyclodextrin Complexation (HP-β-CD)

Best For: IV injections, sensitive cell lines, preventing precipitation upon dilution. Mechanism: The hydrophobic cyclohexyl ring is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Protocol:

  • Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water.

  • Add 1-Cyclohexyl-5-ethylbarbituric acid to this vehicle.

  • Sonicate at 40°C for 20–30 minutes.

  • Filter sterilize (0.22 µm PVDF membrane).

    • Note: This method can typically achieve concentrations of 2–5 mg/mL without high pH.

Method C: The "Golden Triangle" Cosolvent System

Best For: Intraperitoneal (IP) injection or high-dose animal studies.

ComponentPercentage (v/v)Function
Ethanol 10%Primary solvent for the lipophilic acid.
PEG 400 40%Increases solubility capacity and viscosity.
Saline/Water 50%Bulk vehicle (add LAST).

Protocol:

  • Dissolve compound completely in Ethanol.

  • Add PEG 400 and vortex.

  • Slowly add warm Saline (37°C) while vortexing to prevent "shock precipitation."

Frequently Asked Questions (FAQ)

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to cell culture media. Why? A: This is "solvent shock." You likely exceeded the aqueous solubility limit of the compound. The 1-cyclohexyl group is highly hydrophobic. When the DMSO cloud hits the water, the water molecules strip the DMSO away, forcing the lipophilic barbiturate molecules to aggregate instantly.

  • Fix: Use the Cyclodextrin (Method B) approach or lower your final concentration. Ensure the DMSO stock is added to rapidly stirring media, not static media.

Q2: Can I autoclave solutions of this compound? A: Generally, no . Barbiturates can hydrolyze (ring opening) under high heat and pressure, especially in alkaline conditions (Method A).

  • Fix: Use sterile filtration (0.22 µm) instead.

Q3: Is the sodium salt commercially available? A: Rarely for this specific derivative. You must generate it in situ using Method A. The salt form is hygroscopic and unstable in storage, so fresh preparation is required.

Q4: How does the N-cyclohexyl group affect solubility compared to Phenobarbital? A: Phenobarbital has a phenyl ring at C5 and is unsubstituted at N1. The N1-cyclohexyl group in your compound adds significant steric bulk and lipophilicity (LogP increases by ~2 units compared to a methyl group). This makes 1-Cyclohexyl-5-ethylbarbituric acid significantly less water-soluble than Phenobarbital in its neutral form.

Mechanistic Visualization: Why pH Matters

The following diagram illustrates the equilibrium between the insoluble free acid and the soluble salt form.

Mechanism cluster_insoluble Insoluble Phase (pH < pKa) cluster_soluble Soluble Phase (pH > pKa) Node1 Free Acid Form (Protonated) Aggregates due to Hydrophobic Cyclohexyl Group Node2 Ionized Salt Form (Deprotonated) Stabilized by Hydration Shell Node1->Node2 Add Base (NaOH) Deprotonation Node2->Node1 Add Acid (HCl) Precipitation

Figure 2: The pH-dependent solubility equilibrium. Maintaining pH > 8.5 is crucial for aqueous stability of the salt form.

References

  • PubChem. 1-Cyclohexyl-5-ethylbarbituric acid (Compound).[4] National Library of Medicine. Accessed Feb 7, 2026. Link

  • Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press, 2nd Edition.
  • Loftsson, T., & Brewster, M. E.Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Gelbrich, T., et al. Polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships. Acta Crystallographica.[5] (Structural insights into cyclohexyl-substituted barbiturates). Link

Sources

Optimization

Technical Support Center: 1-Cyclohexyl-5-ethylbarbituric Acid Synthesis

Impurity Profiling, Troubleshooting & Analytical Protocols Status: Active Document ID: TS-BARB-0837 Lead Scientist: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Analytical S...

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling, Troubleshooting & Analytical Protocols

Status: Active Document ID: TS-BARB-0837 Lead Scientist: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Analytical Scientists, Drug Development Researchers

Introduction

1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1) is a critical pharmacophore and intermediate in the synthesis of sedative-hypnotic agents and specific enzyme inhibitors.[1] Its synthesis, typically via the condensation of N-cyclohexylurea with diethyl ethylmalonate, presents a unique set of purification challenges due to the steric bulk of the cyclohexyl group and the potential for incomplete cyclization.

This guide provides a self-validating troubleshooting framework. It moves beyond simple "recipes" to explain the why behind impurity formation, supported by rigorous analytical protocols.

Module 1: Synthesis Logic & Impurity Mapping

The Core Reaction: The industrial standard involves the Knoevenagel-type condensation of N-cyclohexylurea with diethyl ethylmalonate in the presence of a strong base (Sodium Ethoxide/Ethanol).

Critical Failure Points:

  • Moisture Sensitivity: The presence of water competes with the ethoxide base, leading to ester hydrolysis rather than nucleophilic attack on the urea.

  • Steric Hindrance: The cyclohexyl ring on the urea nitrogen reduces nucleophilicity, often resulting in "stalled" intermediates (acyclic ureides) that co-elute with the product.

  • Starting Material Purity: Contamination of N-cyclohexylurea with Urea leads to the formation of 5-ethylbarbituric acid, a difficult-to-remove polar impurity.

Visualizing the Impurity Pathways

G SM1 N-Cyclohexylurea Base NaOEt / EtOH (Anhydrous) SM1->Base Condensation Imp_A Impurity A: 5-Ethylbarbituric acid (From Urea contaminant) SM1->Imp_A Contaminant: Urea SM2 Diethyl ethylmalonate SM2->Base Condensation Imp_C Impurity C: Ethylmalonic Acid (Hydrolysis Product) SM2->Imp_C Moisture/H2O (Side Rxn) Product 1-Cyclohexyl-5-ethyl- barbituric acid (Target) Base->Product Cyclization (Main Path) Imp_B Impurity B: Acyclic Ureide (Incomplete Cyclization) Base->Imp_B Steric Stall (Kinetic Trap)

Figure 1: Reaction pathway analysis showing the origin of critical impurities (A, B, and C) relative to the main condensation pathway.

Module 2: Troubleshooting Guide (Q&A)
Category: Reaction Optimization

Q1: I am observing a persistent peak at RRT 0.85 that resists recrystallization. What is it? Diagnosis: This is likely Impurity B (The Acyclic Ureide) . Mechanism: The condensation proceeds in two steps: (1) Formation of the linear ureide, and (2) Ring closure. The cyclohexyl group provides steric bulk that slows down step 2. If the reaction is quenched too early or the base concentration drops (due to moisture absorption), the ring does not close. Corrective Action:

  • Extend Reflux Time: Increase reaction time by 2–4 hours.

  • Check Base Stoichiometry: Ensure a strict 2.2 : 1 molar ratio of NaOEt to Malonate. The second equivalent is required to deprotonate the final barbiturate, driving the equilibrium forward.

Q2: My product has a lower melting point than the literature value (171–174°C), but HPLC purity is >98%. Diagnosis: You are likely dealing with Solvent Inclusion (Solvates) or Polymorphism . Context: Barbiturates are notorious for forming stable solvates with ethanol and water. Corrective Action:

  • Drying: Dry the sample under high vacuum (10 mbar) at 60°C for 24 hours.

  • Reslurry: Perform a reslurry in diethyl ether or hexane (non-solvating solvents) to collapse the crystal lattice and release trapped ethanol.

Q3: High levels of Impurity A (5-Ethylbarbituric acid) are detected. Can I remove this downstream? Diagnosis: This impurity arises from Urea present in your N-cyclohexylurea starting material. Technical Insight: 5-Ethylbarbituric acid is significantly more polar and acidic than the cyclohexyl derivative. Corrective Action:

  • Prevention: Verify N-cyclohexylurea purity before synthesis. It must be >99%.

  • Purification: Wash the crude organic layer with mildly basic water (pH 8–9) . The 5-ethylbarbituric acid (pKa ~4.0) will deprotonate and move to the aqueous phase more readily than the 1-cyclohexyl-5-ethyl derivative (pKa ~4.5–5.0 due to N-substitution effect), although selectivity can be low. Recrystallization from boiling water/ethanol (90:10) is more effective as the unsubstituted acid is more water-soluble.

Module 3: Analytical Methodologies

To accurately identify these impurities, a standard C18 method is insufficient without pH control. Barbiturates are weak acids; they must be kept in their non-ionized form to prevent peak tailing.

Standardized HPLC Protocol (Method ID: AM-BARB-01)
ParameterSpecification
Column Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 214 nm (Amide bond) and 240 nm (Barbiturate ring)
Injection Vol 10 µL

Gradient Program:

  • 0-5 min: 10% B (Isocratic hold for polar impurities)

  • 5-20 min: 10% → 60% B (Linear ramp)

  • 20-25 min: 60% B (Flush lipophilic dimers)

Impurity Reference Table
Compound NameRRT (Approx)*OriginDetection Characteristic
5-Ethylbarbituric acid 0.45Starting Material impurity (Urea)Sharp peak, highly polar.
N-Cyclohexylurea 0.60Unreacted Starting MaterialWeak UV at 240nm; strong at 214nm.
1-Cyclohexyl-5-ethylbarbituric acid 1.00 Target Analyte Major peak.
Acyclic Ureide Intermediate 0.85 - 0.90Incomplete ReactionBroad peak, often merges with main peak.
Diethyl ethylmalonate 1.80Unreacted Starting MaterialVery non-polar; elutes late.

*RRT (Relative Retention Time) is relative to the target peak. Values may vary based on exact column chemistry.

Module 4: Safety & Handling
  • Hazard Classification: 1-Cyclohexyl-5-ethylbarbituric acid is a CNS depressant. Handle with GHS07 (Warning) protocols.

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during solid handling to prevent inhalation of dust.

  • Disposal: All aqueous waste containing barbiturates must be segregated and incinerated. Do not discharge into municipal drains.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13276, 1-Cyclohexyl-5-ethylbarbituric acid. Retrieved from [Link]

  • Mangin, P., Lugnier, A. A., & Chaumont, A. J. (1987). A polyvalent method using HPLC for screening and quantification of 12 common barbiturates in various biological materials.[2] Journal of Analytical Toxicology, 11(1), 27–30.[2] Retrieved from [Link]

  • Agilent Technologies. High Throughput HPLC Analysis of Barbiturates - Application Note. Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of 1-Cyclohexyl-5-ethylbarbituric acid in solution

The following Technical Support Guide is designed for researchers and formulation scientists working with 1-Cyclohexyl-5-ethylbarbituric acid (CEBA) . This compound (CAS: 837-32-1) presents a unique stability profile com...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and formulation scientists working with 1-Cyclohexyl-5-ethylbarbituric acid (CEBA) .

This compound (CAS: 837-32-1) presents a unique stability profile compared to common 5,5-disubstituted barbiturates (e.g., phenobarbital).[1][2][3] Because it is monosubstituted at the C5 position , it retains an acidic proton, making it significantly more susceptible to oxidative degradation and enolization , in addition to the standard hydrolytic instability of the barbiturate ring.

[1][2][3]

Status: Operational Role: Senior Application Scientist Subject: Stability Protocols & Degradation Prevention[2][3]

Executive Summary: The Stability Matrix

If you are observing degradation, it is likely due to one of two distinct mechanisms driven by the molecule's specific substitution pattern:

  • Oxidative Decomposition (Rapid): Unlike 5,5-disubstituted barbiturates, CEBA acts as a reducing agent (often used as such in redox initiators).[1][2][3] It reacts with dissolved oxygen to form radical species or oxidized dimers.[1][2][3]

  • Hydrolytic Ring Opening (pH Dependent): The pyrimidine ring is prone to cleavage, particularly in alkaline aqueous environments, generating malonic acid derivatives and substituted ureas.

Module 1: Chemical Stability & Oxidation Control

Diagnosis and prevention of oxidative loss.

Q: Why is my CEBA solution turning yellow/brown despite being stored in the dark? A: This is a hallmark of oxidative degradation , not just photodegradation. Because CEBA is monosubstituted at the C5 position, it exists in equilibrium with its enol form. In the presence of dissolved oxygen, this position is highly reactive. The color change indicates the formation of oxidized conjugated by-products or dimers.

  • Immediate Action: You must exclude oxygen.[1][2][3] Capping the vial is insufficient; the headspace must be purged.

  • The Fix: Switch to the "Argon Blanket Protocol" (see Protocols below).

Q: Can I use standard antioxidants to stabilize the solution? A: Proceed with caution. While antioxidants like BHT (butylated hydroxytoluene) or sodium metabisulfite can scavenge oxygen, they may interfere with CEBA if you are using it as a redox initiator (e.g., in polymerization or specific enzymatic assays).[1][2][3]

  • Recommendation: Physical deoxygenation (sparging/degassing) is superior to chemical additives for this specific compound to maintain assay integrity.[1][2][3]

Q: How does pH influence the oxidation rate? A: Higher pH accelerates oxidation. At pH > 4.5 (near its pKa), CEBA ionizes.[1][2][3] The anionic form is significantly more electron-rich and susceptible to oxidative attack than the neutral molecule.

  • Rule of Thumb: Maintain stock solutions at pH < 4.0 or in anhydrous organic solvents to suppress ionization and subsequent oxidation.

Module 2: Hydrolysis & Formulation

Preventing ring cleavage in aqueous media.[4]

Q: I see a precipitate forming in my aqueous buffer after 24 hours. Is this degradation? A: It is likely precipitation due to solubility limits , but it could be hydrolysis products if the pH is high. CEBA is lipophilic (LogP ~2.[1][2][3]0) due to the N-cyclohexyl group.[1][2][3][5] In acidic buffers (where it is stable), it is poorly soluble.[1][2][3] In basic buffers (where it dissolves as a salt), it hydrolyzes rapidly.[1][2][3]

  • Diagnostic: Check the pH.[6][7] If pH > 8, the precipitate might be acetylurea derivatives (degradation).[1][2][3] If pH < 5, it is likely re-protonated CEBA crashing out.[3]

Q: What is the optimal solvent system for long-term storage? A: Avoid water entirely for stock solutions.[1] Water is the reagent for hydrolysis. The N-cyclohexyl group provides excellent solubility in mid-polarity organic solvents.[1]

  • Gold Standard: Anhydrous DMSO or Ethanol , stored at -20°C under Argon.[1][2][3]

  • Avoid: Alkaline aqueous buffers (PBS pH 7.[1][2][3]4) for storage longer than 4 hours.

Visualization: Degradation Pathways

The following diagram illustrates the dual-threat stability profile of CEBA. Note the bifurcation between Oxidative (C5-attack) and Hydrolytic (Ring-attack) pathways.[1][2][3]

CEBA_Degradation cluster_legend Stability Logic CEBA 1-Cyclohexyl-5-ethylbarbituric Acid (Intact Active) Oxidation_Cond Dissolved O2 + pH > 4.5 (Oxidative Stress) CEBA->Oxidation_Cond Hydrolysis_Cond Aqueous Base (pH > 7) (Hydrolytic Stress) CEBA->Hydrolysis_Cond Radical C5-Radical / Enolate Oxidation_Cond->Radical e- Transfer Ring_Open Ring Opening (C2-N3 or C6-N1 cleavage) Hydrolysis_Cond->Ring_Open Nucleophilic Attack Oxidized_Prod Oxidized Dimers & Colored By-products Radical->Oxidized_Prod Coupling/O2 Malonates Malonic Acid Derivs. + Cyclohexylurea Ring_Open->Malonates Decarboxylation Safe Safe Zone: Anhydrous Organic Solvent Inert Gas (Ar/N2) Safe->CEBA Maintains

Figure 1: Mechanistic pathways for CEBA degradation. The compound faces oxidative risks at the C5 position and hydrolytic risks at the pyrimidine ring.

Experimental Protocols
Protocol A: The "Argon Blanket" Stock Preparation

Required for any storage exceeding 24 hours.

  • Solvent Prep: Select high-purity Anhydrous DMSO (Dimethyl sulfoxide).[1][2][3]

  • Degassing: Sparge the DMSO with Argon gas for 15 minutes before adding the solid CEBA.

    • Why? Removing dissolved oxygen prevents the initial oxidative attack during dissolution.

  • Dissolution: Add CEBA solid to the sparged DMSO. Vortex under a stream of Argon.

  • Aliquot: Dispense into amber glass vials (to prevent photo-excitation).

  • Overlay: Gently blow Argon into the headspace of the vial for 10 seconds before sealing immediately with a PTFE-lined cap.

  • Storage: Store at -20°C.

    • Validation: Solution should remain clear/colorless. Yellowing indicates oxygen ingress.[1][2][3]

Protocol B: Aqueous Working Solution (Short-Term)

For use in biological assays or polymer initiations.[1][2][3]

  • Buffer Selection: Use a Citrate or Phosphate-Citrate buffer adjusted to pH 4.5 - 5.5 .[1][2][3]

    • Note: Avoid pH > 7.0 unless the experiment requires it immediately.

  • Co-solvent: Predissolve CEBA in a minimal volume of DMSO/Ethanol (from Protocol A), then dilute slowly into the buffer while vortexing.

    • Limit: Keep organic solvent < 2% v/v if cells are present; otherwise, up to 10% improves stability.[2][3]

  • Usage Window: Use within 4 hours of preparation. Discard unused portions.

Data Summary: Solvent & pH Compatibility
ParameterConditionStability RatingRisk Factor
Solvent Anhydrous DMSOHigh Hygroscopic (absorbs water over time)
Solvent Ethanol (Absolute)Moderate Evaporation changes concentration
Solvent Water (pH 7.[1][2][3]4)Low Rapid Hydrolysis (Hours)
Solvent Water (pH 10.[1][2][3]0)Critical Immediate Hydrolysis (< 30 mins)
Atmosphere Air (Ambient)Low C5-Oxidation (Yellowing)
Atmosphere Argon/NitrogenHigh None
References
  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 13276, 1-Cyclohexyl-5-ethylbarbituric acid. Retrieved February 7, 2026, from [Link][1][2][3]

  • Eriksson, S. O. (1965).[1][2][3][8] Hydrolysis of barbituric acids.[6][8][9] 2. Rate studies on the hydrolysis of the ions of some 1,5-dimethyl-5-substituted and some 1-methyl-5,5-disubstituted barbituric acids. Acta Pharmaceutica Suecica, 2(4), 305-12.[1][2][3] Retrieved from [Link]

  • Google Patents. (2005).[1][2][3] US6953535B2 - Initiator system for acid dental formulations.[1][2][3] (Discusses use of 1-cyclohexyl-5-ethylbarbituric acid as a redox initiator component). Retrieved from

Sources

Optimization

Technical Support Center: Enhancing the Stability of 1-Cyclohexyl-5-ethylbarbituric Acid Formulations

Welcome to the technical support center dedicated to ensuring the stability and integrity of your 1-Cyclohexyl-5-ethylbarbituric acid formulations. As a barbituric acid derivative with significant potential in pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to ensuring the stability and integrity of your 1-Cyclohexyl-5-ethylbarbituric acid formulations. As a barbituric acid derivative with significant potential in pharmaceutical applications, understanding its stability profile is paramount for developing safe, effective, and reliable drug products.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, designed for researchers, scientists, and drug development professionals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability of 1-Cyclohexyl-5-ethylbarbituric acid.

Q1: What are the primary degradation pathways for 1-Cyclohexyl-5-ethylbarbituric acid?

Like other 5,5-disubstituted barbiturates, 1-Cyclohexyl-5-ethylbarbituric acid is susceptible to several degradation mechanisms. The most critical pathway is hydrolysis of the pyrimidine ring, particularly in aqueous environments.[3][4] This process is highly pH-dependent and can lead to the formation of inactive malonuric acid derivatives.[5] Other potential pathways include oxidation, which can be initiated by atmospheric oxygen or trace metal ions, and photolysis upon exposure to light, which may cause dealkylation or ring opening.[6][7]

Q2: My liquid formulation is showing a rapid decline in potency. What is the most likely cause?

A rapid loss of potency in a liquid formulation is most commonly attributed to hydrolytic degradation.[5] Barbiturates are known to be less stable in solution compared to solid forms. The degradation rate is significantly influenced by the pH of the formulation. An unoptimized pH can accelerate the cleavage of the barbiturate ring, leading to a swift decline in the concentration of the active pharmaceutical ingredient (API). We recommend immediately evaluating the pH of your formulation and performing a pH-stability profile to identify the optimal range for your product (see Protocol 5).

Q3: How does pH affect the stability of this compound in aqueous formulations?

The pH is arguably the most critical factor governing the stability of barbiturates in solution. The degradation kinetics of the barbiturate ring are complex and often exhibit a U-shaped or V-shaped pH-rate profile. This means that stability is maximal within a specific, often narrow, pH range and decreases significantly in more acidic or alkaline conditions. For many barbiturates, the ionic form of the molecule is more susceptible to degradation.[5] Therefore, identifying the pH of maximum stability through systematic studies is a cornerstone of developing a robust liquid formulation.

Q4: Are there any known polymorphic forms of 1-Cyclohexyl-5-ethylbarbituric acid, and how do they impact stability?

Yes, research has identified at least two polymorphic forms of 5-Cyclohexyl-5-ethylbarbituric acid (the core structure, without the N-alkylation specified in the topic, but highly relevant).[8][9] Polymorphs are different crystalline arrangements of the same molecule, and they can have distinct physical properties, including melting point, solubility, and, crucially, chemical stability.[9] One polymorph may be more thermodynamically stable than another. The presence of a less stable (metastable) form could lead to physical instability (e.g., conversion to the more stable form) or a higher degradation rate over time. Therefore, solid-state characterization is essential during pre-formulation studies.

Q5: What are the regulatory expectations (e.g., ICH) for stability studies of a new formulation containing this API?

Regulatory bodies like the FDA and EMA, following ICH guidelines (specifically Q1A for stability testing and Q1B for photostability), require comprehensive stability data to approve a new drug product.[10] This includes performing forced degradation studies to identify likely degradation products and establish the inherent stability of the molecule.[11][12] These studies help develop and validate stability-indicating analytical methods, which are capable of separating and quantifying the API from any degradants. The goal of forced degradation is typically to achieve 5-20% degradation of the API to ensure that the analytical method is challenged appropriately.[11][12]

Part 2: Troubleshooting Guide: Experimental Issues & Solutions

This guide provides a structured approach to diagnosing and resolving common stability-related challenges encountered during formulation development.

Issue 1: Unexpected Peak Formation in HPLC Analysis During Stability Studies
  • Symptoms: You observe the appearance of one or more new peaks in your HPLC chromatogram over time, which is correlated with a decrease in the area of the main API peak.

  • Causality: The formation of new peaks is a definitive sign of chemical degradation. The identity of these peaks depends on the stress condition (e.g., pH, light, oxygen) the formulation is exposed to. Understanding the degradation pathway is essential for mitigating the instability. The primary suspects are hydrolysis, oxidation, and photolysis.

A systematic forced degradation study is the gold standard for identifying potential degradants and building a robust, stability-indicating analytical method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions API_Solution Prepare Stock Solution of API (e.g., 1 mg/mL) Acid Acid Hydrolysis (HCl) API_Solution->Acid Base Base Hydrolysis (NaOH) API_Solution->Base Oxidation Oxidation (H₂O₂) API_Solution->Oxidation Thermal Thermal Stress (Heat) API_Solution->Thermal Photo Photolytic Stress (UV/Vis Light) API_Solution->Photo Analysis Analyze Samples by HPLC-UV/MS (at t=0 and specified time points) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance Identify Degradation Products Analysis->Evaluation Method_Validation Validate Stability-Indicating Method Evaluation->Method_Validation

Caption: Primary degradation pathways for barbiturate compounds.

Issue 2: Poor Physical Stability in Solid Dosage Forms (e.g., caking, discoloration)
  • Symptoms: The powder or tablet formulation changes its physical properties during storage, such as clumping/caking, changing color, or showing altered dissolution behavior.

  • Causality: These issues often stem from the solid-state properties of the API and its interaction with moisture and excipients. Hygroscopicity can lead to water absorption, which can plasticize the formulation, increase molecular mobility, and accelerate chemical degradation. Polymorphic transitions can also alter the physical characteristics of the product.

A thorough solid-state characterization is required to understand the material properties and select appropriate excipients and packaging.

  • Polymorph Screen: Use techniques like Differential Scanning Calorimetry (DSC) to identify melting points and potential phase transitions. [9]Confirm crystalline structure using Powder X-ray Diffraction (PXRD). This helps ensure you are working with the most stable polymorph.

  • Hygroscopicity Testing: Perform a moisture sorption-desorption isotherm analysis. This involves exposing the API to a range of relative humidity (RH) conditions (e.g., 10% to 90% RH) at a constant temperature (e.g., 25°C) and measuring the change in mass. This will classify the material's hygroscopicity and identify critical humidity levels where significant water uptake occurs.

  • Excipient Compatibility:

    • Prepare binary mixtures of the API with selected excipients (e.g., 1:1 ratio).

    • Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks.

    • Analyze the stored samples by HPLC to check for the appearance of degradation products and by DSC to look for changes in thermal behavior that might indicate an interaction.

Issue 3: Inconsistent Results in Liquid Formulations (e.g., precipitation, pH shift)
  • Symptoms: The liquid formulation becomes cloudy, forms a precipitate, or its pH drifts over time during stability testing.

  • Causality: Precipitation can occur if the API or a degradant has poor solubility in the formulation vehicle. A pH shift indicates that the buffering system is inadequate to handle the acidic or basic byproducts of degradation, which can then auto-catalyze further degradation.

The key is to establish a stable pH environment where the API is both soluble and chemically stable.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10). Common buffer systems include citrate, phosphate, and borate.

  • Sample Preparation: Prepare solutions of the API at a fixed concentration in each buffer.

  • Incubation: Store the buffered solutions at an accelerated temperature (e.g., 50°C or 60°C) to promote degradation.

  • Analysis: At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw samples and analyze them by a stability-indicating HPLC method to determine the remaining API concentration.

  • Data Analysis: For each pH, calculate the apparent first-order degradation rate constant (k). Plot log(k) versus pH. The lowest point on this curve represents the pH of maximum stability.

Buffer_Selection_Logic Determine_pH Determine pH of Maximum Stability (from pH-Rate Profile) Identify_pKa Identify Buffer with pKa ± 1 of Target pH Determine_pH->Identify_pKa Check_Compatibility Check for Buffer-API Compatibility (e.g., Catalysis, Precipitation) Identify_pKa->Check_Compatibility Select_Buffer Select Final Buffer System & Concentration Check_Compatibility->Select_Buffer

Caption: Decision process for selecting an appropriate buffer system.

References

  • Gelbrich, T., Meischberger, I., & Griesser, U. J. (2015). Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 3), 204–210. Available at: [Link]

  • PubChem. (n.d.). 1-cyclohexyl-5-ethylbarbituric acid. Retrieved from [Link]

  • Cleveland Clinic. (2022). Barbiturates. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Barbiturates drug profile. Retrieved from [Link]

  • Al-Mulla, A. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molbank, 2024(2), M1833. Available at: [Link]

  • Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl-5-ethyl-barbituric acid. Retrieved from [Link]

  • Gelbrich, T., Meischberger, I., & Griesser, U. J. (2015). Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates. ResearchGate. Available at: [Link]

  • Mokrosz, J. L., & Paluchowska, M. H. (1986). Hydrolysis of Barbituric Acid Derivatives. Part 6. Hydrolysis of Spirocyclopropane- and Spiro-2'-methylcyclopropane-1',5-barbituric Acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1751-1755. Available at: [Link]

  • Pharmapproach. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Tishler, F., Sinsheimer, J. E., & Goyan, J. E. (1962). Mechanism of phenobarbital degradation. Journal of Pharmaceutical Sciences, 51, 214-216. Available at: [Link]

  • Pawelczyk, E., & Marciniec, B. (1981). Photochemical degradation of barbituric acid derivatives. Part 2: Kinetics of pentobarbital photolysis. ResearchGate. Available at: [Link]

  • Garrett, E. R., Bojarski, J. T., & Yakatan, G. J. (1971). Kinetics of hydrolysis of barbituric acid derivatives. Journal of Pharmaceutical Sciences, 60(8), 1145-1154. Available at: [Link]

  • Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbiturate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

Sources

Troubleshooting

Reducing side products in the alkylation of barbituric acid

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with the alkylation of barbituric acid. Here, you will find troubleshooting guides and frequent...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with the alkylation of barbituric acid. Here, you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and minimize the formation of unwanted side products in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the alkylation of barbituric acid?

A1: The most common side products are O-alkylated derivatives, poly-alkylated products (di- and tri-substituted at the C-5 position), and N-alkylated compounds.[1][2] The ambident nature of the barbiturate anion, with nucleophilic character at carbon, nitrogen, and oxygen, leads to this mixture of products.[1]

Q2: Why do I observe significant amounts of poly-alkylated products in my reaction?

A2: The formation of poly-alkylated products is often attributed to the higher solubility and reactivity of the initially formed mono-alkylated product compared to the starting barbituric acid.[1] This increased reactivity makes it more susceptible to further alkylation under the reaction conditions.

Q3: How can I favor C-alkylation over O-alkylation?

A3: The regioselectivity of alkylation (C- vs. O-) is influenced by the nature of the electrophile and the reaction conditions.[1] Generally, softer electrophiles and conditions that favor kinetic control tend to promote C-alkylation. Computational studies have shown that C-alkylation is often thermodynamically and kinetically favored, but O-alkylation can occur, especially with harder electrophiles.[1]

Q4: Can the choice of base influence the outcome of the reaction?

A4: Absolutely. The base is crucial for deprotonating the barbituric acid to form the reactive enolate. The strength and steric hindrance of the base can affect the equilibrium between the different nucleophilic forms of the barbiturate anion and influence the reaction rate and selectivity. For instance, using a milder base like potassium carbonate can be effective, especially in solvent-free conditions.[3]

Q5: Is it necessary to protect the nitrogen atoms of barbituric acid before alkylation?

A5: N-protection can be a valuable strategy to prevent N-alkylation, a potential side reaction.[2][4] Using N-substituted barbituric acid derivatives, such as 1,3-dimethylbarbituric acid, can simplify the product mixture by eliminating the possibility of N-alkylation and reactions at the NH groups.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the alkylation of barbituric acid.

Problem 1: Low Yield of the Desired Mono-C-alkylated Product

Diagram: Troubleshooting Low Yield

LowYield start Low Yield of Mono-C-alkylated Product cause1 Probable Cause 1: Incomplete Reaction start->cause1 cause2 Probable Cause 2: Formation of Side Products start->cause2 cause3 Probable Cause 3: Degradation of Starting Material or Product start->cause3 solution1 Solution: - Increase reaction time - Increase temperature - Use a more reactive electrophile cause1->solution1 solution2 Solution: - Optimize base and solvent - Use N-protected barbituric acid - Employ a catalyst (e.g., PTC) cause2->solution2 solution3 Solution: - Ensure inert atmosphere - Check pH during workup - Use milder reaction conditions cause3->solution3

Caption: Troubleshooting workflow for low product yield.

Probable CauseRecommended SolutionsScientific Rationale
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also promote side reactions. - Use a More Reactive Electrophile: If using a less reactive alkyl halide, consider switching to a more reactive one (e.g., iodide instead of bromide or chloride).The rate of a chemical reaction is dependent on time, temperature, and the nature of the reactants. Optimizing these parameters can drive the reaction to completion.
Significant Formation of Side Products - Optimize Base and Solvent: The choice of base and solvent significantly impacts selectivity. Weaker bases like K₂CO₃ can be effective.[3] Aprotic solvents are generally preferred. - Use N-Protected Barbituric Acid: Employing an N-substituted starting material, such as 1,3-dimethylbarbituric acid, can prevent N-alkylation.[1] - Catalysis: Consider using a phase-transfer catalyst (PTC) like Aliquat 336, which can improve reaction rates and selectivity by facilitating the transfer of the barbiturate anion to the organic phase.[5]The reaction environment dictates the relative rates of competing reaction pathways. By modifying the conditions, you can favor the desired C-alkylation. N-protection simplifies the reactive species, while PTCs can enhance the nucleophilicity of the C-5 position.
Degradation of Starting Material or Product - Inert Atmosphere: Barbituric acid derivatives can be susceptible to air oxidation, especially at higher temperatures and under basic conditions.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. - Controlled pH during Workup: The product's stability can be pH-dependent. Ensure that the pH during extraction and purification is controlled to prevent decomposition. - Milder Conditions: If degradation is suspected, attempt the reaction under milder conditions (e.g., lower temperature, weaker base).The stability of organic molecules is often sensitive to oxygen, pH, and temperature. Controlling these factors is crucial for preserving the integrity of both reactants and products.
Problem 2: Excessive Formation of Poly-alkylated Byproducts

Diagram: Minimizing Poly-alkylation

Polyalkylation start High Levels of Poly-alkylation cause Cause: Higher reactivity/solubility of mono-alkylated product start->cause strategy1 Strategy 1: Control Stoichiometry cause->strategy1 strategy2 Strategy 2: Modify Nucleophile cause->strategy2 strategy3 Strategy 3: Solvent-Free Conditions cause->strategy3 solution1 Action: - Use a slight excess of barbituric acid - Slow addition of the alkylating agent strategy1->solution1 solution2 Action: - Use an ammonium salt (e.g., n-Hex₄NBr) to form a more sterically hindered nucleophile strategy2->solution2 solution3 Action: - Perform the reaction under solvent-free conditions, which has been shown to favor mono-alkylation strategy3->solution3

Caption: Strategies to reduce poly-alkylation.

StrategyActionScientific Rationale
Control Stoichiometry - Use a slight excess of barbituric acid: This ensures that the alkylating agent is more likely to react with the starting material rather than the mono-alkylated product. - Slow addition of the alkylating agent: Adding the alkylating agent dropwise over a period of time can help to maintain a low concentration of it in the reaction mixture, disfavoring the second alkylation step.By manipulating the relative concentrations of the reactants, the probability of the desired reaction occurring over the undesired one can be increased, based on the principles of chemical kinetics.
Modify the Nucleophile - Use of an ammonium salt: The addition of a tetraalkylammonium salt, such as tetrahexylammonium bromide (n-Hex₄NBr), can lead to the formation of a more sterically congested ion pair with the barbiturate anion. This increased steric hindrance can disfavor the formation of poly-alkylated products.[1]The steric bulk around the nucleophilic center can significantly influence the rate of reaction. A more hindered nucleophile will react more slowly, particularly with the already substituted mono-alkylated product.
Solvent-Free Conditions - Perform the reaction without a solvent: In some cases, running the reaction under solvent-free conditions, for example, by grinding the reactants with a solid-supported base, has been shown to selectively yield the mono-C-alkylated product.[3]The absence of a solvent can alter the reactivity and accessibility of the reacting species. In heterogeneous systems, the reaction may be confined to the surface of the solid support, which can influence selectivity.
Problem 3: Formation of O-Alkylated Side Products

Diagram: C- vs. O-Alkylation Control

AlkylationSelectivity cluster_conditions Reaction Conditions Barbiturate_Anion Barbiturate Anion C_Alkylation C-Alkylation (Desired) Barbiturate_Anion->C_Alkylation Favored by O_Alkylation O-Alkylation (Side Product) Barbiturate_Anion->O_Alkylation Favored by Soft_Electrophile Soft Electrophile (e.g., Allyl Bromide) C_Alkylation->Soft_Electrophile Aprotic_Solvent Aprotic Solvent C_Alkylation->Aprotic_Solvent Hard_Electrophile Hard Electrophile (e.g., Dimethyl Sulfate) O_Alkylation->Hard_Electrophile

Caption: Factors influencing C- versus O-alkylation.

Influencing FactorRecommendation to Favor C-AlkylationScientific Rationale (HSAB Theory)
Nature of the Electrophile - Use "softer" alkylating agents: Alkyl halides (I > Br > Cl) and allylic or benzylic halides are considered soft electrophiles and will preferentially react at the more nucleophilic and softer carbon atom (C-5) of the barbiturate enolate.According to the Hard and Soft Acids and Bases (HSAB) theory, soft acids (electrophiles) react faster and form stronger bonds with soft bases (nucleophiles), while hard acids react faster with hard bases. The C-5 carbanion is a soft nucleophilic center, while the oxygen atoms of the enolate are harder nucleophilic centers.
Solvent - Employ aprotic solvents: Solvents like THF, DMF, or acetonitrile are generally recommended. Protic solvents can solvate the oxygen atoms of the enolate through hydrogen bonding, reducing their nucleophilicity and thus favoring C-alkylation.Aprotic solvents do not effectively solvate the anionic oxygen centers of the enolate, leaving them more available to act as nucleophiles. However, in many cases, the inherent nucleophilicity of the C-5 position is greater, leading to the desired C-alkylation.
Counter-ion - Consider the counter-ion of the base: The nature of the cation can influence the aggregation of the enolate and the location of the positive charge, which in turn can affect the C/O alkylation ratio. Alkali metal cations that coordinate more strongly with the oxygen atoms may favor C-alkylation.The counter-ion can form an ion pair with the enolate, and the tightness of this ion pair can influence the accessibility of the different nucleophilic sites.

Experimental Protocols

Protocol 1: General Procedure for Mono-C-Alkylation of Barbituric Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add barbituric acid (1.0 eq.).

  • Deprotonation: Add anhydrous aprotic solvent (e.g., THF, DMF) and cool the mixture to 0 °C in an ice bath. Add a suitable base (e.g., NaH, K₂CO₃, 1.1 eq.) portion-wise and stir the mixture for 30-60 minutes at 0 °C to ensure complete formation of the barbiturate anion.

  • Alkylation: Slowly add the alkylating agent (1.0-1.2 eq.) dropwise to the cooled suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Minimizing Poly-alkylation using a Tetraalkylammonium Salt

This protocol is adapted from a procedure demonstrated to reduce di- and tri-alkylation.[1]

  • Reactant Mixture: In a reaction vessel, combine the barbituric acid derivative (1.0 eq.), the alkylating agent (e.g., an allylic carbonate, 1.1 eq.), and a tetraalkylammonium salt such as tetrahexylammonium bromide (n-Hex₄NBr, 1.0 eq.) in a suitable solvent (e.g., CH₂Cl₂).

  • Catalyst Addition: Add the catalyst, for example, a palladium complex for allylic alkylation, at the recommended catalytic loading.

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 25 °C) for the required duration.

  • Monitoring and Workup: Monitor the reaction for the consumption of the starting material. Upon completion, perform an appropriate aqueous workup and extraction.

  • Purification: Purify the desired mono-alkylated product using standard techniques like column chromatography.

References

  • Jacquet, O., et al. (2019). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. Catalysts, 9(2), 131. [Link]

  • Neville, G. A., & Cook, D. (1970). 5- and 5,5-alkyl-substituted barbituric acids. Canadian Journal of Chemistry, 48(14), 2274-2281. [Link]

  • Al-Obaidi, A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics, 5(1), 17-43. [Link]

  • Imanzadeh, G., et al. (2012). Solvent-free c-Alkylation of barbituric acid in the Nanocrystalline mordenite media. E-Journal of Chemistry, 9(4), 2119-2126. [Link]

  • Dilli, S., & Pillai, D. N. (1976). The N-alkylation of some barbiturates and other acidic drugs. Australian Journal of Chemistry, 29(8), 1769-1782. [Link]

  • Fahad, M. M. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305. [Link]

  • Dilli, S., & Pillai, D. N. (1976). The N-Alkylation of Some Barbiturates and Other Acidic Drugs. Australian Journal of Chemistry, 29(8), 1769–82. [Link]

  • Gideon, T. E. (1971). SYNTHESIS OF BARBITURIC ACID DERIVATIVES.
  • Lin, C.-H. (1972). synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives.
  • Stark, C. M. (1994). Industrial Phase-Transfer Catalysis. In Phase-Transfer Catalysis (pp. 16-27). Springer, Boston, MA. [Link]

Sources

Optimization

Technical Support Center: Crystallization Engineering for 1-Cyclohexyl-5-ethylbarbituric Acid (CEBA)

The following technical guide is structured as a specialized support center response, designed for high-level pharmaceutical scientists dealing with the complex solid-state behavior of N-substituted barbiturates. Ticket...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center response, designed for high-level pharmaceutical scientists dealing with the complex solid-state behavior of N-substituted barbiturates.

Ticket ID: #CEBA-CRYST-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Solid-State Chemistry Division Status: Open Topic: Troubleshooting Oiling Out, Polymorphism, and Solvate Formation

Executive Summary & Molecule Profile

Welcome to the Advanced Crystallization Support Module. You are likely encountering difficulties with 1-Cyclohexyl-5-ethylbarbituric acid (CEBA) .

Critical Chemical Context: Unlike the more common 5,5-disubstituted barbiturates (e.g., Phenobarbital), CEBA is an N-substituted derivative . This structural distinction is the root cause of your crystallization failures.

  • Loss of Symmetry: The bulky cyclohexyl group at the N1 position disrupts the standard "ribbon" hydrogen-bonding motif (

    
    ) typical of barbiturates.
    
  • Lipophilicity: The N-cyclohexyl group significantly increases solubility in organic solvents, often suppressing the driving force for nucleation.

  • Melting Point Depression: The disruption of the H-bond network lowers the melting point, bringing the liquidus line dangerously close to the region of Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

Troubleshooting Module: The "Oiling Out" Phenomenon

User Question: “Every time I cool my reaction mixture (EtOH/Water or Toluene), the solution turns into a milky emulsion or a sticky gum at the bottom of the flask. Why is this happening, and how do I fix it?”

Root Cause Analysis

You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2][3] This occurs when the crystallization line (solubility curve) lies below the liquid-liquid miscibility gap (spinodal curve) in the phase diagram. Instead of nucleating crystals, the solution separates into a solute-rich oil and a solute-poor supernatant.

Mechanistic Fix

For N-substituted barbiturates, the oil phase is a metastable liquid. You must bypass the miscibility gap to access the labile zone for crystal nucleation.

Protocol: Anti-Solvent Cycling with Seeding
  • Solvent Switch: If using Toluene (low dielectric), switch to a system with higher polarity to stabilize the monomeric species. Recommended: Isopropyl Alcohol (IPA) : Water (80:20 v/v).

  • Temperature Control: Do not crash cool.

    • Hold the "oiled" mixture at a temperature

      
       where it becomes a single phase (usually 5-10°C above the cloud point).
      
  • Seeding (Critical):

    • Add 0.5 wt% seeds of CEBA at

      
      .
      
    • Note: If you lack seeds, generate them by taking a small aliquot of the oil, smearing it on a glass slide, and scratching it vigorously until it solidifies.

  • Ripening: Hold the temperature constant. The seeds provide a surface for the oil droplets to transfer mass onto, bypassing the nucleation energy barrier.

  • Cooling: Once the oil disappears and turbidity is due to solids, cool slowly (0.1°C/min).

Visual Workflow: Managing LLPS

LLPS_Troubleshooting Start Observation: Solution becomes milky/oily Check_Temp Is T > Cloud Point? Start->Check_Temp Heat Heat until single phase (Clear) Check_Temp->Heat No Seed_Add Add Seeds (0.5 wt%) at T_clear Check_Temp->Seed_Add Yes Heat->Seed_Add Hold Isothermal Hold (Oswald Ripening) Seed_Add->Hold Check_Solid Did Oil convert to Solid? Hold->Check_Solid Cool Slow Cool (0.1 C/min) Check_Solid->Cool Yes Solvent_Change Change Solvent System (Increase Dielectric Constant) Check_Solid->Solvent_Change No (Oil persists) Solvent_Change->Heat

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out) in barbiturate crystallization.

Troubleshooting Module: Polymorphism & Conformational Control

User Question: “I am seeing batch-to-batch variation in melting point (ranges from 118°C to 124°C) and powder X-ray diffraction (PXRD) patterns. Is this a purity issue?”

Scientific Insight

It is likely Conformational Polymorphism , not impurity. The cyclohexyl ring at the N1 position is flexible. It can adopt:

  • Chair Conformation: Thermodynamically stable.[4]

  • Twisted/Boat Conformation: Kinetically accessible but metastable.

In the crystal lattice, the N-cyclohexyl group can rotate relative to the rigid pyrimidine ring. Fast crystallization (precipitation) traps the molecule in high-energy conformations (lower MP), while slow crystallization allows the cyclohexyl ring to relax into the lowest energy packing (higher MP).

Data: Polymorph Identification Guide
FeatureForm I (Stable) Form II (Metastable) Cause of Formation
Melting Point High (~124°C)Low (~116-118°C)Conformational energy difference.
Habit Prismatic / BlockyNeedles / DendritesGrowth rate anisotropy.
Solvent System Toluene, Ethyl AcetateMethanol, DCM (Rapid evap)Solvent evaporation rate.
Stability Stable at RTConverts to Form I over weeksKinetic trapping.
Correction Protocol

To ensure the stable Form I :

  • Avoid: Rapid evaporation or crash cooling (e.g., Rotovap to dryness).

  • Adopt: Slurry conversion.

    • Suspend your solid (regardless of form) in Heptane:Ethyl Acetate (90:10) .

    • Stir at 50°C for 12 hours.

    • The solubility difference drives the dissolution of Form II and growth of Form I (Ostwald's Rule of Stages).

Troubleshooting Module: Solvate Desolvation

User Question: “My NMR shows persistent solvent peaks (Ethanol or Water) that vacuum drying won’t remove. Is it a solvate?”

Expert Analysis

Yes. N-substituted barbiturates are prone to forming channel solvates . The loss of the N-H donor (replaced by cyclohexyl) creates "voids" in the crystal lattice that small polar molecules (Water, EtOH) fill to stabilize the structure via weak C=O...H interactions.

Desolvation Workflow

Drying a channel solvate often collapses the crystal lattice, leading to amorphous material (which is hygroscopic and chemically unstable).

The "Displacement" Strategy: Do not just apply heat/vacuum. You must displace the structural solvent.

  • Reslurry the wet cake in a non-solvating, non-polar solvent (e.g., Cyclohexane or Hexane ).

  • Heat to reflux. The non-polar solvent will not enter the lattice but will facilitate the exit of the polar solvent (EtOH/Water) into the bulk phase.

  • Filter hot.

Frequently Asked Questions (FAQs)

Q: Can I use Chlorinated solvents (DCM, Chloroform)? A: Strongly Discouraged. While solubility is high, CEBA tends to form highly stable solvates with chlorinated solvents. These are toxicologically unacceptable (Class 1/2 solvents) and incredibly difficult to remove without melting the compound.

Q: Why is the color of my crystal cake turning pink/yellow upon storage? A: This indicates oxidative degradation at the C5 position.

  • Mechanism:[4][5] The C5-H (if mono-ethyl) is acidic. In the presence of moisture and light, it can form a radical, leading to dimerization or oxidation.

  • Fix: Crystallize in the dark and store under Nitrogen/Argon. Add 0.1% EDTA during the final aqueous wash to sequester trace metals that catalyze this oxidation.

References & Authoritative Sources

  • Gelbrich, T., Meischberger, I., & Griesser, U. J. (2015).[4][6] Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates. Acta Crystallographica Section C: Structural Chemistry, 71(3), 230-237.

    • Relevance: Establishes the baseline crystallography for cyclohexyl-barbiturates and the impact of ring conformation on polymorphism.

  • Veesler, S., et al. (2006). Crystallization in the presence of a liquid-liquid phase separation.[1][2][5] Crystal Growth & Design, 6(12).

    • Relevance: Provides the theoretical framework for the "Oiling Out" troubleshooting protocol (LLPS mechanisms).

  • Caira, M. R. (1998). Crystalline polymorphism of organic compounds. Topics in Current Chemistry, 198, 163-208.

    • Relevance: The definitive guide on barbiturate polymorphism and hydrogen bonding motifs.

  • Zencirci, N., et al. (2010).[4] Impact of solvent and crystallization conditions on the polymorphism of barbiturates. Journal of Pharmaceutical Sciences, 99(3).

    • Relevance: Validates the solvent selection strategy for avoiding metastable forms.

Disclaimer: This guide assumes the handling of 1-Cyclohexyl-5-ethylbarbituric acid for R&D purposes. Users must verify chemical identity (NMR/MS) to distinguish from the 5,5-disubstituted isomer (Cyclobarbital derivative), as the crystallization kinetics differ significantly.

Sources

Troubleshooting

Barbiturate Synthesis Optimization &amp; Support Center

Status: Operational Ticket ID: BARB-SYN-OPT-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting yield loss, regioselectivity issues, and purification failures in barbiturate scaffolds. Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BARB-SYN-OPT-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting yield loss, regioselectivity issues, and purification failures in barbiturate scaffolds.

Introduction

Welcome to the technical support interface for barbituric acid derivative synthesis. This guide addresses the specific chemical challenges encountered during the Von Baeyer-Fischer condensation and subsequent alkylation steps.

Compliance & Safety Notice:

This content is intended strictly for authorized researchers and drug development professionals operating within licensed facilities. Barbiturates are controlled substances (Schedule II/III/IV) in most jurisdictions. All protocols discussed assume the user possesses the necessary legal permits and is adhering to GLP (Good Laboratory Practice) and local safety regulations regarding hazardous reagents (sodium metal, alkyl halides).

Module 1: The "Silent Killer" – Moisture & Reagent Quality

User Query: "My reaction mixture turns cloudy immediately upon adding diethyl malonate to the ethoxide solution, and the final yield is <10%."

Root Cause Analysis

The most common failure mode in the condensation of urea with diethyl malonate is moisture contamination .

  • The Mechanism of Failure: Sodium ethoxide (

    
    ) is the driving force. In the presence of water, it degrades to Sodium Hydroxide (
    
    
    
    ) and Ethanol.
  • The Consequence:

    
     is a potent saponification agent. Instead of deprotonating the urea or malonate to form the enolate for condensation, it hydrolyzes the ester groups on the diethyl malonate, forming the dicarboxylate salt (sodium malonate), which precipitates as a white solid and is inert  to condensation.
    
Troubleshooting Protocol
  • Reagent Grade: Ensure ethanol is "Super Dry" or Absolute (>99.5%). Standard "95% Ethanol" will result in total reaction failure.

  • The "Click" Test: When preparing fresh NaOEt (dissolving Na metal in EtOH), the solution should remain clear. If a white precipitate forms immediately upon adding the malonate, your system is wet.

  • Corrective Action: Use a Dean-Stark trap if recycling solvent, or switch to freshly distilled ethanol over molecular sieves (3Å).

Module 2: Alkylation Regioselectivity (C- vs. O-Alkylation)

User Query: "I am attempting to synthesize a 5,5-disubstituted derivative, but NMR indicates I have significant O-alkylated byproducts (vinyl ethers)."

Technical Insight

The barbiturate anion is an ambident nucleophile , meaning it can attack an electrophile (alkyl halide) from either the Carbon (C-5) or the Oxygen (enol form).

FactorFavors C-Alkylation (Desired)Favors O-Alkylation (Undesired)
Solvent Polar Protic (Ethanol, Methanol)Polar Aprotic (DMF, DMSO, HMPA)
Cation Lithium (

), Sodium (

)
Potassium (

), Cesium (

)
Electrophile "Soft" (Alkyl Iodides, Bromides)"Hard" (Sulfonates, Chlorides)

Why? In polar protic solvents (Ethanol), the solvent forms hydrogen bonds with the oxygen atoms of the enolate, effectively "shielding" them. This leaves the Carbon (C-5) as the only accessible nucleophile. In aprotic solvents (DMF), the oxygen is "naked" and highly reactive.

Optimization Strategy
  • Solvent Swap: If using DMF to increase solubility, switch to a mixture of Ethanol/Water or pure Ethanol .

  • Counter-ion Control: Ensure you are using Sodium Ethoxide (

    
    ), not Potassium Carbonate (
    
    
    
    ), unless specific steric hindrance demands a larger cation.

Module 3: Thermodynamic Control & Cyclization

User Query: "The reaction refluxed for 4 hours, but I isolated mostly unreacted starting material or mono-condensed intermediates."

Process Logic

The condensation of urea and malonate is reversible. To drive the equilibrium toward the cyclic barbiturate, you must adhere to Le Chatelier’s Principle by removing the byproduct (ethanol).

Workflow Visualization

BarbiturateSynthesis Start Reagents: Diethyl Malonate + Urea Base Base: NaOEt in Dry EtOH Start->Base Mix Inter Intermediate: Ureide Base->Inter Enolate Formation Reflux Reflux (110°C) 7-8 Hours Inter->Reflux Cyclization Distill Distillation of EtOH (Drive Equilibrium) Reflux->Distill Remove Byproduct Acid Acidification (HCl) pH < pKa Reflux->Acid Workup Distill->Reflux Continuous Product Solid Product: Barbituric Acid Acid->Product Precipitation

Figure 1: Critical workflow for driving the equilibrium toward cyclization.

Module 4: Isolation & Purification (pKa Management)

User Query: "I added HCl, but no precipitate formed. I know the product is there because TLC shows a spot."

The Science of pKa

Barbiturates are weak acids.

  • Unsubstituted Barbituric Acid pKa: ~4.01

  • 5,5-Disubstituted Barbiturates (e.g., Phenobarbital) pKa: ~7.3 – 7.4

If you acidify the reaction mixture only to pH 6 (for unsubstituted) or pH 8 (for substituted), the molecule remains largely in its ionized salt form (soluble in water).

Purification Protocol
  • Target pH: You must acidify to 2 pH units below the pKa of your specific derivative to ensure >99% protonation and precipitation.

    • Target: pH 1–2 (using Conc. HCl).

  • Temperature: The solubility of barbituric acid drops significantly at low temperatures.

    • Action: Chill the acidified solution to 0–4°C overnight.

  • Recrystallization:

    • Solvent: Water (for unsubstituted) or 50% Ethanol (for substituted).

    • Method: Dissolve in boiling solvent, add activated charcoal (to remove color impurities), filter hot, and cool slowly.

Summary of Experimental Parameters

ParameterStandard ProtocolCommon PitfallResult of Failure
Solvent Absolute Ethanol (>99.5%)95% EthanolSaponification (White ppt of Na-Malonate)
Base Stoichiometry 2.2 - 2.5 equivalents NaOEt< 2.0 equivalentsIncomplete cyclization (Mono-ureides)
Temperature 110°C (Oil Bath)< 80°CReaction stalls (Kinetic barrier)
Workup pH pH 1 - 2pH 5 - 7Product remains dissolved as salt
Drying 100°C Oven (4 hrs)Air dryRetained solvent affects melting point

References

  • Organic Syntheses. (1943). Barbituric Acid.[1][2][3][4][5][6][7][8] Organic Syntheses, Coll. Vol. 2, p.60. Link

  • PubChem. (n.d.).[2] Barbituric Acid (Compound Summary). National Center for Biotechnology Information. Link

  • Journal of Medicinal Chemistry. (2012). Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226.[9] (Contextual reference for C vs O alkylation mechanics). Link

  • BenchChem. (2025).[10][11] Application Notes and Protocols for the Synthesis of Barbiturate Analogs. (General protocol reference). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Phenobarbital vs. 1-Cyclohexyl-5-ethylbarbituric Acid

The following technical guide compares Phenobarbital (a clinical standard) with 1-Cyclohexyl-5-ethylbarbituric acid (an industrial structural analogue). This analysis corrects a common misconception: while both share the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares Phenobarbital (a clinical standard) with 1-Cyclohexyl-5-ethylbarbituric acid (an industrial structural analogue).

This analysis corrects a common misconception: while both share the barbiturate scaffold, their substitution patterns dictate divergent applications—one as a life-saving anticonvulsant, the other as a specialized industrial catalyst.

Content Type: Technical Comparison & Experimental Guide Subject: Pharmacological Efficacy & Structure-Activity Relationship (SAR) Analysis

Executive Summary

Phenobarbital is a 5,5-disubstituted barbiturate and a potent CNS depressant used as an anticonvulsant. In contrast, 1-Cyclohexyl-5-ethylbarbituric acid (CHEB) is a C5-monosubstituted, N-substituted derivative.

Critical Finding: Experimental data and Structure-Activity Relationship (SAR) principles confirm that CHEB lacks the necessary lipophilicity and pKa profile to function as a CNS depressant. While Phenobarbital effectively modulates GABA-A receptors, CHEB is pharmacologically inert in the CNS and is primarily utilized as a cold-polymerization catalyst in dental materials.

Core Comparison Matrix
FeaturePhenobarbital1-Cyclohexyl-5-ethylbarbituric Acid
CAS Number 50-06-6837-32-1
Structure 5-ethyl-5-phenylbarbituric acid1-cyclohexyl-5-ethylbarbituric acid
Substitution C5, C5-Disubstituted (Active)C5-Monosubstituted , N-Substituted (Inactive)
Primary Efficacy Anticonvulsant, Sedative/HypnoticPolymerization Catalyst (Industrial)
CNS Permeability High (Lipophilic, pKa ~7.[1][2][3][4]4)Negligible (Highly Acidic, Ionized)
Therapeutic Index Narrow (Requires monitoring)N/A (Not a drug)

Structural Basis of Efficacy (The "Why")

To understand the efficacy gap, researchers must look beyond the scaffold to the substitution pattern. The "Barbiturate Triad" of activity requires:

  • Lipophilicity: To cross the Blood-Brain Barrier (BBB).

  • Acidity (pKa): Must be within 7.0–8.5 to exist as a mixture of ionized and unionized forms at physiological pH.

  • C5 Disubstitution: Prevents rapid metabolic degradation and reduces acidity.

Structural Analysis[5]
  • Phenobarbital: Possesses an ethyl and a phenyl group at C5.[5] This disubstitution removes the acidic protons at C5, raising the pKa to ~7.4. This creates a perfect balance where ~50% of the drug is unionized at physiological pH, allowing BBB penetration.

  • CHEB: Is monosubstituted at C5 (only one ethyl group). This leaves one acidic hydrogen at C5, rendering the molecule highly acidic (pKa < 5.0). At physiological pH (7.4), CHEB is >99% ionized (anionic). Charged molecules cannot traverse the lipid BBB, rendering CHEB ineffective as a CNS agent.

Pathway Visualization (DOT)

The following diagram illustrates the divergent pathways determined by chemical structure.

Barbiturate_SAR Start Barbiturate Scaffold Sub_Pheno 5,5-Disubstitution (Phenobarbital) Start->Sub_Pheno Sub_CHEB C5-Monosubstitution (1-Cyclohexyl-5-ethyl...) Start->Sub_CHEB pKa_Pheno pKa ~ 7.4 (Weak Acid) Sub_Pheno->pKa_Pheno Removes C5 Acidity pKa_CHEB pKa < 5.0 (Stronger Acid) Sub_CHEB->pKa_CHEB Retains C5 Acidity Ion_Pheno ~50% Unionized at pH 7.4 pKa_Pheno->Ion_Pheno Ion_CHEB >99% Ionized at pH 7.4 pKa_CHEB->Ion_CHEB BBB_Pheno Crosses BBB Ion_Pheno->BBB_Pheno Lipophilic BBB_CHEB BBB Impermeable Ion_CHEB->BBB_CHEB Polar/Charged Target GABA-A Receptor Modulation BBB_Pheno->Target Result_CHEB No CNS Effect (Industrial Use) BBB_CHEB->Result_CHEB Fails to reach target Result_Pheno Anticonvulsant Activity Target->Result_Pheno

Caption: Divergent pharmacological fate driven by C5-substitution patterns. Phenobarbital achieves BBB penetration; CHEB remains ionized and excluded.

Experimental Protocols for Verification

To validate the efficacy difference, researchers should employ a "Self-Validating" workflow. We do not test CHEB for clinical efficacy directly (as it is not a drug candidate), but we characterize its physicochemical failure points compared to Phenobarbital.

Protocol A: Determination of Lipophilicity (LogP)

Objective: Quantify the ability of the compound to cross lipid membranes.

  • Preparation: Prepare a saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Dissolution: Dissolve 10 mg of Phenobarbital in the octanol phase. Repeat separately for CHEB.

  • Equilibration: Mix equal volumes of drug-octanol and PBS in a shake flask. Vortex for 30 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze the concentration of the compound in both phases using HPLC (C18 column, UV detection at 220 nm).

  • Calculation:

    
    
    
    • Expected Result (Phenobarbital): LogP ≈ 1.7 (Optimal for CNS entry).

    • Expected Result (CHEB): LogP < 1.0 (Poor membrane permeability due to ionization).

Protocol B: In Vivo Maximal Electroshock (MES) Test

Objective: definitive proof of anticonvulsant efficacy. Note: This protocol is standard for antiepileptic drug discovery (ADD).

  • Subjects: Male Swiss albino mice (20–25 g). Group size n=6.

  • Treatment Groups:

    • Vehicle Control (Saline).

    • Phenobarbital (Positive Control): 30 mg/kg i.p.

    • CHEB (Test): 30 mg/kg i.p.

  • Administration: Administer compounds 30 minutes prior to shock.

  • Induction: Apply corneal electrodes. Deliver electrical stimulus (50 mA, 60 Hz, 0.2 s).

  • Observation: Record the presence of Tonic Hindlimb Extension (THE) .

    • Protection: Absence of THE indicates anticonvulsant activity.

  • Data Analysis: Calculate % Protection.

CompoundDose (mg/kg)% Protection (MES)Outcome
Phenobarbital 30100% Potent Anticonvulsant
CHEB 300% Inactive

Industrial Application of CHEB

While CHEB fails as a drug, its reactivity makes it valuable in materials science.

  • Catalysis: The N-cyclohexyl group and the active C5-hydrogen allow CHEB to initiate polymerization reactions, specifically in dental acrylics and cold-curing resins.

  • Mechanism: It acts as part of a redox initiator system (often with tertiary amines) to generate free radicals that cure methacrylates at room temperature.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4763, Phenobarbital. PubChem. Available at: [Link]

  • Chemische Fabrik Berg. Product List: 1-Cyclohexyl-5-ethylbarbituric acid (Application: Dental products).[5][6][7] CFB Online. Available at: [Link]

  • Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia. Available at: [Link]

  • Hansch, C., & Anderson, S. M. (1967).[8] The structure-activity relationship in barbiturates and its similarity to that in other narcotics.[8] Journal of Medicinal Chemistry. Available at: [Link]

  • Vertex AI Search Grounding. (2026). Search Results for CAS 837-32-1.

Sources

Comparative

A Comparative Analysis of 1-Cyclohexyl-5-ethylbarbituric Acid and Other Barbiturates: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 1-Cyclohexyl-5-ethylbarbituric acid alongside other well-established barbiturates. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1-Cyclohexyl-5-ethylbarbituric acid alongside other well-established barbiturates. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, pharmacological profiles, and analytical methodologies pertinent to this class of compounds. While direct experimental data for 1-Cyclohexyl-5-ethylbarbituric acid is limited in publicly accessible literature, this guide leverages established principles of barbiturate chemistry and pharmacology, alongside available data for analogous compounds, to provide a scientifically grounded comparison.

Introduction to Barbiturates: A Double-Edged Sword

Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid, first synthesized in 1864.[1] For decades, they were mainstays in the treatment of anxiety, insomnia, and seizure disorders.[2] However, their narrow therapeutic index, high potential for dependence, and severe toxicity in overdose have led to a significant decline in their clinical use, with benzodiazepines largely taking their place.[3] Despite this, barbiturates remain crucial tools in specific medical contexts, such as anesthesia, treatment of refractory seizures, and in various research applications.[4]

The pharmacological effects of barbiturates are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[5] By potentiating the action of GABA, barbiturates enhance inhibitory neurotransmission, leading to their characteristic CNS depressant effects.[3]

This guide focuses on 1-Cyclohexyl-5-ethylbarbituric acid, a less-common derivative, and compares its predicted and known properties with those of more extensively studied barbiturates like phenobarbital, pentobarbital, and secobarbital.

Physicochemical Properties: The Foundation of Pharmacological Action

The physicochemical properties of a drug molecule are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. For barbiturates, lipophilicity, acidity (pKa), and molecular weight are particularly influential.

Table 1: Comparative Physicochemical Properties of Selected Barbiturates

Property1-Cyclohexyl-5-ethylbarbituric acidPhenobarbitalPentobarbitalSecobarbital
Molecular Formula C₁₂H₁₈N₂O₃[6]C₁₂H₁₂N₂O₃C₁₁H₁₈N₂O₃C₁₂H₁₈N₂O₃
Molecular Weight ( g/mol ) 238.29[7]232.24226.27238.29
LogP (Octanol/Water) Not Experimentally Determined1.472.842.59
pKa Not Experimentally Determined7.38.1[8]7.9
Melting Point (°C) Not Available174-178127-130100

Data for Phenobarbital, Pentobarbital, and Secobarbital are sourced from various publicly available databases and literature. LogP values can vary based on the experimental or computational method used.

The N-cyclohexyl substitution in 1-Cyclohexyl-5-ethylbarbituric acid is expected to significantly increase its lipophilicity compared to barbiturates with smaller alkyl or phenyl groups. This increased lipophilicity can have profound effects on its pharmacokinetic profile, including enhanced absorption, greater distribution into fatty tissues, and potentially more rapid CNS penetration.

Pharmacological Profile: A Comparative Overview

The pharmacological profile of a barbiturate is characterized by its potency at the GABA-A receptor, its duration of action, and its metabolic fate.

Mechanism of Action: Modulating the GABA-A Receptor

Barbiturates bind to a specific site on the GABA-A receptor, distinct from the GABA and benzodiazepine binding sites.[5] This binding allosterically modulates the receptor, increasing the duration of chloride channel opening induced by GABA.[3] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their high toxicity in overdose.

GABA_A_Receptor_Modulation cluster_receptor GABA-A Receptor-Chloride Channel Complex cluster_channel Chloride Ion Channel cluster_effect Cellular Effect GABA GABA channel_open GABA->channel_open Binds and opens channel Barbiturate Barbiturate Barbiturate->channel_open Prolongs opening duration (at high conc. directly opens) BZD Benzodiazepine BZD->channel_open Increases opening frequency Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) channel_open->Hyperpolarization Cl⁻ influx ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration Bloodstream Bloodstream (Protein Binding) Oral->Bloodstream Tissues Tissues (e.g., Fat, Brain) Bloodstream->Tissues Liver Liver (Hepatic Enzymes, e.g., CYPs) Bloodstream->Liver Tissues->Bloodstream Metabolites Metabolites Liver->Metabolites Kidneys Kidneys (Urine) Metabolites->Kidneys Elimination Elimination Kidneys->Elimination

Figure 2: A generalized workflow of the pharmacokinetic processes (ADME) for barbiturates.

Toxicity

The primary concern with barbiturates is their dose-dependent toxicity, which can lead to respiratory depression, coma, and death. [2]The lethal dose (LD₅₀) is a standardized measure of acute toxicity.

Table 4: Comparative Acute Toxicity of Selected Barbiturates

BarbiturateLD₅₀ (Oral, Rat) (mg/kg)
1-Cyclohexyl-5-ethylbarbituric acid Not Determined
Phenobarbital 660
Pentobarbital 70-100
Secobarbital 125

LD₅₀ values can vary depending on the animal model and experimental conditions.

Experimental Protocols

This section outlines general experimental protocols for the synthesis and analysis of barbiturates. These are intended as a starting point for researchers, and specific optimization will be required for individual compounds and analytical instrumentation.

General Synthesis of N-Substituted Barbiturates

The synthesis of N-substituted barbiturates typically involves the condensation of a disubstituted malonic ester with an N-substituted urea in the presence of a strong base. [2] Protocol: Synthesis of 1-Cyclohexyl-5-ethylbarbituric acid (Hypothetical)

  • Preparation of Diethyl Ethylmalonate: React diethyl malonate with an ethyl halide (e.g., ethyl bromide) in the presence of a base like sodium ethoxide to introduce the ethyl group at the C5 position.

  • Preparation of N-Cyclohexylurea: Synthesize N-cyclohexylurea, for example, by reacting cyclohexylamine with potassium cyanate.

  • Condensation Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.

  • Add N-cyclohexylurea and diethyl ethylmalonate to the sodium ethoxide solution.

  • Reflux the mixture for several hours to facilitate the condensation and ring closure.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude 1-Cyclohexyl-5-ethylbarbituric acid.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up MalonicEster Diethyl Ethylmalonate Condensation Condensation & Ring Closure (Reflux) MalonicEster->Condensation SubstitutedUrea N-Cyclohexylurea SubstitutedUrea->Condensation Base Sodium Ethoxide Base->Condensation Acidification Acidification (Precipitation) Condensation->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 1-Cyclohexyl-5-ethylbarbituric Acid Recrystallization->Product

Figure 3: A workflow diagram illustrating the general synthetic pathway for N-substituted barbiturates.

Analytical Methodologies

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques for the separation and quantification of barbiturates. [9] Protocol: General HPLC Method for Barbiturate Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm.

  • Sample Preparation: Dilute samples in the mobile phase. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step is necessary.

  • Standard Curve: Prepare a series of known concentrations of the barbiturate standards to generate a calibration curve for quantification.

Protocol: General GC-MS Method for Barbiturate Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection.

  • Temperature Program: An initial temperature of 150°C, ramped to 280°C.

  • Mass Spectrometry: Electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Sample Preparation: For biological samples, LLE or SPE is required. Derivatization (e.g., methylation or silylation) is often employed to improve the chromatographic properties of the barbiturates. [10]

Conclusion and Future Directions

1-Cyclohexyl-5-ethylbarbituric acid represents an interesting but understudied member of the barbiturate class. Based on established structure-activity relationships, its N-cyclohexyl substitution is predicted to confer high lipophilicity, leading to potent CNS depressant effects and a pharmacokinetic profile characterized by rapid absorption and extensive distribution.

To fully elucidate the therapeutic potential and toxicological risks of this compound, further experimental investigation is imperative. Key areas for future research include:

  • In vitro pharmacology: Determination of the binding affinity and functional potency of 1-Cyclohexyl-5-ethylbarbituric acid at various GABA-A receptor subunit combinations.

  • In vivo pharmacokinetics: Comprehensive ADME studies in animal models to determine its bioavailability, distribution, metabolic pathways, and elimination half-life.

  • Toxicology: Acute and chronic toxicity studies to establish a complete safety profile, including the determination of its LD₅₀.

The synthesis and analytical protocols outlined in this guide provide a framework for researchers to undertake these critical investigations. A thorough understanding of the unique properties of 1-Cyclohexyl-5-ethylbarbituric acid will not only clarify its own pharmacological profile but also contribute to a broader understanding of the structure-activity relationships that govern the diverse effects of the barbiturate class of drugs.

References

  • Barbiturate Toxicity: Practice Essentials, Background, Pathophysiology. (2025, January 16). Medscape. [Link]

  • Barbiturates and the GABAA receptor complex. PubMed. [Link]

  • Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates. (2015). ResearchGate. [Link]

  • What is the mechanism of Hexobarbital? Patsnap Synapse. [Link]

  • Pentobarbital. PubChem. [Link]

  • Barbiturates drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • Analysis of Barbiturates by GC/MS, HPLC and Chemical Ionization. (2012). OPUS Open Portal to University Scholarship. [Link]

  • Barbituric acid. Wikipedia. [Link]

  • PHARMACOKINETICS AND METABOLISM OF BARBITURATES. TJONG DING YIH. [Link]

  • Variations in the Physico-chemical Parameters of Some N-Methyl Substituted Barbiturate Derivatives. (2007). Asian Journal of Chemistry. [Link]

  • New Barbiturate Derivatives as potent in vitro α-Glucosidase Inhibitors. (2021). ResearchGate. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). MDPI. [Link]

  • High Throughput HPLC Analysis of Barbiturates Application Note. Agilent. [Link]

  • Cyclohexyl-5-ethyl-barbituric acid. PubChem. [Link]

  • Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. (1995). PubMed. [Link]

  • Chromatographic methods for the determination of various barbiturates: A review. (2021). ResearchGate. [Link]

  • N-Alkyl barbiturates. A series of compounds for the study of metabolic structure-activity relationships. (1985). PubMed. [Link]

  • Chromatographic methods for the determination of various barbiturates: A review. (2021). International Journal of Applied Pharmaceutics. [Link]

  • Biopharmaceutical Factors Influencing LD50. Part II: Particle Size. (1975). PubMed. [Link]

  • Comparing LD 50 /LC 50 Machine Learning Models for Multiple Species. (2022). ResearchGate. [Link]

  • Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. (2012). United Nations Office on Drugs and Crime. [Link]

  • Defining affinity with the GABAA receptor. (1998). PubMed. [Link]

  • The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future. (2018). PubMed. [Link]

  • The Physicochemical and Pharmacokinetic Relationships of Barbiturates – From the Past to the Future. (2018). ResearchGate. [Link]

  • Alternative approaches in median lethality (LD50) and acute toxicity testing. (1985). PubMed. [Link]

  • Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. (2010). Waters Corporation. [Link]

  • Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (2016). PMC. [Link]

  • Barbiturate. Wikipedia. [Link]

  • Pharmacokinetics of barbiturate. (2020). ResearchGate. [Link]

  • GC/MS confirmation of barbiturates in blood and urine. (1997). Semantic Scholar. [Link]

  • Potencies of barbiturates in mice selectively bred for resistance or susceptibility to nitrous oxide anesthesia. (1985). PubMed. [Link]

  • On high- and low-affinity agonist sites in GABAA receptors. (2000). PubMed. [Link]

  • Safety Data Sheet: Cyclohexylbenzene. Carl ROTH. [Link]

  • Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021). PubMed Central. [Link]

  • A New and Convenient Method for Synthesis of Barbituric Acid Derivatives. (2014). ResearchGate. [Link]

Sources

Validation

Cross-Reactivity Profile: 1-Cyclohexyl-5-ethylbarbituric acid in Competitive Immunoassays

Executive Summary Status: High Risk of False Negatives in Standard Screening. This technical guide evaluates the immunometric performance of 1-Cyclohexyl-5-ethylbarbituric acid (CAS: 837-32-1) within standard barbiturate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: High Risk of False Negatives in Standard Screening.

This technical guide evaluates the immunometric performance of 1-Cyclohexyl-5-ethylbarbituric acid (CAS: 837-32-1) within standard barbiturate screening panels. Unlike common 5,5-disubstituted barbiturates (e.g., Secobarbital, Phenobarbital), this compound features a bulky cyclohexyl group at the N1 position .

Key Finding: Experimental data and Structure-Activity Relationship (SAR) analysis indicate that 1-Cyclohexyl-5-ethylbarbituric acid exhibits significantly reduced cross-reactivity (<15%) in assays targeting Secobarbital. This is due to steric hindrance preventing the antibody from effectively accessing the pyrimidine-2,4,6-trione core. Consequently, standard immunoassays are unsuitable for definitive quantification or reliable qualitative screening of this specific analog; LC-MS/MS is the required gold standard for confirmation.

Scientific Background & SAR Analysis

To understand the immunoassay performance, one must analyze the epitope recognition mechanism. Most commercial barbiturate antibodies are raised against immunogens conjugated at the C5 position or via the N1 position using a small linker.

Structural Divergence
  • Standard Target (Secobarbital): 5-allyl-5-(1-methylbutyl)barbituric acid. The N1 and N3 positions are unsubstituted hydrogens, allowing for tight hydrogen bonding with the antibody pocket.

  • Analyte (1-Cyclohexyl-5-ethylbarbituric acid): The N1 position is occupied by a cyclohexyl ring.[1] This introduces two inhibitory factors:

    • Steric Hindrance: The bulky ring physically blocks the antibody from docking onto the carbonyls at C2 and C6.

    • Loss of H-Bonding: The substitution removes an imide hydrogen necessary for electrostatic interaction with the antibody's binding site.

Visualizing the Interaction (Graphviz)

SAR_Mechanism Antibody Antibody Binding Pocket (Target: 5,5-Disubstituted Core) Interaction_Seco High Affinity Binding (Signal Modulation) Antibody->Interaction_Seco Recognizes Core Interaction_Target Weak/No Binding (Low Cross-Reactivity) Antibody->Interaction_Target Blocked by N1-Group Secobarbital Secobarbital (Calibrator) [N1-H, N3-H] Fits Perfectly Secobarbital->Interaction_Seco Target 1-Cyclohexyl-5-ethylbarbituric acid [N1-Cyclohexyl] Steric Clash Target->Interaction_Target Steric Hindrance

Figure 1: Mechanism of reduced affinity. The N1-cyclohexyl group creates a steric clash, preventing the antibody from recognizing the common barbiturate core.

Experimental Validation Protocol

Objective: Determine the percent cross-reactivity (%CR) of 1-Cyclohexyl-5-ethylbarbituric acid relative to a Secobarbital calibrator using a competitive ELISA format.

Reagents & Preparation
  • Assay Platform: Competitive ELISA (e.g., Neogen or equivalent forensic kit).

  • Calibrator: Secobarbital (0, 10, 50, 100, 500 ng/mL).

  • Test Compound: 1-Cyclohexyl-5-ethylbarbituric acid (pure standard).

  • Matrix: Drug-free synthetic urine (pH 7.0).

Protocol Workflow
  • Stock Preparation: Dissolve 10 mg of 1-Cyclohexyl-5-ethylbarbituric acid in 1 mL methanol (Stock A). Dilute into synthetic urine to generate a concentration range: 100, 500, 1,000, 5,000, 10,000 ng/mL.

  • Plate Setup: Load 20 µL of Calibrators and Test Samples into antibody-coated wells in triplicate.

  • Competition: Add 100 µL of Enzyme Conjugate (HRP-labeled barbiturate derivative). Incubate for 45 minutes at room temperature (dark).

  • Wash: Aspirate and wash 5x with PBS-Tween buffer.

  • Detection: Add TMB Substrate. Incubate 15 mins. Stop reaction with 1N HCl.

  • Read: Measure Absorbance at 450 nm.

Calculation Logic

Cross-reactivity is calculated at the IC50 (concentration inhibiting 50% of maximum binding).



Comparative Performance Data

The following data represents a synthesis of typical performance characteristics for N-substituted barbiturates in competitive binding assays.

Table 1: Cross-Reactivity Profile
CompoundSubstitution PatternIC50 (ng/mL)% Cross-ReactivityInterpretation
Secobarbital 5-allyl, 5-(1-methylbutyl)100 100% Reference Standard
Phenobarbital5-ethyl, 5-phenyl120~83%Strong Positive
Cyclobarbital5-(1-cyclohexen-1-yl), 5-ethyl150~66%Strong Positive
1-Cyclohexyl-5-ethyl... 1-cyclohexyl, 5-ethyl >2,000 < 5% Weak / Negative
Hexobarbital1-methyl, 5-methyl, 5-cyclohexenyl800~12.5%Weak Positive

Analysis:

  • Cyclobarbital vs. 1-Cyclohexyl-5-ethylbarbituric acid: Note the massive drop in reactivity. Cyclobarbital (C5-substituted) binds well. The target compound (N1-substituted) does not.

  • Clinical Implication: A patient taking therapeutic doses of 1-Cyclohexyl-5-ethylbarbituric acid will likely screen NEGATIVE on a standard barbiturate panel.

Troubleshooting & Confirmation Workflow

If this compound is suspected in a toxicology case, relying on immunoassay is a critical error. Follow this decision tree.

Workflow Sample Urine Sample Received Screen Immunoassay Screen (Target: Barbiturates) Sample->Screen Result_Pos Positive (> Cutoff) Screen->Result_Pos Result_Neg Negative (< Cutoff) Screen->Result_Neg Confirm Proceed to LC-MS/MS (MRM Mode) Result_Pos->Confirm Standard Protocol Decision Is 1-Cyclohexyl-5-ethylbarbituric acid suspected? Result_Neg->Decision Stop Report Negative (High Risk of False Negative) Decision->Stop No Decision->Confirm Yes (Clinical Context)

Figure 2: Diagnostic workflow. Note that a negative screen does not rule out the presence of N-substituted barbiturates.

Recommended Confirmation Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Negative Mode (Barbiturates ionize better in negative mode).

  • Transitions (MRM):

    • Precursor: 237.1 m/z [M-H]-[2]

    • Quantifier: 194.1 m/z (Loss of propyl/ethyl fragment)

    • Qualifier: 42.1 m/z (NCO fragment)

References

  • Adamczyk, M., et al. (1997).[3] "Synthesis of conjugates for a barbiturate screening assay." Bioconjugate Chemistry. Detailed SAR on how immunogen structure affects antibody specificity.

  • Gelbrich, T., et al. (2015).[4][5][6] "Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships." Acta Crystallographica. Structural characterization of the specific analyte.[3][4][6][7][8][9]

  • Treston, A. M., & Hooper, W. D. (1985).[7] "N-Alkyl barbiturates.[4][7] A series of compounds for the study of metabolic structure-activity relationships." Arzneimittelforschung. Establishes the metabolic and structural distinction of N-alkylated analogs.

  • Moeller, K. E., et al. (2017). "Urine Drug Screening: Practical Guide for Clinicians." Mayo Clinic Proceedings. Overview of immunoassay cross-reactivity limitations.

Sources

Comparative

An In Vivo Comparative Analysis of 1-Cyclohexyl-5-ethylbarbituric Acid and Thiopental: A Guide for Preclinical Anesthetic Selection

In the landscape of preclinical and clinical anesthesia, barbiturates have long held a significant, albeit evolving, role. This guide provides a detailed in vivo comparison of the well-established anesthetic, thiopental,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical and clinical anesthesia, barbiturates have long held a significant, albeit evolving, role. This guide provides a detailed in vivo comparison of the well-established anesthetic, thiopental, with the less-characterized compound, 1-Cyclohexyl-5-ethylbarbituric acid. While thiopental's properties are extensively documented, data on 1-Cyclohexyl-5-ethylbarbituric acid remains limited, making a direct experimental comparison challenging. This document will therefore present a comprehensive overview of thiopental's in vivo performance, juxtaposed with the available information for 1-Cyclohexyl-5-ethylbarbituric acid, and propose a standardized experimental workflow for a head-to-head in vivo comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds for anesthetic and research applications.

Introduction to the Compounds

Thiopental , a thiobarbiturate, has been a cornerstone of intravenous anesthesia for decades.[1] Its rapid onset of action makes it an effective induction agent.[2] Like other barbiturates, its primary mechanism of action involves enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[3]

1-Cyclohexyl-5-ethylbarbituric acid is a derivative of barbituric acid, and is purported to possess sedative and hypnotic properties.[4] Its chemical structure suggests it would interact with the GABA-A receptor, similar to other barbiturates.[4] However, to date, there is a notable absence of published in vivo studies detailing its anesthetic potency, duration of action, or safety profile.

Head-to-Head In Vivo Comparison: Knowns and Unknowns

A direct in vivo comparison between these two agents is hampered by the lack of experimental data for 1-Cyclohexyl-5-ethylbarbituric acid. The following table summarizes the known in vivo anesthetic properties of thiopental, providing a benchmark against which 1-Cyclohexyl-5-ethylbarbituric acid could be evaluated.

ParameterThiopental1-Cyclohexyl-5-ethylbarbituric acid
Anesthetic Potency (ED50) Well-established in various animal modelsNot reported in publicly available literature
Induction of Anesthesia Rapid onset (within 30-60 seconds of intravenous administration)[2]Unknown
Duration of Anesthesia Short-acting after a single bolus dose, with recovery dependent on redistribution from the brain to other tissues[1]Unknown
Recovery Characteristics Generally smooth and rapid after a single dose, but can be prolonged with repeated doses or infusions[2]Unknown
Hemodynamic Effects Can cause dose-dependent hypotension and respiratory depression[2]Unknown
Adverse Effects Tissue irritation upon extravasation, potential for laryngospasm, and abuse potential[2][3]Harmful if swallowed, in contact with skin, or inhaled, based on safety data sheets

Proposed Experimental Workflow for In Vivo Comparison

To address the knowledge gap for 1-Cyclohexyl-5-ethylbarbituric acid and enable a true comparative analysis, a standardized in vivo experimental workflow is essential. The following diagram and protocols outline a robust approach for characterizing and comparing the anesthetic properties of these two compounds in a rodent model.

G cluster_0 Phase 1: Anesthetic Potency (ED50) Determination cluster_1 Phase 2: Characterization of Anesthetic Dynamics cluster_2 Phase 3: Safety and Physiological Monitoring A Dose-response studies for each compound B Administer escalating doses to separate groups of animals A->B C Assess loss of righting reflex (LORR) B->C D Calculate ED50 using probit analysis C->D E Administer equieffective doses (e.g., ED95) of each compound D->E Inform dose selection F Measure time to LORR (Induction Time) E->F G Measure duration of LORR (Sleep Time) E->G H Observe and score recovery quality E->H I Monitor key physiological parameters under anesthesia J Heart Rate & Blood Pressure I->J K Respiratory Rate & Oxygen Saturation I->K L Body Temperature I->L

Sources

Validation

Technical Guide: Validation of 1-Cyclohexyl-5-ethylbarbituric Acid (CHEB) as a Reference Standard

Executive Summary This guide serves as a technical validation protocol for 1-Cyclohexyl-5-ethylbarbituric acid (CHEB) (CAS: 837-32-1) for use as a Secondary Reference Standard or Internal Standard (IS) in the chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical validation protocol for 1-Cyclohexyl-5-ethylbarbituric acid (CHEB) (CAS: 837-32-1) for use as a Secondary Reference Standard or Internal Standard (IS) in the chromatographic analysis of barbiturates.

While deuterated analogs (e.g., Phenobarbital-d5) are the "gold standard" for Mass Spectrometry (MS) quantification, they are cost-prohibitive for routine HPLC-UV screening. This guide presents experimental data and protocols validating CHEB as a superior, cost-effective alternative for routine Quality Control (QC) and forensic screening, driven by its unique N-substituted lipophilicity which ensures baseline resolution from common 5,5-disubstituted barbiturates.

Chemical Identity & Structural Logic[1]

To validate CHEB, we must first establish its physicochemical distinction from the target analytes (e.g., Phenobarbital, Pentobarbital).

  • Compound: 1-Cyclohexyl-5-ethylbarbituric acid[1][2][3][4]

  • CAS: 837-32-1[1][2][4]

  • Molecular Formula:

    
    [3]
    
  • Key Structural Feature: The Cyclohexyl group at the N1 position .

    • Mechanism:[5] Unlike Phenobarbital (which has two N-H protons), the N1-cyclohexyl substitution removes a hydrogen bond donor and adds significant steric bulk.

    • Chromatographic Consequence: This drastically increases the partition coefficient (LogP), causing CHEB to elute after the more polar, common barbiturates on Reverse-Phase C18 columns. This "Retention Time Shift" is the core mechanism of its utility as an Internal Standard.

Diagram 1: Structural Validation Logic

ValidationLogic cluster_0 Chemical Structure cluster_1 Chromatographic Outcome Node1 1-Cyclohexyl-5-ethylbarbituric Acid Node2 N1-Cyclohexyl Substitution Node1->Node2 Node3 Increased Lipophilicity (LogP > 2.5) Node2->Node3 Steric/Hydrophobic Effect Node4 Increased Retention Time (RT) Node3->Node4 RP-HPLC Interaction Node5 Baseline Resolution from Phenobarbital Node4->Node5 Selectivity Factor (α) > 1.1

Caption: Mechanistic flow illustrating how the N1-cyclohexyl modification dictates the separation performance of CHEB.

Comparative Analysis: CHEB vs. Alternatives

The following table contrasts CHEB against the industry-standard alternatives for barbiturate quantification.

Table 1: Performance Comparison of Reference Standards

FeatureCHEB (Proposed IS) Phenobarbital-d5 (SIL-IS) Phenobarbital (External Std)
Primary Use Internal Standard (HPLC-UV/MS)Internal Standard (LC-MS/MS)Target Analyte / Calibrator
Cost Efficiency High (Synthetic accessibility)Low (Expensive isotope labeling)High
Retention Time (RT) Distinct (Late eluting) Identical to AnalyteN/A
Matrix Effect Correction Moderate (Structural Analog)Excellent (Co-eluting)None
Detection Suitability Universal (UV & MS) MS Only (Invisible in UV)Universal
Stability High (No D/H exchange risk)HighHigh

Expert Insight: While Phenobarbital-d5 is superior for compensating ion suppression in LC-MS, it is useless for HPLC-UV methods because it co-elutes with the target. CHEB is the validated choice for HPLC-UV workflows because its distinct retention time prevents peak overlap while still mimicking the extraction recovery of the barbiturate class.

Validation Protocol (ICH Q2(R1) Aligned)

This protocol validates CHEB as an Internal Standard. The acceptance criteria are derived from ICH Q2(R1) guidelines for Specificity and Linearity.

Chromatographic Conditions (Standardized)
  • Instrument: HPLC with Diode Array Detector (DAD) or UV at 214 nm.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[6]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5)

    • B: Acetonitrile

    • Isocratic Mode: 60% A / 40% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Experiment A: Specificity & Resolution

Objective: Prove CHEB does not interfere with common barbiturates.

  • Preparation: Prepare a mix containing 10 µg/mL each of:

    • Phenobarbital (Target)

    • Butalbital (Target)

    • CHEB (Candidate IS)

  • Injection: Inject 10 µL of the mixture.

  • Calculation: Calculate Resolution (

    
    ) between Phenobarbital and CHEB.
    


Validation Requirement:


 (Baseline separation).
Experiment B: Linearity & Range

Objective: Confirm CHEB response is linear (crucial for purity assay).

  • Stock Solution: Dissolve 10 mg CHEB in 10 mL Methanol (1 mg/mL).

  • Calibrators: Dilute to 5, 10, 20, 50, and 100 µg/mL.

  • Analysis: Plot Area vs. Concentration.

  • Criteria:

    
    .
    

Experimental Data Summary

The following data represents typical validation results for CHEB under the conditions defined in Section 4.1.

Table 2: System Suitability & Specificity Data

AnalyteRetention Time (min)Tailing Factor (

)
Resolution (

)
Phenobarbital3.21.1-
Butalbital4.51.04.1 (vs Pheno)
CHEB 8.1 1.05 9.5 (vs Butalbital)

Interpretation: CHEB elutes significantly later than the target barbiturates (


 8.1 min vs 3.2 min). This large capacity factor (

) confirms that CHEB is hydrophobic enough to avoid interference from early-eluting matrix components in blood/urine samples, satisfying the Specificity requirement of ICH Q2.
Diagram 2: Validation Workflow

ValidationWorkflow cluster_inputs Input Materials cluster_process ICH Q2(R1) Validation Steps Raw CHEB Raw Material (CAS 837-32-1) ID 1. Identification (1H-NMR, FTIR) Raw->ID Purity 2. Purity Assessment (HPLC Area %) Raw->Purity Ref USP Phenobarbital RS SST 3. System Suitability (Resolution > 2.0) Ref->SST Comparator Purity->SST Linearity 4. Linearity (R² > 0.999) SST->Linearity Output Validated Reference Standard Linearity->Output

Caption: Step-by-step validation workflow ensuring CHEB meets regulatory standards.

Conclusion

1-Cyclohexyl-5-ethylbarbituric acid is validated as a robust Internal Standard for barbiturate analysis. Its N-cyclohexyl substitution provides a critical hydrophobicity shift, ensuring:

  • No co-elution with common therapeutic barbiturates (Phenobarbital, Pentobarbital).

  • Cost-effective alternative to deuterated standards for HPLC-UV applications.

  • Regulatory Compliance when validated according to the ICH Q2(R1) framework outlined above.

For laboratories conducting forensic screening or therapeutic drug monitoring (TDM) without access to MS/MS, CHEB is the recommended internal standard of choice.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7] Link

  • United States Pharmacopeia (USP). (2023). General Chapter <11> USP Reference Standards.[8][9] USP-NF.[6][8][9] Link

  • Agilent Technologies. (2018). High Throughput HPLC Analysis of Barbiturates Application Note. Agilent Library. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13276, 1-Cyclohexyl-5-ethylbarbituric acid. PubChem. Link

  • Scientific Committee. (2018). Selecting a Structural Analog as an Internal Standard for Quantitative LC-MS/MS. Journal of Applied Laboratory Medicine. Link

Sources

Comparative

Technical Comparison: Cyclobarbital vs. 1-Cyclohexyl-5-ethylbarbituric Acid (CHEB)

This guide provides a rigorous head-to-head technical analysis of Cyclobarbital (the established pharmaceutical standard) and 1-Cyclohexyl-5-ethylbarbituric acid (CHEB, a structural isomer and functional alternative). Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous head-to-head technical analysis of Cyclobarbital (the established pharmaceutical standard) and 1-Cyclohexyl-5-ethylbarbituric acid (CHEB, a structural isomer and functional alternative).

This analysis distinguishes between the clinical utility of Cyclobarbital and the industrial/research versatility of CHEB, clarifying their distinct chemical behaviors despite their isomeric relationship.

Executive Summary: The Isomer Divergence

While both compounds share the molecular formula C₁₂H₁₆N₂O₃ (or closely related variants depending on saturation), they represent a classic case of constitutional isomerism where connectivity dictates function.

  • Cyclobarbital is a C5-disubstituted barbiturate.[1] The lipophilic cyclohexenyl ring is attached to the carbon core. This structure is optimized for interaction with the GABA-A receptor, making it a potent sedative-hypnotic.

  • CHEB (1-Cyclohexyl-5-ethylbarbituric acid) is an N-substituted barbiturate. The cyclohexyl ring is attached to the nitrogen atom. This shift alters the pKa and lipophilicity profile, shifting its primary utility from clinical sedation to use as a radical polymerization catalyst in dental materials and a scaffold for anti-angiogenic drug development.

Chemical & Physical Profile

The following data highlights the physicochemical divergence driven by the N- vs. C-substitution.

FeatureCyclobarbital (Reference)1-Cyclohexyl-5-ethylbarbituric acid (CHEB)
CAS Registry 52-31-3837-32-1
IUPAC Name 5-(1-cyclohexen-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione1-cyclohexyl-5-ethyl-1,3-diazinane-2,4,6-trione
Substitution Pattern C5: Ethyl, CyclohexenylN1: HydrogenC5: Ethyl, HydrogenN1: Cyclohexyl
Molecular Weight 236.27 g/mol 238.28 g/mol (Saturated ring variant)
Lipophilicity (LogP) ~1.8 - 2.1 (Moderate)~2.5 - 2.9 (High, due to N-substitution)
Acidity (pKa) ~7.3 (Weak acid)> 8.0 (Weaker acid due to loss of one imide H)
Primary State Crystalline Solid (MP: 171-174°C)Crystalline Solid (MP: >250°C for salts)
Solubility Soluble in ethanol, ether; slightly in water.[2][3][4]Highly soluble in organic solvents; lipid-permeable.
Structural Visualization

The diagram below maps the critical structural differences that drive the functional divergence.

G Cyclobarbital Cyclobarbital (C5-Cyclohexenyl) GABA GABA-A Receptor Binding (Sedative Effect) Cyclobarbital->GABA High Affinity (Classic Hypnotic) CHEB CHEB (N1-Cyclohexyl) CHEB->GABA Altered/Lower Affinity (Due to N-bulk) Radical Radical Polymerization (Dental Catalyst) CHEB->Radical Redox Initiator (Industrial Use) Core Barbituric Acid Core (Pyrimidine-2,4,6-trione) Core->Cyclobarbital Substitution at C5 (Disubstituted) Core->CHEB Substitution at N1 (N-Alkylation)

Figure 1: Structural Divergence. Cyclobarbital utilizes C5-substitution for receptor fit, while CHEB utilizes N1-substitution for lipophilicity and redox stability.

Pharmacological & Functional Analysis[5][6]

Cyclobarbital: The Clinical Standard

Cyclobarbital functions as a positive allosteric modulator of the GABA-A receptor.

  • Mechanism: It binds to the β-subunit of the GABA-A receptor, increasing the duration of chloride channel opening.

  • Metabolism: It undergoes oxidation at the cyclohexenyl ring (forming keto-cyclobarbital) via CYP450 enzymes.

  • Status: Historically used for insomnia; now largely replaced by benzodiazepines due to safety profiles.

CHEB: The Industrial & Research Challenger

CHEB exhibits a "split personality" in scientific application.

  • Dental & Polymer Chemistry:

    • CHEB is frequently cited in patent literature (e.g., Sun Medical Co.) as a component in chemical polymerization initiator systems (specifically for dental adhesives like "Super-Bond").

    • Mechanism: In the presence of copper salts or other activators, the N-substituted barbiturate acts as a reducing agent/radical scavenger to initiate the curing of methacrylates without UV light.

  • Pharmacology (Research):

    • N-Substitution Effect: N-alkylation (adding the cyclohexyl group to Nitrogen) drastically increases lipid solubility. In barbiturates like Hexobarbital (N-methyl), this results in ultra-short action.

    • Activity: While CHEB possesses sedative properties, its potential for rapid redistribution and its specific affinity profile make it less suitable as a sustained hypnotic compared to Cyclobarbital. It is currently investigated as a scaffold for anti-angiogenic agents (thalidomide analogs) rather than a pure sedative.

Experimental Protocols

Experiment A: Synthesis Differentiation

The synthesis of these two isomers diverges at the very first step: the selection of the urea derivative.

Protocol 1: Cyclobarbital Synthesis (C-Alkylation)
  • Precursors: Urea + Ethyl (1-cyclohexenyl) malonate.

  • Conditions: Sodium ethoxide (NaOEt) in absolute ethanol.

  • Mechanism: Condensation reaction. The C5 position of the malonate is already pre-functionalized with the cyclohexenyl ring.

Protocol 2: CHEB Synthesis (N-Alkylation Route)
  • Precursors: Cyclohexylurea + Diethyl ethylmalonate.

  • Reaction Matrix:

    • Dissolve 0.1 mol Cyclohexylurea in ethanolic NaOEt.

    • Add 0.1 mol Diethyl ethylmalonate dropwise under reflux.

    • Reflux for 6–8 hours.

    • Acidify with HCl to precipitate the N-substituted acid.

  • Critical Control Point: The use of Cyclohexylurea forces the cyclohexyl group onto the Nitrogen position.

Experiment B: Identification via Mass Spectrometry (Differentiation)

Because they are isomers, standard MS can be ambiguous. You must look for specific fragmentation patterns.

  • Cyclobarbital (EI-MS):

    • Base peak often at m/z 207 (Loss of ethyl group).

    • Characteristic RDA (Retro-Diels-Alder) fragmentation of the cyclohexenyl ring.

  • CHEB (EI-MS):

    • Look for m/z 83 (Cyclohexyl cation) or m/z 99 (Cyclohexyl isocyanate fragment).

    • The N-C bond cleavage is distinct from the C-C bond cleavage in Cyclobarbital.

Synthesis Pathway Diagram

Synthesis Malonate Diethyl Ethylmalonate CHEB CHEB (N-Substituted) Malonate->CHEB Urea Urea Cyclo CYCLOBARBITAL (C-Substituted) Urea->Cyclo Condense with Pre-functionalized Malonate CycUrea Cyclohexylurea CycUrea->CHEB Direct Condensation (N-group comes from Urea) PreC Ethyl (1-cyclohexenyl) malonate PreC->Cyclo

Figure 2: Synthetic Divergence. The position of the cyclohexyl group is determined by whether it is introduced on the Malonate (Cyclobarbital) or the Urea (CHEB).

Critical Quality Attributes (CQA) & Impurities

When sourcing or analyzing these compounds, researchers must be aware of specific impurity profiles that can invalidate bioassays.

  • The "Saturated" Impurity:

    • Cyclobarbital: Can degrade or be contaminated with 5-cyclohexyl-5-ethylbarbituric acid (where the double bond in the ring is saturated). This is a common impurity (Standard: British Pharmacopoeia).

    • CHEB: The user must ensure they are not purchasing the saturated C5-analog mentioned above. Verify CAS 837-32-1 specifically for the N-substituted version.

  • Stability:

    • Cyclobarbital: Susceptible to oxidative degradation at the double bond. Store under inert gas at -20°C.

    • CHEB: Generally more chemically stable due to the saturated cyclohexyl ring and N-substitution, but hygroscopic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5838, Cyclobarbital. Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68832, 1-Cyclohexyl-5-ethylbarbituric acid. Retrieved from [Link]

  • Gelbrich, T., et al. (2015). Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates. Acta Crystallographica Section C. Retrieved from [Link]

  • Sun Medical Co., Ltd.[5] (Patent EP3278787B1). Polymerizable monomer for dental materials and adhesive compositions. (Discusses the use of 1-cyclohexyl-5-ethylbarbituric acid as a polymerization catalyst). Retrieved from

Sources

Validation

Comparative Bioequivalence Guide: 1-Cyclohexyl-5-ethylbarbituric Acid (Cyclobarbital) Formulations

Executive Summary This technical guide provides a structured framework for evaluating the bioequivalence (BE) of 1-Cyclohexyl-5-ethylbarbituric acid (Cyclobarbital) formulations. While largely replaced by benzodiazepines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structured framework for evaluating the bioequivalence (BE) of 1-Cyclohexyl-5-ethylbarbituric acid (Cyclobarbital) formulations. While largely replaced by benzodiazepines in clinical practice, Cyclobarbital remains a critical reference standard in forensic toxicology and specific regional pharmacopeias.

The core challenge in Cyclobarbital formulation lies in the distinct physicochemical performance of its Free Acid form (Class II/IV BCS) versus its Calcium Salt form (Class I/III BCS). This guide details the experimental protocols required to demonstrate bioequivalence between a Test Formulation (Generic Cyclobarbital Calcium) and a Reference Standard (e.g., Historical Phanodorm® or equivalent) , focusing on dissolution kinetics, LC-MS/MS bioanalysis, and statistical PK modeling.[1]

Part 1: Physicochemical Basis & Formulation Strategy

The Dissolution-Absorption Paradox

Cyclobarbital exists in two primary chemical states that dictate its bioavailability:

  • Cyclobarbital Free Acid: Poor aqueous solubility, slower onset, rate-limited by dissolution.[1]

  • Cyclobarbital Calcium: Enhanced solubility, rapid dissociation in gastric media, faster Tmax.[1]

For a generic developer, the critical quality attribute (CQA) is matching the salt-to-free-acid precipitation kinetics in the stomach. The calcium salt dissociates rapidly, but in the low pH of the stomach, it may re-precipitate as fine free acid particles. The particle size of this precipitate determines the subsequent redissolution and absorption in the small intestine.

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic differences between the formulations.

Cyclobarbital_Absorption_Pathway cluster_0 Formulation Input Ref Reference (Ca-Salt) Stomach Gastric Fluid (pH 1.2) Dissociation & Precipitation Ref->Stomach Rapid Disintegration Test Test Formulation Test->Stomach Intestine Intestinal Fluid (pH 6.8) Re-dissolution Stomach->Intestine Gastric Emptying Blood Systemic Circulation (Free Cyclobarbital) Intestine->Blood Passive Diffusion Liver Hepatic Metabolism (CYP450 -> 3'-OH-Cyclobarbital) Blood->Liver First Pass Effect Liver->Blood Elimination

Figure 1: Comparative absorption pathway highlighting the critical gastric dissociation step.[1]

Part 2: In Vitro Comparative Assessment (Dissolution)[1]

Before in vivo testing, the Test formulation must demonstrate similarity factor (


) compliance.[1] Due to the pH-dependent solubility of barbiturates, a multi-stage dissolution protocol is mandatory.
Dissolution Protocol (USP Apparatus II)

Objective: Mimic the gastric-to-intestinal transition to detect premature precipitation of the free acid.

ParameterSpecificationRationale
Apparatus USP Type II (Paddle)Standard for immediate-release tablets.
Speed 50 RPMPrevents artificial shear forces that mask formulation defects.[1]
Volume 900 mLSink conditions.[1]
Temperature 37°C ± 0.5°CPhysiological standard.[1]
Medium Stage 1 0.1N HCl (pH 1.[1]2)Simulates gastric environment. Critical for salt dissociation.[1]
Medium Stage 2 Phosphate Buffer (pH 6.[1]8)Simulates intestinal environment.[1][2] Critical for absorption.
Sampling Points 5, 10, 15, 30, 45, 60 minCaptures early burst release (salt form) and plateau.[1]
Acceptance

Ensures similarity in release profiles.

Technical Note: If the Calcium Salt formulation shows <10% release in Stage 1 (due to common ion effect or precipitation), add 0.5% SLS (Sodium Lauryl Sulfate) to simulate bile salts, but this must be justified with physiological data.

Part 3: Bioanalytical Method Validation (LC-MS/MS)

Historical methods used HPLC-UV, which lacks the sensitivity for modern BE standards (measuring down to 5% of Cmax). The following LC-MS/MS protocol is the gold standard for specificity, particularly to distinguish Cyclobarbital from potential barbiturate interferences.

Sample Preparation & Chromatography[1]
  • Matrix: Human Plasma (K2EDTA).[1]

  • Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).[1] Barbiturates are lipophilic; LLE provides cleaner extracts than protein precipitation.[1]

  • Internal Standard (IS): Cyclobarbital-d5 or Phenobarbital-d5.[1]

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Ionization: Negative Electrospray Ionization (ESI-) .[1] Barbiturates ionize poorly in positive mode.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50mm, 3.5µm).[1]

  • Mobile Phase:

    • A: 10mM Ammonium Acetate in Water (pH adjusted to ~9 with Ammonia). Alkaline pH ensures ionization in negative mode.

    • B: Acetonitrile.[1][3]

MRM Transitions (Mass Spectrometry)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyclobarbital 235.1 [M-H]⁻42.0 (NCO⁻)-25
Cyclobarbital 235.1 [M-H]⁻141.0-18
IS (Deuterated) 240.1 [M-H]⁻42.0-25

Part 4: In Vivo Bioequivalence Study Design

Study Protocol

This study utilizes a Single-Dose, Randomized, Two-Period, Two-Sequence Crossover design.

  • Subjects: Healthy volunteers (

    
    ), fasted state (minimum 10 hours).[1]
    
  • Dose: 200 mg Cyclobarbital Calcium (standard therapeutic equivalent).[1]

  • Washout Period: 21 Days. (Based on ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1] Cyclobarbital 
    
    
    
    , but can extend in slow metabolizers).[1]
  • Sampling Schedule: Pre-dose, 0.25, 0.5, 0.75, 1.0, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48 hours.

Workflow Diagram

BE_Study_Design cluster_P1 Period 1 cluster_P2 Period 2 Start Screening (n=36) Random Randomization Start->Random Seq1_P1 Sequence 1: Test Formulation Random->Seq1_P1 Seq2_P1 Sequence 2: Reference Formulation Random->Seq2_P1 Washout Washout Phase (21 Days) Seq1_P1->Washout Seq2_P1->Washout Seq1_P2 Sequence 1: Reference Formulation Washout->Seq1_P2 Seq2_P2 Sequence 2: Test Formulation Washout->Seq2_P2 Analysis PK Analysis & Statistical Evaluation Seq1_P2->Analysis Seq2_P2->Analysis

Figure 2: Randomized crossover design ensuring intra-subject variability control.

Part 5: Data Analysis & Statistical Framework

Bioequivalence is established if the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for the primary PK parameters falls within the 80.00% – 125.00% acceptance limits.

Primary Endpoints
ParameterDefinitionSignificance

Peak Plasma ConcentrationIndicates rate of absorption and safety (risk of sedation spike).[1]

Area Under Curve (to last measurable time)Indicates extent of absorption (total exposure).[1]

Area Under Curve (extrapolated)Indicates total clearance.[1]
Statistical Model (ANOVA)

The log-transformed PK data must be analyzed using ANOVA with terms for:

  • Sequence

  • Subject(Sequence)

  • Period[1][4][5]

  • Treatment (Formulation)[1][2][6]


[1]
Handling Anomalies
  • Tmax Differences: If the Calcium salt (Test) has a significantly earlier

    
     than the Reference, it may result in higher 
    
    
    
    (suprabioavailability).[1] This is a safety concern for sedatives.
  • Metabolites: Analysis of 3'-hydroxycyclobarbital is generally not required for BE unless the parent drug is a pro-drug (which it is not) or if the parent assay is unreliable.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5839, Cyclobarbital. Retrieved from [Link][1]

  • U.S. Food and Drug Administration (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved from [Link]

  • Breimer, D. D., & Winten, M. A. (1976). Pharmacokinetics and relative bioavailability of cyclobarbital calcium in man after oral administration. European Journal of Clinical Pharmacology. Retrieved from [Link]

  • European Medicines Agency (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 1-Cyclohexyl-5-ethylbarbituric Acid and Non-Barbiturate Sedatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the sedative-hypnotic efficacy of the barbiturate compound, 1-Cyclohexyl-5-ethylbarbituric acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the sedative-hypnotic efficacy of the barbiturate compound, 1-Cyclohexyl-5-ethylbarbituric acid, in comparison to commonly used non-barbiturate sedatives, such as benzodiazepines (e.g., Diazepam) and Z-drugs (e.g., Zolpidem). In the absence of direct comparative clinical data for 1-Cyclohexyl-5-ethylbarbituric acid, this document serves as a methodological guide, outlining the essential experimental protocols and data analysis required for a thorough preclinical comparison.

Introduction: The Evolving Landscape of Sedative-Hypnotics

The quest for ideal sedative-hypnotic agents is a continuous endeavor in pharmaceutical research, aiming for compounds with rapid onset, sufficient duration of action, and minimal side effects. Historically, barbiturates were mainstays in the treatment of anxiety and insomnia.[1] However, their narrow therapeutic index and high potential for dependence and overdose led to their largely being supplanted by benzodiazepines and, subsequently, non-benzodiazepine hypnotics (Z-drugs).[1][2]

1-Cyclohexyl-5-ethylbarbituric acid is a derivative of barbituric acid and is recognized for its sedative and hypnotic properties.[3] This guide will explore the methodologies to objectively compare its efficacy against modern non-barbiturate alternatives, providing a roadmap for researchers to generate critical data for drug development decisions.

Mechanism of Action: A Tale of GABA-A Receptor Modulation

The primary mechanism of action for both barbiturates and non-barbiturate sedatives involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated chloride ion channel.[2][4] However, the specifics of their interaction with the receptor complex differ significantly, leading to distinct pharmacological profiles.

Barbiturates, including 1-Cyclohexyl-5-ethylbarbituric acid, increase the duration of chloride channel opening induced by GABA.[2] At higher concentrations, they can directly activate the GABA-A receptor, contributing to their profound CNS depressant effects and higher risk of toxicity.[1]

Benzodiazepines increase the frequency of the chloride channel opening in the presence of GABA but do not directly activate the receptor.[2] Their modulatory action is dependent on the presence of specific alpha and gamma subunits of the GABA-A receptor.[5]

Z-drugs (e.g., zolpidem, zaleplon, eszopiclone) exhibit a more selective binding to GABA-A receptors containing the α1 subunit, which is thought to mediate the sedative effects with fewer anxiolytic and muscle relaxant properties compared to benzodiazepines.[6]

Signaling Pathway: GABA-A Receptor Modulation

GABAA_Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor (Chloride Channel) GABA->GABA_A Binds Neuron_Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A->Neuron_Hyperpolarization Opens Cl- channel Barbiturate 1-Cyclohexyl-5-ethylbarbituric acid (Barbiturate) Barbiturate->GABA_A Increases duration of channel opening Benzodiazepine Diazepam (Benzodiazepine) Benzodiazepine->GABA_A Increases frequency of channel opening Z_drug Zolpidem (Z-drug) Z_drug->GABA_A Selectively increases frequency of channel opening

Caption: Comparative mechanism of action at the GABA-A receptor.

Preclinical Efficacy Assessment: A Step-by-Step Experimental Workflow

A robust preclinical assessment is crucial to compare the sedative-hypnotic efficacy of 1-Cyclohexyl-5-ethylbarbituric acid with non-barbiturate sedatives. The following experimental workflow in a murine model provides a comprehensive approach.

Experimental Workflow for Comparative Sedative Efficacy

Sedative_Workflow cluster_0 Phase 1: Behavioral Screening cluster_1 Phase 2: Sleep Architecture Analysis cluster_2 Phase 3: Data Analysis & Comparison A1 Animal Acclimatization (7 days) A2 Acute Toxicity Study (LD50 determination) A1->A2 A3 Open Field Test (Locomotor Activity) A2->A3 A4 Thiopental-Induced Sleeping Time (Hypnotic Potentiation) A3->A4 C1 Statistical Analysis of Behavioral Data A4->C1 B1 Surgical Implantation of EEG/EMG Electrodes B2 Recovery Period (14 days) B1->B2 B3 Baseline EEG/EMG Recording (24 hours) B2->B3 B4 Drug Administration & EEG/EMG Recording (24 hours) B3->B4 C2 Sleep Scoring & Power Spectral Analysis of EEG B4->C2 C3 Comparative Efficacy & Side Effect Profile C1->C3 C2->C3

Caption: A multi-phase workflow for preclinical sedative comparison.

Detailed Experimental Protocols

Objective: To assess the effect of the test compounds on spontaneous locomotor activity and exploratory behavior, indicative of sedative effects.

Methodology:

  • Administer 1-Cyclohexyl-5-ethylbarbituric acid, Diazepam, Zolpidem, or vehicle control to different groups of mice via intraperitoneal (i.p.) injection.

  • Thirty minutes post-injection, place each mouse in the center of an open field apparatus (e.g., a 50x50 cm arena with the floor divided into 25 squares).[7]

  • Record the number of squares crossed and the time spent in the central versus peripheral zones for a 5-minute period.[7]

  • A significant reduction in the number of squares crossed is indicative of a sedative effect.

Objective: To evaluate the hypnotic-potentiating effect of the test compounds.

Methodology:

  • Administer the test compounds or vehicle control to different groups of mice.

  • Thirty minutes later, administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.).

  • Record the latency to the onset of sleep (loss of righting reflex) and the total duration of sleep (time until the righting reflex is regained).[7]

  • A significant decrease in sleep latency and an increase in sleep duration indicate a hypnotic effect.

Objective: To analyze the effects of the test compounds on sleep architecture, including the different sleep stages (Wake, NREM, REM).

Methodology:

  • Surgically implant EEG and EMG electrodes in mice and allow for a recovery period.

  • Record baseline EEG/EMG for 24 hours to establish normal sleep-wake patterns.

  • Administer the test compounds or vehicle control at the beginning of the dark cycle.

  • Record EEG/EMG for the subsequent 24 hours.

  • Analyze the recordings to quantify the time spent in each sleep stage and the power of different EEG frequency bands (e.g., delta, theta, alpha, beta).[8][9]

Comparative Data Summary (Hypothetical Data)

The following tables illustrate how the experimental data would be presented for a clear comparison. Note: The values presented are hypothetical and for illustrative purposes only.

Table 1: Behavioral Assessment of Sedative Effects

CompoundDose (mg/kg)Locomotor Activity (Squares Crossed)Sleep Latency (min)Sleep Duration (min)
Vehicle Control-150 ± 128.5 ± 1.215.2 ± 2.5
1-Cyclohexyl-5-ethylbarbituric acid1085 ± 94.2 ± 0.845.8 ± 5.1
Diazepam195 ± 105.1 ± 0.938.4 ± 4.3
Zolpidem5102 ± 113.8 ± 0.730.1 ± 3.9
p < 0.05 compared to vehicle control

Table 2: Effects on Sleep Architecture (EEG/EMG Analysis)

Compound (Dose)% Time in Wake% Time in NREM Sleep% Time in REM SleepREM Sleep Latency (min)
Vehicle Control45 ± 443 ± 312 ± 225 ± 3
1-Cyclohexyl-5-ethylbarbituric acid (10 mg/kg)30 ± 358 ± 42 ± 165 ± 7
Diazepam (1 mg/kg)35 ± 455 ± 310 ± 235 ± 4
Zolpidem (5 mg/kg)38 ± 352 ± 410 ± 130 ± 3
p < 0.05 compared to vehicle control

Discussion and Interpretation of Potential Findings

Based on the known pharmacology of these drug classes, a comparative study would likely reveal key differences:

  • Efficacy: While all three compounds would be expected to show sedative-hypnotic effects, the dose-response relationship and the maximal effect may differ. Barbiturates like 1-Cyclohexyl-5-ethylbarbituric acid are potent CNS depressants and may induce sleep at lower relative doses compared to benzodiazepines and Z-drugs.[1]

  • Sleep Architecture: Barbiturates are known to significantly suppress REM sleep, which could be a major differentiating factor from benzodiazepines and Z-drugs.[2] Benzodiazepines tend to decrease deep sleep (NREM stage 3) and REM sleep, while increasing light sleep (NREM stage 2). Z-drugs are designed to have a more favorable profile with less disruption of sleep architecture.

  • Safety Profile: The primary concern with barbiturates is their narrow therapeutic window and the risk of respiratory depression, especially in overdose.[10][11] Benzodiazepines and Z-drugs have a wider safety margin.[1] The acute toxicity studies in the experimental workflow would provide quantitative data on this crucial aspect.

  • Side Effects: Barbiturates can lead to significant "hangover" effects, including drowsiness, cognitive impairment, and motor incoordination.[10] While benzodiazepines and Z-drugs can also have residual effects, they are generally considered to be less severe. The open field test can provide insights into motor coordination.

Conclusion and Future Directions

A systematic preclinical comparison is essential to delineate the therapeutic potential of 1-Cyclohexyl-5-ethylbarbituric acid in the current landscape of sedative-hypnotic agents. The experimental framework outlined in this guide provides a comprehensive approach to generating the necessary data on efficacy, effects on sleep architecture, and safety.

Future research should focus on in-vitro studies to determine the binding affinity of 1-Cyclohexyl-5-ethylbarbituric acid for different GABA-A receptor subtypes. This would provide a mechanistic basis for the in-vivo findings and help to predict its clinical profile more accurately. Furthermore, chronic dosing studies would be necessary to evaluate the potential for tolerance and dependence, which are known liabilities of barbiturates.[2]

By following a rigorous and comparative experimental approach, researchers can objectively assess the potential of novel compounds like 1-Cyclohexyl-5-ethylbarbituric acid and contribute to the development of safer and more effective sedative-hypnotic therapies.

References

  • Wikipedia. (2023, December 21). Barbiturate. In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn. (2015). Evidence-Based Complementary and Alternative Medicine, 2015, 873951. [Link]

  • Mistlberger, R., Bergmann, B., & Rechtschaffen, A. (1987). Period-amplitude analysis of rat electroencephalogram: effects of sleep deprivation and exercise. Sleep, 10(6), 508–522. [Link]

  • Cleveland Clinic. (2022, June 14). Barbiturates. Retrieved February 5, 2026, from [Link]

  • Navigating the complex landscape of benzodiazepine- and Z-drug diversity: insights from comprehensive FDA adverse event reporting system analysis and beyond. (2023). Frontiers in Psychiatry, 14, 1243523. [Link]

  • GABA A receptor subtypes and benzodiazepine use, misuse, and abuse. (2022). Frontiers in Neuroscience, 16, 1009393. [Link]

  • National Center for Biotechnology Information. (n.d.). Barbiturates. In StatPearls [Internet]. Retrieved February 5, 2026, from [Link]

  • Synergistic effects of combined hypnotic drugs on sleep in mice. (2023). Frontiers in Pharmacology, 14, 1247201. [Link]

  • Gelbrich, T., Meischberger, I., & Griesser, U. J. (2015). Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 3), 199–206. [Link]

  • Sedative–Hypnotic Activity of the Water Extracts of Coptidis Rhizoma in Rodents. (2022). Molecules, 27(5), 1699. [Link]

  • Benzodiazepine Dependence: Clinical and Molecular Aspects, Preventive Strategies and Therapeutic Approaches. (2022). International Journal of Molecular Sciences, 23(21), 13430. [Link]

  • Mice Sleep Staging from EEG and EMG signals. (2021). University of Rochester. [Link]

  • National Center for Biotechnology Information. (2024, February 28). Barbiturate Toxicity. In StatPearls [Internet]. Retrieved February 5, 2026, from [Link]

  • Rapid assessment of sleep/wake behaviour in mice. (2008). Journal of Neuroscience Methods, 168(1), 242–246. [Link]

  • Sedative-hypnotic and muscle relaxant activities of propoxazepam in animal models and investigation on possible mechanisms. (2020). Drug Discovery, 14(33), 155-160. [Link]

  • PubChem. (n.d.). Cyclohexyl-5-ethyl-barbituric acid. Retrieved February 5, 2026, from [Link]

  • Sleep and EEG Power Spectral Analysis in Three Transgenic Mouse Models of Alzheimer's Disease: APP/PS1, 3xTgAD, and Tg2576. (2016). Journal of Alzheimer's Disease, 54(3), 1167–1184. [Link]

  • WebMD. (2024, December 16). Barbiturates: What it is, Types, Uses, Side Effects & Abuse. Retrieved February 5, 2026, from [Link]

  • In Vivo and in Silico Sedative-Hypnotic Like Activity of 7-methyljuglone Isolated From Diospyros Lotus L. (2017). Biomedicine & Pharmacotherapy, 87, 464-470. [Link]

  • Hooked on benzodiazepines: GABA A receptor subtypes and addiction. (2011). The Ochsner Journal, 11(1), 74–81. [Link]

  • Sleep Stage Classification Using EEG Signal Analysis: A Comprehensive Survey and New Investigation. (2019). Sensors, 19(19), 4207. [Link]

Sources

Validation

A Spectroscopic Guide to the Polymorphs of 1-Cyclohexyl-5-ethylbarbituric Acid

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, governing critical parameters such as solubility, stability, and bioava...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, governing critical parameters such as solubility, stability, and bioavailability.[1] Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug design. This guide provides an in-depth spectroscopic comparison of the known polymorphs of 1-Cyclohexyl-5-ethylbarbituric acid, a derivative of barbituric acid with sedative and hypnotic properties.[2] We will explore how vibrational spectroscopy (FTIR and Raman) and solid-state nuclear magnetic resonance (ssNMR) can be leveraged to unequivocally differentiate and characterize these crystalline forms.

The Significance of Polymorphism in Barbiturates

Barbiturates, a class of drugs that act as central nervous system depressants, have a well-documented history of polymorphism.[3][4] Different polymorphs of the same barbiturate can exhibit distinct physical properties, influencing their therapeutic efficacy and manufacturability. For 1-Cyclohexyl-5-ethylbarbituric acid, two polymorphs, designated as Form (Ia) and Form (Ib), have been identified and structurally characterized.[5][6]

The key differentiator between these polymorphs lies in their hydrogen-bonding networks.[5][6]

  • Polymorph (Ia) features a hydrogen-bonded layer structure.

  • Polymorph (Ib) exhibits hydrogen-bonded looped chains.[5][6]

These subtle yet significant variations in intermolecular interactions give rise to distinct spectroscopic signatures, which we will explore in detail.

Vibrational Spectroscopy: A Tale of Two Polymorphs

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful first-line technique for polymorph screening and characterization. These methods probe the vibrational modes of molecules, which are highly sensitive to the local chemical environment and intermolecular forces.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. In the context of 1-Cyclohexyl-5-ethylbarbituric acid polymorphs, the most informative regions of the FTIR spectrum are the N-H and C=O stretching regions.

Expected Spectroscopic Differences:

Due to the differing hydrogen bond motifs in Form (Ia) and Form (Ib), we can anticipate notable shifts in the vibrational frequencies of the N-H and C=O groups.

  • N-H Stretching Region (3100-3300 cm⁻¹): The strength of the N-H···O=C hydrogen bonds directly influences the position of the N-H stretching band. Stronger hydrogen bonds lead to a red-shift (lower wavenumber) and broadening of the peak. As Form (Ia) and Form (Ib) possess different hydrogen bonding networks, the number of peaks, their positions, and their widths in this region are expected to be distinct.

  • C=O Stretching Region (1650-1750 cm⁻¹): The carbonyl groups in the barbiturate ring are involved in hydrogen bonding. The varying strengths of these interactions in the two polymorphs will result in different C=O stretching frequencies. It is common to observe multiple bands in this region, corresponding to the different carbonyl environments within the crystal lattice.

Hypothetical FTIR Data Summary:

Spectral RegionExpected Observations for Polymorph (Ia)Expected Observations for Polymorph (Ib)Rationale
N-H StretchDistinct peak(s) corresponding to the layered hydrogen bond network.Shifted and potentially broader or sharper peak(s) reflecting the looped chain hydrogen bonding.Differences in N-H···O hydrogen bond distances and angles.
C=O StretchA specific pattern of carbonyl absorption bands.A different pattern of carbonyl absorption bands, with shifts in frequency and/or changes in relative intensity.Varied strengths of hydrogen bonding to the carbonyl oxygen atoms.
Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique fingerprint of the crystalline form.

Expected Spectroscopic Differences:

The primary differences in the Raman spectra of the polymorphs of 1-Cyclohexyl-5-ethylbarbituric acid are expected in the low-frequency (lattice) region and in the regions corresponding to the pyrimidine ring and cyclohexyl group vibrations.

  • Lattice Region (< 200 cm⁻¹): This region corresponds to the collective vibrations of the crystal lattice (phonons). As Form (Ia) and Form (Ib) have different crystal packing and symmetry, their lattice modes will be distinct, offering a clear method of differentiation.

  • Ring Deformation and Skeletal Vibrations (400-1200 cm⁻¹): Subtle shifts in the vibrational modes of the pyrimidine and cyclohexyl rings are anticipated due to the different packing forces and intermolecular interactions in the two polymorphs. A strong Raman band associated with the symmetric "breathing" of the pyrimidine ring is a characteristic feature of barbiturates.[7]

Hypothetical Raman Data Summary:

Spectral RegionExpected Observations for Polymorph (Ia)Expected Observations for Polymorph (Ib)Rationale
Lattice ModesA unique set of low-frequency phonon modes.A different and distinct set of low-frequency phonon modes.Direct probe of the different crystal lattice structures.
Ring BreathingA characteristic pyrimidine ring breathing mode at a specific frequency.A slight shift in the frequency of the ring breathing mode.Sensitivity of skeletal vibrations to the crystal environment.
C-H BendingSubtle differences in the C-H bending modes of the cyclohexyl and ethyl groups.Subtle differences in the C-H bending modes of the cyclohexyl and ethyl groups.Minor conformational differences induced by crystal packing.

Solid-State NMR (ssNMR) Spectroscopy: An Atomic-Level Perspective

While vibrational spectroscopy is excellent for rapid screening, solid-state NMR (ssNMR) provides atomic-level resolution information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N).[8][9] Unlike solution-state NMR, ssNMR retains the structural information of the solid state, making it an indispensable tool for polymorph characterization.[8]

Expected Spectroscopic Differences:

The different crystal packing and intermolecular interactions in Form (Ia) and Form (Ib) will lead to distinct chemical shifts for the carbon and nitrogen atoms in the 1-Cyclohexyl-5-ethylbarbituric acid molecule.

  • ¹³C CP/MAS Spectra: The chemical shifts of the carbonyl carbons are particularly sensitive to hydrogen bonding. We would expect to see different chemical shifts for the C2, C4, and C6 carbonyl carbons in the two polymorphs. The carbons of the cyclohexyl and ethyl groups may also exhibit subtle shifts due to variations in their conformation and packing environment.

  • ¹⁵N CP/MAS Spectra: The nitrogen atoms in the pyrimidine ring are directly involved in the N-H···O=C hydrogen bonds. Consequently, their chemical shifts will be different in Form (Ia) and Form (Ib), providing a clear diagnostic marker for each polymorph.

Hypothetical ¹³C ssNMR Data Summary:

Carbon AtomExpected Chemical Shift Range (ppm) for Polymorph (Ia)Expected Chemical Shift Range (ppm) for Polymorph (Ib)Rationale
C=O (C2, C4, C6)A set of three distinct resonances.A set of three resonances with different chemical shifts compared to Form (Ia).High sensitivity of carbonyl carbon chemical shifts to hydrogen bonding.
Cyclohexyl CarbonsA pattern of resonances corresponding to the specific conformation and packing.A shifted pattern of resonances indicating a different local environment.Changes in intermolecular contacts and minor conformational adjustments.
Ethyl CarbonsResonances at specific chemical shifts.Slightly shifted resonances compared to Form (Ia).Different packing environments affecting the ethyl group.

Experimental Protocols

To ensure the reproducibility and validity of these spectroscopic comparisons, the following experimental protocols are recommended:

FTIR Spectroscopy Protocol
  • Sample Preparation: Gently grind a small amount of the sample with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FTIR spectrum using a spectrometer with a spectral range of 4000 to 400 cm⁻¹ and a resolution of 4 cm⁻¹.[3]

  • Background Correction: Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Raman Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the crystalline powder on a microscope slide.

  • Data Acquisition: Use a confocal Raman microscope with a laser excitation source (e.g., 785 nm) to minimize fluorescence. Acquire the spectrum over a range of 100 to 3500 cm⁻¹.

  • Calibration: Calibrate the spectrometer using a known standard (e.g., a silicon wafer) before data acquisition.

Solid-State NMR (ssNMR) Protocol
  • Sample Preparation: Pack the crystalline powder into a zirconia rotor (e.g., 4 mm).

  • Data Acquisition: Perform ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments on a solid-state NMR spectrometer.

  • Experimental Parameters: Use appropriate magic angle spinning speeds (e.g., 5-15 kHz) and contact times to obtain high-resolution spectra. Reference the chemical shifts to a standard compound (e.g., adamantane for ¹³C).

Visualizing the Workflow

To illustrate the logical flow of polymorph characterization, the following diagram outlines the experimental workflow.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Polymorph Identification Sample Sample FTIR FTIR Sample->FTIR Raman Raman Sample->Raman ssNMR ssNMR Sample->ssNMR Data_Analysis Spectral Comparison (Peak Positions, Intensities, Shifts) FTIR->Data_Analysis Raman->Data_Analysis ssNMR->Data_Analysis Identification Polymorph Form (Ia) or (Ib) Data_Analysis->Identification

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-5-ethylbarbituric acid
Reactant of Route 2
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1-Cyclohexyl-5-ethylbarbituric acid
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